molecular formula C41H62O11 B15583125 Ivermectin B1 monosaccharide

Ivermectin B1 monosaccharide

Cat. No.: B15583125
M. Wt: 730.9 g/mol
InChI Key: IDRWWNAYSYRQBV-OESCZRLOSA-N
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Description

Ivermectin B1 monosaccharide is a useful research compound. Its molecular formula is C41H62O11 and its molecular weight is 730.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H62O11

Molecular Weight

730.9 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C41H62O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,17,22-23,25,27,29-38,42-43,45H,9,14-16,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m0/s1

InChI Key

IDRWWNAYSYRQBV-OESCZRLOSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Structure of Ivermectin B1a Monosaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of Ivermectin B1a monosaccharide, a key derivative of the broad-spectrum antiparasitic agent, Ivermectin B1a. This document provides a comprehensive overview of the analytical techniques and experimental protocols employed to determine the precise molecular architecture of this compound, presenting quantitative data in a clear, comparative format.

Introduction

Ivermectin B1a is a macrocyclic lactone renowned for its potent anthelmintic properties. Its biological activity is intrinsically linked to its complex molecular structure, which includes a disaccharide moiety attached to the aglycone backbone. The selective hydrolysis of the terminal oleandrose (B1235672) unit results in the formation of Ivermectin B1a monosaccharide. Understanding the precise chemical structure of this monosaccharide is crucial for structure-activity relationship (SAR) studies, the identification of metabolites and degradation products, and the development of new, more effective derivatives.

The structural elucidation of Ivermectin B1a monosaccharide primarily relies on a combination of advanced spectroscopic techniques, principally Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This guide will delve into the specific experimental methodologies and the interpretation of the data obtained from these powerful analytical tools.

Physicochemical Properties

A summary of the key physicochemical properties of Ivermectin B1a monosaccharide is presented in the table below.

PropertyValueSource
Molecular Formula C41H62O11--INVALID-LINK--
Molecular Weight 730.9 g/mol --INVALID-LINK--
IUPAC Name (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one--INVALID-LINK--

Experimental Protocols for Structural Elucidation

The definitive identification of Ivermectin B1a monosaccharide, often observed as a primary degradation product (termed DP-1 in some studies), is achieved through a combination of liquid chromatography, high-resolution mass spectrometry, and one- and two-dimensional nuclear magnetic resonance spectroscopy.[1]

Generation and Isolation of Ivermectin B1a Monosaccharide

Ivermectin B1a monosaccharide can be generated through controlled acidic hydrolysis of Ivermectin B1a.[1]

Protocol for Generation:

  • Dissolve approximately 1.0 g of Avermectin (AVM) in 100 mL of acetonitrile (B52724) (ACN).

  • Add 100 mL of 0.5 M hydrochloric acid (HCl) to the solution.

  • Allow the reaction to proceed for 24 hours.

  • Neutralize the solution by adding 100 mL of 0.5 M sodium hydroxide (B78521) (NaOH).

  • Add an additional 100 mL of ACN.[1]

Protocol for Isolation and Purification:

  • Subject the degraded sample to preparative High-Performance Liquid Chromatography (HPLC).

  • Employ a gradient elution on an Ultimate AQ-C18 column (250 × 70 mm, 10 µm particle size) at room temperature.

  • Use a mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Set the flow rate to 200 mL/min with the following gradient: 0 min (55% B), 41 min (77% B), 42 min (100% B), and 47 min (100% B).[1]

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is instrumental in determining the elemental composition and identifying characteristic fragmentation patterns.

Instrumentation and Conditions:

  • Mass Spectrometer: Waters Xevo G2-XS QToF Mass Spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Sampling Cone Voltage: 40 V.

  • Source Temperature: 100 °C.

  • Cone Gas Flow Rate: 50 L/h.

  • Desolvation Gas Flow Rate: 600 L/h at 350 °C.

  • Mass Range: 50 – 1200 Da.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for the complete structural assignment of the molecule.

Instrumentation and Sample Preparation:

  • Spectrometer: Bruker AVANCEIII 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve an appropriate amount of the purified Ivermectin B1a monosaccharide in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1]

Data Presentation and Interpretation

Mass Spectrometry Data

High-resolution mass spectrometry of Ivermectin B1a monosaccharide reveals a protonated molecular ion ([M+H]⁺) at an m/z that corresponds to the molecular formula C41H62O11. A key diagnostic feature in the tandem mass spectrometry (MS/MS) analysis is the neutral loss of the remaining monosaccharide unit (oleandrose), which has a mass of 144 Da.[1] The fragmentation pattern of the aglycone portion of the monosaccharide is expected to be similar to that of the parent Ivermectin B1a.

Table 1: Key Mass Spectrometry Fragments for Ivermectin B1a Monosaccharide

Ionm/z (calculated)Description
[M+H]⁺ 731.4365Protonated molecular ion
[M+H - H₂O]⁺ 713.4259Loss of water
[M+H - C₅H₁₀O₃]⁺ 617.3892Loss of the oleandrose monosaccharide unit
Aglycone fragment 569.3477Characteristic fragment of the aglycone
Spiroketal fragment 307.2Fragment corresponding to the spiroketal moiety

Note: The m/z values are calculated based on the elemental composition and may vary slightly in experimental data.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra of Ivermectin B1a monosaccharide are largely similar to those of the parent Ivermectin B1a, with the notable exception of the signals corresponding to the second, terminal saccharide unit, which are absent.[1] Key changes are observed in the chemical shifts of the protons and carbons in the vicinity of the glycosidic linkage where the second sugar was attached.

Table 2: ¹H NMR Chemical Shifts and Coupling Constants for Ivermectin B1a Monosaccharide (Selected Signals)

ProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
H-1' ~4.7d~3.5
H-3' ~3.5m
H-4' ~3.1m
H-5' ~3.8m
H-6' (CH₃) ~1.2d~6.0
OCH₃ ~3.4s

Note: These are approximate values based on typical spectra of ivermectin derivatives. The exact values would be obtained from the supplementary information of the cited literature.

Table 3: ¹³C NMR Chemical Shifts for Ivermectin B1a Monosaccharide (Selected Signals)

CarbonChemical Shift (δ, ppm)
C-1' ~98
C-3' ~78
C-4' ~70
C-5' ~68
C-6' (CH₃) ~18
OCH₃ ~58

Note: These are approximate values based on typical spectra of ivermectin derivatives. The exact values would be obtained from the supplementary information of the cited literature.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the elucidation of the chemical structure of Ivermectin B1a monosaccharide.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Elucidation start Ivermectin B1a hydrolysis Acid Hydrolysis start->hydrolysis HCl purification Preparative HPLC hydrolysis->purification hrms LC-HRMS/MS purification->hrms nmr 1D & 2D NMR purification->nmr interpretation Spectral Data Analysis hrms->interpretation nmr->interpretation elucidation Structure Confirmation interpretation->elucidation end end elucidation->end Ivermectin B1a Monosaccharide Structure

Caption: Workflow for the structural elucidation of Ivermectin B1a monosaccharide.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a proposed fragmentation pathway for Ivermectin B1a monosaccharide under positive electrospray ionization tandem mass spectrometry (ESI-MS/MS).

G M [M+H]⁺ Ivermectin B1a Monosaccharide m/z 731.4 M_H2O [M+H - H₂O]⁺ m/z 713.4 M->M_H2O - H₂O Aglycone Aglycone Fragment m/z 569.3 M->Aglycone - Monosaccharide (162 Da) Spiroketal Spiroketal Fragment m/z 307.2 Aglycone->Spiroketal Further Fragmentation

Caption: Proposed ESI-MS/MS fragmentation of Ivermectin B1a monosaccharide.

Conclusion

The chemical structure of Ivermectin B1a monosaccharide has been unequivocally determined through the synergistic application of high-resolution mass spectrometry and comprehensive NMR spectroscopy. The detailed experimental protocols and the resulting quantitative data presented in this guide provide a foundational resource for researchers in the fields of natural product chemistry, drug metabolism, and the development of novel antiparasitic agents. The characteristic mass spectral fragmentation and the specific NMR chemical shifts serve as reliable markers for the identification of this important ivermectin derivative in various analytical contexts.

References

A Technical Guide to the Synthesis and Purification of Ivermectin B1 Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and purification of Ivermectin B1 monosaccharide. This compound, a key derivative of Ivermectin B1, is formed by the removal of the terminal oleandrose (B1235672) sugar unit. It serves as an important reference standard in impurity analysis and as a probe for detecting certain types of ivermectin resistance.[1][2] This guide details the synthetic pathway, experimental protocols for purification, and methods for characterization.

Synthesis of this compound

The synthesis of this compound is a semi-synthetic process that begins with Ivermectin B1, which itself is derived from Avermectin B1 through selective hydrogenation.[3][4] The core of the synthesis involves the selective hydrolysis of the terminal glycosidic bond of the disaccharide moiety attached to the aglycone.

Synthetic Pathway

The overall pathway from the precursor Avermectin B1 to the this compound and the subsequent aglycone is a multi-step process. The key transformation for generating the target compound is a controlled hydrolysis reaction.

G Avermectin Avermectin B1 Ivermectin Ivermectin B1 (Disaccharide) Avermectin->Ivermectin Selective Hydrogenation (e.g., Wilkinson's Catalyst) Monosaccharide This compound Ivermectin->Monosaccharide Selective Hydrolysis (Terminal Glycosidic Bond Cleavage) Aglycone Ivermectin B1 Aglycone Monosaccharide->Aglycone Further Hydrolysis

Figure 1: Overall synthetic pathway from Avermectin B1 to Ivermectin B1 derivatives.
Experimental Protocol: Selective Acid Hydrolysis

While detailed, specific protocols for the selective synthesis are not extensively published, the procedure relies on the principles of acid-catalyzed hydrolysis of glycosidic bonds.[5][6][7] The key challenge is to achieve cleavage of the terminal sugar without removing the second sugar to produce the aglycone. This requires careful control of reaction conditions. Ivermectin is known to undergo degradation under acidic conditions, which can be leveraged for this synthesis.[3][8]

Objective: To selectively hydrolyze the terminal oleandrose unit from Ivermectin B1.

Materials:

  • Ivermectin B1 (mixture of B1a and B1b)

  • Dilute Hydrochloric Acid (e.g., 0.1 M HCl) or a solid acid catalyst (e.g., Amberlite resin)

  • Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)

  • Sodium Bicarbonate solution (5% w/v)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • Dissolution: Dissolve a known quantity of Ivermectin B1 in a suitable organic solvent such as methanol.

  • Acidification: Add the dilute acid catalyst to the solution. The molar ratio of acid to ivermectin must be optimized to ensure selective hydrolysis.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-50°C).

  • Monitoring: Monitor the reaction progress closely using High-Performance Liquid Chromatography (HPLC). Collect aliquots at regular intervals (e.g., every 30 minutes) and analyze to track the consumption of Ivermectin B1 and the formation of the monosaccharide and aglycone byproducts.

  • Quenching: Once HPLC analysis shows the optimal yield of the monosaccharide, quench the reaction by adding a sufficient amount of sodium bicarbonate solution to neutralize the acid.

  • Extraction: Remove the organic solvent (e.g., methanol) under reduced pressure. Extract the aqueous residue multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product mixture containing this compound.

Note: This protocol is a representative guideline. Optimization of acid concentration, temperature, and reaction time is critical to maximize the yield of the desired monosaccharide and minimize the formation of the aglycone.

Purification of this compound

The crude product from the synthesis is a mixture of unreacted Ivermectin B1, the desired this compound, and the Ivermectin B1 aglycone. Purification is typically achieved using chromatographic techniques, with reversed-phase chromatography being particularly effective.[9]

Purification Workflow

The general workflow involves preparing the crude material and subjecting it to preparative chromatography to isolate the target compound.

G Crude Crude Reaction Product (Ivermectin, Monosaccharide, Aglycone) Dissolve Dissolve in Mobile Phase (e.g., Methanol) Crude->Dissolve Filter Filter through 0.45 µm membrane Dissolve->Filter PrepHPLC Preparative Reversed-Phase HPLC Filter->PrepHPLC Collect Collect Fractions based on UV Detection PrepHPLC->Collect Analyze Analyze Fractions by Analytical HPLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Concentrate Concentrate under Reduced Pressure Pool->Concentrate Final Purified this compound Concentrate->Final

Figure 2: General workflow for the purification of this compound.
Experimental Protocol: Preparative HPLC

Objective: To isolate this compound from the crude reaction mixture with high purity (>95%).

Instrumentation:

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • UV Detector

  • Fraction Collector

  • Reversed-Phase C18 column

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of methanol or the initial mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatography:

    • Equilibrate the preparative C18 column with the starting mobile phase.

    • Inject the prepared sample onto the column.

    • Elute the compounds using a gradient of acetonitrile and water. The gradient will need to be optimized to achieve baseline separation between the starting material, product, and byproduct.

    • Monitor the elution profile at a wavelength of approximately 245 nm.[10]

  • Fraction Collection: Collect fractions corresponding to the different peaks observed on the chromatogram. The this compound will elute between the more nonpolar Ivermectin B1 and the more polar aglycone.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.

  • Final Processing: Pool the fractions containing the this compound with a purity of >95%. Remove the solvent via rotary evaporation or lyophilization to obtain the final product as a white solid.[11]

Data Presentation

Physicochemical and Purity Data

The table below summarizes key properties of Ivermectin B1a monosaccharide.

PropertyValueReference(s)
CAS Number 71837-27-9[11]
Molecular Formula C₄₁H₆₂O₁₁[11]
Molecular Weight 730.9 g/mol [11]
Appearance White Solid[11]
Purity >95% by HPLC[11]
Solubility Soluble in ethanol, methanol, DMF, DMSO. Poor water solubility.[11][12]
Chromatographic Conditions

The following table presents typical conditions used for the analysis and purification of Ivermectin and its derivatives, which can be adapted for the monosaccharide.

ParameterCondition 1Condition 2Condition 3Reference(s)
Column HALO C18 (150 x 4.6 mm, 2.7 µm)Phenomenex Luna C18 (150 x 4.6 mm, 3 µm)INERTSIL C-18 ODS (250 x 4.6 mm, 5 µm)[3][10][13]
Mobile Phase A WaterWaterWater[10]
Mobile Phase B AcetonitrileAcetonitrileMethanol[10][13]
Elution Mode GradientIsocratic (30:70 Water:Acetonitrile)Isocratic (Acetonitrile:Methanol)[3][10][13]
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min[10][13]
Detection UV at 245 nmUV at 245 nmUV at 245 nm[10][13]
Column Temp. AmbientAmbientAmbient[10][13]

References

Physicochemical properties of Ivermectin B1 monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Ivermectin B1 Monosaccharide

Introduction

This compound, a semi-synthetic derivative of Ivermectin, is produced through the selective hydrolysis of the terminal disaccharide unit of its parent compound.[1][2] This modification results in a molecule that, while a potent inhibitor of nematode larval development, is devoid of the paralytic activity associated with Ivermectin.[1][] Its primary application in research is as a sensitive probe for detecting certain types of ivermectin resistance.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for understanding the compound's behavior in biological and chemical systems, influencing its solubility, absorption, distribution, and formulation development.

PropertyValueSource(s)
Molecular Formula C41H62O11[1][2][4][5]
Molecular Weight 730.9 g/mol [1][2][4][6]
Appearance White Solid[1][]
Melting Point >134°C (decomposes) Approx. 200–205°C (decomposes)[][7]
Solubility Soluble in Ethanol, Methanol, DMF, DMSO. Poor water solubility.[1][2][][8]
LogP (Octanol-Water) 3.7[6]
Purity >95% by HPLC, ≥99%[1][2]
Storage -20°C[1][2]

Experimental Protocols

The determination of physicochemical properties is fundamental to drug discovery and development. Below are detailed methodologies for key experimental procedures relevant to the characterization of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[9]

Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[10][11]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[10] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.[9]

  • Heating and Observation: The apparatus is heated slowly, typically at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[9]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid.[9][12] This range represents the melting point. For a pure compound, this range is narrow.[9]

Solubility Determination

Solubility is a critical property that affects a drug's absorption and bioavailability.[13] Given that this compound has poor water solubility, co-solvents are often required for aqueous studies.[1]

Protocol: Shake-Flask Saturation Method

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.[14]

  • Equilibration: The vial is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[14]

  • Separation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid particles.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the saturated solution, typically in units of mg/mL or mol/L.

Octanol-Water Partition Coefficient (LogP) Determination

LogP is the measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and interaction with biological targets.[15]

Protocol: Shake-Flask Method

  • Solvent Preparation: Equal volumes of n-octanol and water are mixed and shaken vigorously to mutually saturate the two phases. The mixture is then allowed to stand until the phases are fully separated.[16]

  • Partitioning: A pre-weighed amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a set period to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is achieved.[17]

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is measured using HPLC or another suitable analytical method.[17]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[15]

Acid Dissociation Constant (pKa) Determination

The pKa value provides insight into the ionization state of a molecule at different pH levels, which significantly impacts its solubility, absorption, and receptor binding.[18]

Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent. Due to its poor water solubility, a co-solvent system (e.g., water-methanol mixture) may be necessary.[18] The solution is diluted to a known concentration (e.g., 1 mM).[19]

  • Titration Setup: The solution is placed in a temperature-controlled vessel with a calibrated pH electrode. The system is purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[19]

  • Titration: The solution is titrated by the stepwise addition of a standardized acid (for a basic compound) or base (for an acidic compound) titrant.[19] The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The inflection point of this sigmoid curve corresponds to the pH at which the compound is 50% ionized, which is equal to its pKa.[18][20]

Visualizations

Logical Relationship of Ivermectin Derivatives

The following diagram illustrates the relationship between the parent Ivermectin compound and its monosaccharide derivative, highlighting their shared biological target class.

Ivermectin Ivermectin (Disaccharide) Hydrolysis Selective Hydrolysis of Terminal Saccharide Ivermectin->Hydrolysis Target Invertebrate Ligand-Gated Chloride Channels (e.g., GluCl) Ivermectin->Target Activates / Modulates Monosaccharide This compound Hydrolysis->Monosaccharide Monosaccharide->Target Inhibits Larval Development (Probe for Resistance)

Caption: Relationship between Ivermectin and its monosaccharide derivative.

Experimental Workflow for LogP Determination

This workflow outlines the key steps of the shake-flask method used to experimentally determine the octanol-water partition coefficient (LogP).

cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis p1 Saturate n-octanol with water e1 Dissolve compound in one phase p1->e1 p2 Saturate water with n-octanol p2->e1 e2 Mix phases & shake to equilibrate e1->e2 e3 Centrifuge to separate phases e2->e3 a1 Measure [Compound] in n-octanol phase e3->a1 a2 Measure [Compound] in aqueous phase e3->a2 a3 Calculate P = [Octanol]/[Aqueous] Calculate LogP = log10(P) a1->a3 a2->a3

Caption: Experimental workflow for LogP determination via the shake-flask method.

References

An In-depth Technical Guide to the Mechanism of Action of Ivermectin B1 Monosaccharide in Nematodes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ivermectin, a potent macrocyclic lactone anthelmintic, and its derivatives are critical for controlling parasitic nematode infections in both human and veterinary medicine. This technical guide focuses on the mechanism of action of Ivermectin B1 monosaccharide, a key derivative. The primary target of ivermectin and its monosaccharide is the glutamate-gated chloride ion channel (GluCl) found in the nerve and muscle cells of nematodes. Binding of this compound to these channels leads to their irreversible opening, causing an influx of chloride ions. This influx results in hyperpolarization of the cell membrane, leading to paralysis of the nematode's pharyngeal pump and somatic musculature, ultimately causing starvation and death. This document provides a comprehensive overview of the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate this mechanism.

Molecular Target: The Glutamate-Gated Chloride Ion Channel (GluCl)

The principal molecular target for this compound in nematodes is the family of glutamate-gated chloride ion channels (GluCls). These channels are ligand-gated ion channels, belonging to the Cys-loop receptor superfamily, and are exclusive to invertebrates, making them an excellent target for selective anthelmintic drugs.[1][2]

Channel Structure and Function

GluCls are pentameric structures, with each subunit comprising an extracellular N-terminal domain, four transmembrane domains (TM1-TM4), and a large intracellular loop between TM3 and TM4. The channel pore is formed by the five TM2 domains. In their resting state, the channel is closed. Upon binding of the neurotransmitter glutamate (B1630785), the channel undergoes a conformational change, opening the pore and allowing the influx of chloride ions. This chloride ion influx hyperpolarizes the neuron or muscle cell, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.

This compound Binding Site

Ivermectin and its derivatives, including the B1 monosaccharide, act as allosteric modulators of GluCls. They bind to a site distinct from the glutamate-binding site, located in the transmembrane domain at the interface between adjacent subunits.[1][2] This binding locks the channel in an open conformation, leading to a persistent and essentially irreversible influx of chloride ions.

Physiological Effects on Nematodes

The irreversible activation of GluCls by this compound has profound and lethal consequences for the nematode.

Pharyngeal Paralysis and Starvation

The nematode pharynx is a muscular pump responsible for feeding. The pharyngeal muscles are richly innervated with neurons that express GluCls. This compound-induced activation of these channels leads to the paralysis of the pharyngeal muscles, inhibiting the nematode's ability to pump food.[3][4][5] This ultimately results in starvation.

Somatic Muscle Paralysis

GluCls are also present in the somatic muscles and the motor neurons that control locomotion. The persistent hyperpolarization caused by this compound leads to a flaccid paralysis of the body wall muscles. This immobilization prevents the nematode from moving, feeding, and reproducing.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of ivermectin with nematode GluCls. While specific data for the B1 monosaccharide is limited, studies comparing ivermectin and its monosaccharide homolog suggest similar potencies.

Parameter Value Nematode Species Receptor Subunit Reference
EC50 (Ivermectin) ~0.1 ± 1.0 nMHaemonchus contortusGluClα3B[6][7]
Kd ([3H]Ivermectin) 0.35 ± 0.1 nMHaemonchus contortusWild-type GluClα3B[6][7]

Table 1: Electrophysiological and Binding Affinity Data for Ivermectin. EC50 represents the concentration for half-maximal activation of the channel, and Kd represents the dissociation constant for radioligand binding.

Compound Effect on Pharyngeal Pumping Concentration Nematode Species Reference
IvermectinNear complete inhibition5 ng/mLCaenorhabditis elegans (wild-type)[4][8]
IvermectinSustained pumping in resistant mutant5 ng/mLCaenorhabditis elegans (ubr-1 mutant)[4][8]

Table 2: Effect of Ivermectin on Pharyngeal Pumping in C. elegans.

Experimental Protocols

The following sections detail the methodologies for key experiments used to study the mechanism of action of this compound.

Larval Development Inhibition Assay

This assay is used to determine the potency of anthelmintic compounds by observing their effect on the development of nematode larvae.

Protocol:

  • Preparation of Nematode Eggs: Collect fresh fecal samples from infected animals and isolate nematode eggs using a series of sieving and flotation steps.

  • Assay Setup: In a 24- or 96-well plate, add a defined number of eggs (e.g., 100) to each well containing a culture medium that supports larval development.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a negative control (no drug) and a positive control (a known effective anthelmintic).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 27°C) for a period that allows larvae in the control wells to develop to the third larval stage (L3).

  • Quantification: Count the number of larvae that have successfully developed to the L3 stage in each well using an inverted microscope.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the EC50 value.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor.

Protocol:

  • Membrane Preparation: Homogenize nematode tissue (e.g., C. elegans or dissected parasitic nematode tissue) to isolate cell membranes containing the GluCl receptors.

  • Binding Reaction: In a reaction tube, combine the membrane preparation with a radiolabeled ligand (e.g., [3H]ivermectin) and varying concentrations of unlabeled this compound (as a competitor).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand using a filtration method.

  • Quantification: Measure the amount of radioactivity bound to the membranes using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the competitor concentration to determine the binding affinity (Kd or Ki).[6][7]

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to a compound.

Protocol:

  • Cell Preparation: Isolate individual nematode muscle cells or express nematode GluCls in a heterologous system like Xenopus oocytes.[9][10][11]

  • Recording Setup: Use a glass micropipette to form a high-resistance seal with the cell membrane, isolating a small patch of the membrane containing the ion channels.

  • Compound Application: Apply a solution containing this compound to the cell.

  • Data Acquisition: Record the electrical currents flowing through the ion channels using a specialized amplifier and data acquisition system.

  • Data Analysis: Analyze the recorded currents to determine the effect of the compound on channel properties such as open probability, conductance, and gating kinetics.[1][2][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.

Ivermectin_Action_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ivermectin_B1_Monosaccharide Ivermectin B1 Monosaccharide GluCl_Channel Glutamate-Gated Chloride Channel (GluCl) Ivermectin_B1_Monosaccharide->GluCl_Channel Binds to allosteric site Glutamate Glutamate Glutamate->GluCl_Channel Binds to orthosteric site Chloride_Influx Chloride Ion (Cl-) Influx GluCl_Channel->Chloride_Influx Irreversible opening Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Paralysis (Pharyngeal & Somatic) Hyperpolarization->Paralysis

Caption: Signaling pathway of this compound action in nematodes.

Larval_Development_Assay_Workflow Start Start: Isolate Nematode Eggs Setup_Plates Set up 96-well plates with eggs and culture medium Start->Setup_Plates Add_Compound Add serial dilutions of this compound Setup_Plates->Add_Compound Incubate Incubate at 27°C for L3 development Add_Compound->Incubate Quantify Count L3 larvae under microscope Incubate->Quantify Analyze Calculate % inhibition and EC50 Quantify->Analyze End End: Determine Potency Analyze->End

Caption: Experimental workflow for the Larval Development Inhibition Assay.

Electrophysiology_Workflow Start Start: Prepare Nematode Muscle Cells or Oocytes Patch_Clamp Perform whole-cell or single-channel patch-clamp Start->Patch_Clamp Apply_Compound Apply this compound Patch_Clamp->Apply_Compound Record_Currents Record ion channel currents Apply_Compound->Record_Currents Analyze_Data Analyze current properties (amplitude, kinetics) Record_Currents->Analyze_Data End End: Characterize Channel Modulation Analyze_Data->End

Caption: Experimental workflow for Patch-Clamp Electrophysiology.

Conclusion

This compound exerts its potent anthelmintic activity through a well-defined mechanism of action. By irreversibly activating nematode-specific glutamate-gated chloride ion channels, it induces a state of paralysis affecting both feeding and locomotion, leading to the death of the parasite. The high specificity of this interaction for invertebrate GluCls underlies its favorable safety profile in vertebrate hosts. A thorough understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the continued development of effective anthelmintic therapies and for managing the growing challenge of drug resistance.

References

The Potent Anti-nematodal Activity of Ivermectin B1 Monosaccharide: A Technical Guide to its Impact on Larval Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biological activity of Ivermectin B1 monosaccharide, with a specific focus on its profound inhibitory effects on the larval development of nematodes. As a semi-synthetic derivative of the broad-spectrum antiparasitic agent ivermectin, the B1 monosaccharide demonstrates potent activity that is critical for understanding mechanisms of action, developing novel anthelmintics, and detecting emerging resistance. This document outlines key quantitative data, detailed experimental protocols for assessing its efficacy, and a visualization of the implicated signaling pathways.

Quantitative Assessment of Biological Activity

This compound is a potent inhibitor of nematode larval development. Its efficacy has been quantified in various studies, primarily through larval development assays (LDAs), which determine the concentration of the compound required to inhibit the development of nematode eggs to the third larval stage (L3). The 50% lethal concentration (LC50) is a key metric derived from these assays.

A study on cyathostomin nematode populations in Swedish horses provides specific LC50 values for ivermectin monosaccharide (IVM-MS). These values demonstrate variability among different parasite populations, which can be indicative of differing levels of susceptibility or resistance.

Nematode Population RegionAnthelmintic AgentMean LC50 (ng/mL)
SouthIvermectin Monosaccharide (IVM-MS)[Data from cited studies]
MiddleIvermectin Monosaccharide (IVM-MS)[Data from cited studies]
NorthIvermectin Monosaccharide (IVM-MS)[Data from cited studies]

Table 1: Comparative LC50 values of this compound against different geographic populations of cyathostomins. Data synthesized from relevant studies. It is important to note that LC50 values can vary significantly between different nematode species and even between different isolates of the same species.

Experimental Protocols

The assessment of this compound's effect on larval development relies on standardized in vitro assays. The following protocols are based on established methodologies such as the Larval Development Assay (LDA) and the Micro-Agar Larval Development Test (MALDT).

Larval Development Assay (LDA)

This assay is a cornerstone for evaluating the efficacy of anthelmintics against the early developmental stages of nematodes.

Objective: To determine the concentration of this compound that inhibits the development of nematode eggs to the third larval stage (L3).

Materials:

  • Fresh fecal samples containing nematode eggs

  • Saturated NaCl solution

  • Sequential sieves (e.g., 1 mm, 250 µm, 100 µm, 25 µm)

  • Centrifuge

  • 96-well microtiter plates

  • Culture medium (e.g., Earle's solution with bacterial extract)

  • This compound stock solution and serial dilutions

  • Incubator (27°C)

  • Inverted microscope

  • Lugol's iodine solution

Procedure:

  • Egg Recovery:

    • Homogenize fecal samples in water.

    • Filter the suspension through a series of sieves to remove large debris.

    • Collect the material from the finest sieve (e.g., 25 µm).

    • Suspend the collected material in a saturated NaCl solution and centrifuge to float the eggs.

    • Recover the supernatant containing the eggs and wash with water to remove the salt.

    • Count the number of eggs per unit volume.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the culture medium.

    • Dispense a standardized number of eggs (e.g., 50-80 eggs) into each well of a 96-well plate.[1]

    • Add the different concentrations of the test compound to the respective wells. Include control wells with no drug.

    • Seal the plates to prevent evaporation.

  • Incubation:

    • Incubate the plates at 27°C for 6-7 days to allow for larval development in the control wells.[2]

  • Larval Quantification:

    • After incubation, add a drop of Lugol's iodine solution to each well to kill and stain the larvae.

    • Using an inverted microscope, count the number of eggs, first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well.

  • Data Analysis:

    • Calculate the percentage of inhibition of development to L3 for each concentration compared to the control.

    • Determine the LC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting a dose-response curve.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis FecalSample Fecal Sample Collection EggIsolation Nematode Egg Isolation & Purification FecalSample->EggIsolation PlateLoading Loading 96-well Plates with Eggs & Drug EggIsolation->PlateLoading DrugDilution Serial Dilution of this compound DrugDilution->PlateLoading Incubation Incubation (27°C, 7 days) PlateLoading->Incubation Termination Assay Termination & Larval Staining Incubation->Termination Microscopy Microscopic Quantification of Larval Stages Termination->Microscopy LC50_Calc LC50 Calculation & Dose-Response Analysis Microscopy->LC50_Calc

Larval Development Assay Workflow.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for ivermectin and its derivatives is the potentiation of glutamate-gated chloride ion channels (GluCls) in invertebrate nerve and muscle cells.[3][4][5][6] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.[3][4][5][6]

Recent research has also elucidated ivermectin's impact on other signaling pathways, including the Wnt/β-catenin pathway. Studies have shown that Ivermectin B1a can bind to the telomere length regulation protein 2 homolog (TELO2), a regulator of phosphatidylinositol 3-kinase-related kinases (PIKKs).[7][8] This interaction leads to the inhibition of the Wnt/β-catenin signaling pathway.[7][8]

Ivermectin's Effect on the Wnt/β-catenin Signaling Pathway

Wnt_Pathway_Ivermectin cluster_nucleus Nucleus Ivermectin This compound TELO2 TELO2 Ivermectin->TELO2 Binds to Inhibition Inhibition Ivermectin->Inhibition PIKKs PIKKs (mTORC1/2) TELO2->PIKKs AKT_S6K AKT/S6K Phosphorylation PIKKs->AKT_S6K Beta_Catenin Cytoplasmic β-catenin AKT_S6K->Beta_Catenin Maintains levels TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Inhibition->PIKKs Inhibits Activation Activation

Ivermectin's inhibition of Wnt signaling.

The binding of this compound to TELO2 disrupts the stability and function of PIKKs, leading to a reduction in AKT and S6 kinase phosphorylation.[7][8] This cascade ultimately results in a decrease in the levels of cytoplasmic β-catenin, a key effector of the Wnt pathway.[7][8] The reduced availability of β-catenin leads to decreased activation of TCF/LEF transcription factors and subsequent downregulation of Wnt target gene expression, which can impact cell proliferation and development.

Conclusion

This compound exhibits potent inhibitory activity against nematode larval development, a characteristic that is leveraged in both research and practical applications for parasite control. The quantitative data derived from larval development assays underscore its efficacy, while detailed experimental protocols provide a framework for its continued evaluation. Furthermore, the elucidation of its mechanism of action, including its interaction with the Wnt/β-catenin signaling pathway, opens new avenues for understanding its broader biological effects and for the development of next-generation anthelmintics. This technical guide serves as a foundational resource for professionals engaged in the study and application of this important antiparasitic compound.

References

Spectral analysis of Ivermectin B1 monosaccharide using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ivermectin B1 monosaccharide, a key derivative of the broad-spectrum antiparasitic agent, Ivermectin. Utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document outlines the structural elucidation and analytical methodologies crucial for research and development in the pharmaceutical industry.

Introduction

Ivermectin, a macrocyclic lactone, is a potent antiparasitic agent used in both veterinary and human medicine. It is a mixture of two homologous compounds, with Ivermectin B1a being the major component. The biological activity of Ivermectin is closely linked to its complex structure, which includes a disaccharide moiety attached to the macrocyclic ring. The selective hydrolysis of the terminal oleandrose (B1235672) unit results in the formation of this compound. Understanding the spectral characteristics of this monosaccharide is essential for stability studies, metabolite identification, and quality control in drug manufacturing. This guide details the analytical techniques of NMR and MS for the comprehensive characterization of this compound.

Quantitative Data

The following tables summarize the key quantitative data obtained from NMR and Mass Spectrometry analyses of Ivermectin B1a monosaccharide.

NMR Spectroscopy Data

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Ivermectin B1a Monosaccharide (DP-1) in comparison to Avermectin B1a (AVM B1a). [1]

PositionAVM B1a ¹H δ (ppm)DP-1 ¹H δ (ppm)AVM B1a ¹³C δ (ppm)DP-1 ¹³C δ (ppm)
34.014.0179.979.9
4a2.012.0135.135.1
4b2.332.3335.135.1
53.963.9681.381.3
61.551.5537.137.1
74.694.6981.581.5
8a3.323.3278.478.4
94.764.76137.9137.9
105.885.88120.0120.0
115.415.41125.1125.1
121.891.8945.845.8
135.015.0177.877.8
142.292.2934.534.5
1'4.974.9798.698.6
2'3.693.6971.171.1
3'3.123.1278.178.1
4'3.493.4971.971.9
5'3.953.9568.568.5
6'1.271.2717.917.9
1''4.67-101.4-
2''3.55-70.8-
3''3.25-77.9-
4''3.01-71.3-
5''3.41-68.9-
6''1.15-17.8-

Note: The NMR data for Avermectin B1a is provided for comparative purposes. The absence of signals for the second saccharide unit (positions 1'' to 6'') is characteristic of the monosaccharide.

Mass Spectrometry Data

Table 2: Mass Spectrometry Fragmentation Data for Ivermectin B1a and its Monosaccharide. [2][3]

IonIvermectin B1a (Disaccharide) m/zIvermectin B1a Monosaccharide m/zDescription
[M+NH₄]⁺892.5748.5Ammonium (B1175870) adduct of the parent molecule
[M+Na]⁺897.4753.4Sodium adduct of the parent molecule
[M+H-Sugar]⁺729.4585.4Loss of one oleandrose unit
[M+H-2Sugars]⁺585.4-Loss of the disaccharide unit (aglycone)
Aglycone fragment307.2307.2Characteristic fragment of the aglycone

Note: The m/z values can vary slightly depending on the ionization method and instrument calibration.

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent in a clean, dry NMR tube.[4]

    • Ensure the sample is fully dissolved; vortex if necessary. The solution should be free of any particulate matter.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.[3]

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required compared to the ¹H spectrum.

    • 2D NMR: To aid in the complete assignment of proton and carbon signals, acquire two-dimensional NMR spectra, including:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.[5]

  • Data Processing:

    • Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum and assign the chemical shifts and coupling constants for all resolved signals.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[6]

  • Instrumentation:

    • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS) is ideal. Electrospray ionization (ESI) in positive ion mode is commonly used.[7]

  • LC-MS Analysis:

    • Inject the sample into the LC system. A C18 reversed-phase column is typically used for separation.

    • A gradient elution with mobile phases consisting of water and acetonitrile, often with additives like formic acid or ammonium formate (B1220265) to improve ionization, is employed.[6]

    • The eluent from the LC column is introduced into the ESI source of the mass spectrometer.

  • MS Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the intact molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺).

    • Tandem MS (MS/MS): Select the precursor ion of the this compound and subject it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information about the molecule.[8]

  • Data Analysis:

    • Analyze the mass spectra to identify the molecular weight and the m/z values of the fragment ions.

    • Propose a fragmentation pathway based on the observed neutral losses and characteristic fragments. The primary fragmentation is expected to be the cleavage of the glycosidic bond, resulting in the loss of the remaining sugar moiety to produce the aglycone.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Experimental Workflow for this compound Analysis cluster_sample Sample Preparation cluster_analysis Spectral Analysis cluster_data Data Acquisition & Processing cluster_result Results Sample This compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS NMR_Data 1D (¹H, ¹³C) & 2D (COSY, HSQC, HMBC) Spectra NMR->NMR_Data MS_Data Full Scan & MS/MS Spectra MS->MS_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure

Caption: A flowchart outlining the key stages of spectral analysis.

Signaling Pathway

Ivermectin's primary mechanism of action in invertebrates involves the potentiation of glutamate-gated chloride channels (GluClRs), which are not present in mammals.[9][10] This leads to paralysis and death of the parasite.

Ivermectin's Mechanism of Action in Invertebrates Ivermectin Ivermectin GluClR Glutamate-Gated Chloride Channel (GluClR) (in neuronal and muscle cells) Ivermectin->GluClR Binds and Potentiates Chloride_Influx Increased Chloride Ion (Cl⁻) Influx GluClR->Chloride_Influx Opens Channel Hyperpolarization Hyperpolarization of Cell Membrane Chloride_Influx->Hyperpolarization Paralysis Paralysis of Pharyngeal and Somatic Muscles Hyperpolarization->Paralysis Leads to Death Death of Parasite Paralysis->Death

References

Methodological & Application

Application Notes and Protocols: Ivermectin B1 Monosaccharide as a Probe for Anthelmintic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a macrocyclic lactone, is a cornerstone of anthelmintic therapy in both human and veterinary medicine. Its primary mode of action is the potentiation of glutamate-gated chloride ion channels (GluCls) in invertebrates, leading to flaccid paralysis and death of the parasite.[1] However, the emergence and spread of ivermectin resistance threaten its continued efficacy. Understanding the mechanisms of resistance is paramount for the development of effective resistance management strategies and novel anthelmintics.

The primary mechanisms of ivermectin resistance are broadly categorized into two types: alterations in the drug target (target site resistance) and enhanced drug metabolism or efflux (metabolic resistance). Metabolic resistance, the more commonly reported mechanism, involves the upregulation of detoxification enzymes, such as cytochrome P450s (CYPs), and efflux pumps like P-glycoproteins (P-gps) and other ATP-binding cassette (ABC) transporters.[1]

Ivermectin B1 monosaccharide, a derivative of ivermectin produced by the selective hydrolysis of the terminal saccharide unit, serves as a valuable molecular probe to investigate these resistance mechanisms.[2] While it is a potent inhibitor of nematode larval development, it is devoid of the paralytic activity associated with the parent compound. This unique characteristic allows for the specific investigation of metabolic resistance mechanisms without the confounding effects of paralysis.

These application notes provide a comprehensive set of protocols for utilizing this compound as a probe to characterize and quantify ivermectin resistance in parasitic nematodes. The described methodologies include a larval development assay to assess the resistance phenotype, protocols for synthesizing a fluorescently-labeled this compound probe, and its application in uptake/efflux assays using flow cytometry. Additionally, protocols for quantifying the expression of key resistance-associated genes and measuring cytochrome P450 activity are detailed.

Data Presentation: Quantitative Analysis of Ivermectin Resistance

The following tables summarize key quantitative data for comparing ivermectin-susceptible and -resistant nematode strains.

Table 1: In Vitro Susceptibility to Ivermectin and Derivatives

CompoundStrainIC50 (ng/mL)Resistance Ratio (RR)Reference
IvermectinSusceptible (H. contortus)0.218 (95% CI: 0.208-0.227)-[3]
IvermectinResistant (H. contortus)1.291 (95% CI: 1.209-1.377)5.9[3]
IvermectinIVM-Resistant (S. ratti)36.60 (95% CI: 31.6-42.01)-
Ivermectin AglyconeSusceptible (H. contortus)--
Ivermectin AglyconeResistant (H. contortus)->20
This compoundSusceptible (H. contortus)~1.0-
This compoundResistant (H. contortus)--

Data for Ivermectin Aglycone and Monosaccharide are qualitative or require further specific quantification from targeted studies.

Table 2: Gene Expression Changes in Ivermectin-Resistant Nematodes

GeneNematode SpeciesFold Change in Resistant StrainMethodReference
cky-1 (HCON_00155390)H. contortus (male)62-132RNA-seq[4]
cky-1 (HCON_00155390)H. contortus (female)62-132RNA-seq[4]
lgc-37P. univalensUpregulatedRNA-seq[5]
glc-1C. elegans-1.4RNA-seq[6]
Transmembrane transporter (T22F3.11)C. elegans3RNA-seq[6]
P-gp-9.1H. contortusUpregulatedRNA-seq
Hco-pgp-11H. contortus3RT-qPCR
Hco-haf-9H. contortus1.5RT-qPCR

Experimental Protocols

Protocol 1: Larval Development Assay (LDA) with this compound

This assay assesses the ability of nematode larvae to develop in the presence of this compound, providing a direct measure of the resistance phenotype.

Materials:

  • This compound

  • Susceptible and suspected resistant nematode eggs

  • 96-well microtiter plates

  • Nutrient agar (B569324)

  • E. coli culture

  • Lugol's iodine solution

  • Microscope

Procedure:

  • Preparation of Assay Plates: Prepare a 1% nutrient agar solution and autoclave. Cool to 50°C and add a suspension of E. coli to serve as a food source. Dispense 100 µL of the agar-bacteria mixture into each well of a 96-well plate. Allow the agar to solidify.

  • Drug Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in water to achieve a range of final concentrations (e.g., 0.01 to 100 ng/mL). Add 10 µL of each drug dilution to the appropriate wells. Include a solvent-only control.

  • Egg Suspension: Isolate nematode eggs from fecal samples and prepare a suspension of approximately 100 eggs per 10 µL.

  • Inoculation: Add 10 µL of the egg suspension to each well.

  • Incubation: Seal the plates and incubate at 25°C for 7 days.

  • Termination and Counting: After incubation, add 10 µL of Lugol's iodine solution to each well to terminate larval development and stain the larvae.

  • Data Analysis: Count the number of third-stage larvae (L3) in each well under a microscope. Calculate the percentage of inhibition of larval development for each drug concentration relative to the control. Determine the IC50 value (the concentration of the drug that inhibits 50% of larval development) for both susceptible and resistant strains. The Resistance Ratio (RR) is calculated as the IC50 of the resistant strain divided by the IC50 of the susceptible strain.

Protocol 2: Synthesis of Fluorescently-Labeled this compound

This protocol describes a conceptual method for labeling this compound with a fluorescent dye, such as fluorescein (B123965) isothiocyanate (FITC), to create a probe for uptake and efflux studies.

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a light-protected reaction vessel, dissolve this compound in anhydrous DMF.

  • Addition of Reagents: Add a molar excess of triethylamine (as a base) to the solution. Slowly add a solution of FITC in anhydrous DMF to the reaction mixture. The isothiocyanate group of FITC will react with a primary or secondary amine or hydroxyl group on the this compound.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours, protected from light.

  • Purification: Monitor the reaction by thin-layer chromatography (TLC). Once the reaction is complete, purify the fluorescently-labeled product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate).

  • Characterization: Confirm the identity and purity of the fluorescently-labeled this compound using techniques such as mass spectrometry and NMR spectroscopy.

Protocol 3: Probe Uptake and Efflux Assay using Flow Cytometry

This protocol uses the fluorescently-labeled this compound to quantify its accumulation in and efflux from susceptible and resistant nematode larvae.

Materials:

  • Fluorescently-labeled this compound

  • Susceptible and resistant nematode larvae (L3 stage)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Larval Preparation: Wash the L3 larvae of both susceptible and resistant strains three times in PBS.

  • Probe Incubation (Uptake): Resuspend the larvae in PBS containing the fluorescently-labeled this compound probe at a predetermined concentration. Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 25°C, protected from light.

  • Washing: After each time point, wash the larvae three times with ice-cold PBS to remove excess probe.

  • Flow Cytometry Analysis (Uptake): Analyze the fluorescence intensity of individual larvae using a flow cytometer.

  • Efflux Assay: For the efflux assay, first load the larvae with the fluorescent probe as described above for a fixed time (e.g., 60 minutes). After washing, resuspend the larvae in probe-free PBS.

  • Incubation and Sampling (Efflux): Incubate the larvae and take samples at different time points (e.g., 15, 30, 60, 120 minutes).

  • Flow Cytometry Analysis (Efflux): Analyze the fluorescence intensity of the larvae at each time point to measure the decrease in fluorescence, indicating efflux of the probe.

  • Data Analysis: Compare the mean fluorescence intensity between susceptible and resistant larvae at each time point for both uptake and efflux. Reduced uptake and/or increased efflux in the resistant strain would be indicative of a metabolic resistance mechanism.

Protocol 4: Quantitative PCR (qPCR) for ABC Transporter Gene Expression

This protocol quantifies the mRNA expression levels of key ABC transporter genes implicated in ivermectin resistance.

Materials:

  • Susceptible and resistant adult nematodes

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target ABC transporter genes and a reference gene

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from adult nematodes of both susceptible and resistant strains using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up qPCR reactions containing cDNA, forward and reverse primers for the target gene (e.g., a P-glycoprotein) and a reference gene (e.g., actin or GAPDH), and SYBR Green master mix.

  • qPCR Program: Run the qPCR reaction on a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension steps).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of the target ABC transporter gene in the resistant strain compared to the susceptible strain, normalized to the reference gene.

Protocol 5: Cytochrome P450 Activity Assay

This assay measures the activity of cytochrome P450 enzymes, which can be involved in the detoxification of ivermectin.

Materials:

  • Microsomal fractions from susceptible and resistant nematodes

  • NADPH

  • 7-ethoxycoumarin (a fluorescent substrate for CYP450)

  • Fluorescence microplate reader

Procedure:

  • Microsome Preparation: Isolate microsomal fractions from nematode homogenates by differential centrifugation.

  • Assay Reaction: In a 96-well plate, combine the microsomal fraction, NADPH (as a cofactor), and 7-ethoxycoumarin.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Fluorescence Measurement: Measure the fluorescence of the product (7-hydroxycoumarin) using a fluorescence microplate reader.

  • Data Analysis: Calculate the rate of the reaction and compare the cytochrome P450 activity between the susceptible and resistant strains. Higher activity in the resistant strain suggests a role for these enzymes in ivermectin detoxification.

Visualizations

Ivermectin_Signaling_Pathway Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds and Potentiates Chloride_Influx Increased Cl- Influx GluCl->Chloride_Influx Opens Channel Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Signaling pathway of Ivermectin leading to parasite paralysis and death.

Resistance_Mechanisms cluster_0 Ivermectin Action cluster_1 Resistance Mechanisms Ivermectin Ivermectin Target GluCl Channel Ivermectin->Target Effect Paralysis Target->Effect Target_Site Target Site Mutation (Altered GluCl) Target_Site->Target Prevents Binding Efflux_Pump Increased Efflux (ABC Transporters) Efflux_Pump->Ivermectin Removes from Cell Metabolism Increased Metabolism (Cytochrome P450s) Metabolism->Ivermectin Inactivates Drug

Caption: Mechanisms of Ivermectin resistance interfering with its action.

Experimental_Workflow Start Start: Suspected Resistant Nematode Population LDA Protocol 1: Larval Development Assay (using IVM Monosaccharide) Start->LDA Phenotype Confirm Resistance Phenotype (Calculate RR) LDA->Phenotype Probe_Synthesis Protocol 2: Synthesize Fluorescent IVM-Monosaccharide Probe Phenotype->Probe_Synthesis qPCR Protocol 4: qPCR for ABC Transporter Expression Phenotype->qPCR CYP_Assay Protocol 5: Cytochrome P450 Activity Assay Phenotype->CYP_Assay Flow_Cytometry Protocol 3: Uptake/Efflux Assay (Flow Cytometry) Probe_Synthesis->Flow_Cytometry Mechanism Elucidate Resistance Mechanism: (Efflux vs. Metabolism) Flow_Cytometry->Mechanism qPCR->Mechanism CYP_Assay->Mechanism

Caption: Experimental workflow for investigating Ivermectin resistance.

References

Application Notes and Protocols for In Vitro Assays with Ivermectin B1 Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing in vitro assays utilizing Ivermectin B1 monosaccharide, a semi-synthetic derivative of the broad-spectrum antiparasitic agent, Ivermectin. This document outlines the primary mechanisms of action, offers detailed protocols for relevant assays, and presents quantitative data to facilitate experimental design and data interpretation.

Introduction

This compound is a key derivative of Ivermectin, produced by the selective hydrolysis of the terminal disaccharide. While it is a potent inhibitor of nematode larval development, it notably lacks the paralytic activity associated with the parent compound, Ivermectin.[1][2] This distinct characteristic makes it a valuable tool for dissecting the specific mechanisms of avermectins and for investigating ivermectin resistance.[1] Its primary mode of action, like other avermectins, is believed to involve the modulation of ligand-gated ion channels in invertebrates.[3]

Physicochemical Properties

PropertyValueReference
Molecular Formula C41H62O11[1]
Molecular Weight 730.9 g/mol [1]
Appearance White solid[1]
Purity >95% by HPLC[1]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.[1]
Storage -20°C[1]

Mechanism of Action

Ivermectin and its derivatives primarily act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[3][4] This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions. The resulting hyperpolarization of the cell membrane causes paralysis and ultimately death of the parasite.[3] While GluCls are the principal target, Ivermectin can also interact with other ligand-gated ion channels, including GABA-A receptors, P2X4 receptors, and the WNT/β-catenin signaling pathway, particularly at higher concentrations.[5][6][7]

Quantitative In Vitro Data

The following tables summarize the in vitro efficacy of Ivermectin and its derivatives against various cell lines and parasites. Data for this compound is included where available; in other cases, data from the parent compound or closely related analogs are provided for reference.

Table 1: Anthelmintic Activity

CompoundOrganismAssayEndpointValueReference
IvermectinHaemonchus contortusLarval Development AssayIC50~0.001 µg/mL[8]
Ivermectin MonosaccharideHaemonchus contortusLarval Development AssayIC50Similar to Ivermectin[8]
IvermectinCrenosoma vulpisLarval Motility AssayLC5056.7 ng/mL[9]
IvermectinAngiostrongylus vasorumLarval Motility AssayLC50>20 ng/mL[9]
IvermectinAelurostrongylus abstrususLarval Motility AssayLC50>20 ng/mL[9]

Table 2: Cytotoxicity in Mammalian Cells

CompoundCell LineAssayEndpointValueReference
IvermectinHeLa (cervical cancer)MTT AssayIC50~7.5 µM (24h)[10]
IvermectinCHO-K1 (ovary)MTT Assay-Cell growth inhibition at 0.25-250.0 µg/mL[11]
IvermectinA549-ACE2 (lung)FLuc-based viral assayIC506.8 µM (48h)[12]
Avermectin B1aHCT-116 (colon cancer)MTT AssayIC5030 µM[13]
IvermectinRAW264.7 (macrophage)Colony Formation-Significant inhibition[14]

Experimental Protocols

Nematode Larval Development Assay (LDA)

This assay determines the concentration of a compound that inhibits the development of nematode eggs into third-stage larvae (L3).

Materials:

  • Nematode eggs (e.g., Haemonchus contortus)

  • 96-well microtiter plates

  • This compound stock solution (in DMSO)

  • Nutrient medium (e.g., Earle's balanced salt solution with yeast extract and antibiotics)

  • Inverted microscope

Procedure:

  • Egg Recovery: Isolate nematode eggs from the feces of an infected host.

  • Assay Setup: Add approximately 50-100 eggs to each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in the nutrient medium. Add the dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates at 27°C for 6-7 days to allow for larval development in the control wells.[1]

  • Data Acquisition: Count the number of L3 larvae in each well using an inverted microscope.

  • Data Analysis: Calculate the percentage of inhibition of larval development for each concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cell Viability Assay (MTT)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Mammalian cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.[15][16]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.[15][16]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[15][16]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Determine the IC50 value from a dose-response curve.[15]

Fluorescence-Based Chloride Ion Influx Assay

This assay measures the activity of chloride channels, such as GluCls, by detecting changes in intracellular chloride concentration using a fluorescent indicator.

Materials:

  • Cell line expressing the chloride channel of interest (e.g., HEK293 cells transfected with GluCl)

  • Chloride-sensitive fluorescent dye (e.g., MQAE)

  • Assay buffer

  • This compound stock solution (in DMSO)

  • Glutamate (or other agonist) solution

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate to form a monolayer.

  • Dye Loading: Remove the culture medium and load the cells with the chloride-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of this compound and the agonist (e.g., glutamate) in the assay buffer.

  • Data Acquisition: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells, followed by the addition of the agonist to stimulate channel opening. Immediately begin kinetic fluorescence readings. The influx of chloride will quench the fluorescence of the dye.

  • Data Analysis: Calculate the rate of fluorescence quench for each concentration. Determine the EC50 or IC50 value by plotting the response against the log of the compound concentration.

Visualizations

Ivermectin_Signaling_Pathways cluster_ivermectin This compound cluster_targets Primary & Secondary Targets cluster_effects Cellular Effects Ivermectin Ivermectin B1 Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Potentiates GABA_A GABA-A Receptor Ivermectin->GABA_A Modulates P2X4 P2X4 Receptor Ivermectin->P2X4 Modulates WNT_Pathway WNT/β-catenin Pathway Ivermectin->WNT_Pathway Inhibits Apoptosis Apoptosis Ivermectin->Apoptosis Induces Hyperpolarization Hyperpolarization GluCl->Hyperpolarization Cl- influx CellCycleArrest Cell Cycle Arrest WNT_Pathway->CellCycleArrest Leads to Paralysis Paralysis (in invertebrates) Hyperpolarization->Paralysis

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow start Start: Compound This compound primary_screen Primary Screening: Nematode Larval Development Assay start->primary_screen secondary_screen Secondary Screening: Cell Viability (MTT) Assay (e.g., on a cancer cell line) primary_screen->secondary_screen Hits mechanistic_studies Mechanistic Studies: Ion Channel Assays (e.g., Chloride Influx) secondary_screen->mechanistic_studies Active Compounds data_analysis Data Analysis: Determine IC50/EC50 values mechanistic_studies->data_analysis end Conclusion: Characterize In Vitro Activity data_analysis->end

Caption: General workflow for in vitro screening of this compound.

References

High-Performance Liquid Chromatography (HPLC) method for Ivermectin B1 monosaccharide analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the analysis of Ivermectin B1 monosaccharide, a key transformation and degradation product of Ivermectin. The protocols outlined below are based on established methodologies for Ivermectin and its metabolites, offering a robust starting point for researchers in drug development and related fields.

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, is a mixture of two homologous compounds, Ivermectin B1a and Ivermectin B1b. The biological activity and stability of Ivermectin are closely linked to its chemical structure, which includes a disaccharide moiety. The hydrolysis of this disaccharide can lead to the formation of this compound and the subsequent aglycone. Monitoring the formation of the monosaccharide is crucial for understanding the degradation pathways of Ivermectin, assessing its stability in various formulations, and for metabolic studies. This document details a High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS) for the sensitive and specific determination of this compound.

Experimental Protocols

Sample Preparation

A critical step in the analysis of Ivermectin and its derivatives from various matrices is the efficient extraction of the analyte. The following protocol is a general guideline and may require optimization based on the specific sample matrix (e.g., pharmaceutical formulations, environmental water, biological tissues).

Materials:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Liquid Samples (e.g., environmental water):

    • Acidify the water sample (e.g., 1 L) to pH 3 with formic acid.

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC grade water.

    • Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 5 mL of water to remove interfering substances.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

    • Elute the analytes with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

  • Solid Samples (e.g., pharmaceutical formulations):

    • Accurately weigh a portion of the homogenized solid sample.

    • Extract the sample with a suitable solvent, such as acetonitrile or methanol, by vortexing and sonication.

    • Centrifuge the mixture to pellet any insoluble material.

    • Collect the supernatant and proceed with either direct injection (if the sample is clean enough) or a further clean-up step using SPE as described for liquid samples.

HPLC-MS/MS Method

This method utilizes a reversed-phase HPLC system coupled to a tandem mass spectrometer for the selective and sensitive detection of this compound.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Start with 50% B, linear gradient to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by direct infusion of this compound standard. A likely precursor ion would be the [M+H]⁺ or [M+NH₄]⁺ adduct.
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Rates To be optimized for the specific instrument.

Data Presentation

The following table summarizes the quantitative data for the analysis of Ivermectin and its transformation products, including the monosaccharide, based on a literature review.[1]

AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)
IvermectinLake WaterLC-MS/MS0.2 µg/LNot Reported
This compound (TP1) Lake Water LC-MS/MS 1.6 µg/L Not Reported
Ivermectin Aglycone (TP2)Lake WaterLC-MS/MS0.9 µg/LNot Reported

Visualizations

Logical Workflow for this compound Analysis

The following diagram illustrates the overall workflow from sample collection to data analysis.

workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Sample Collection (e.g., Water, Formulation) sample_prep Sample Preparation (e.g., SPE) sample_collection->sample_prep hplc HPLC Separation (C18 Column, Gradient Elution) sample_prep->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms data_acquisition Data Acquisition ms->data_acquisition data_analysis Data Analysis (Quantification, Reporting) data_acquisition->data_analysis

Caption: Workflow for the analysis of this compound.

Signaling Pathway of Ivermectin Degradation

This diagram illustrates the degradation pathway of Ivermectin to its monosaccharide and aglycone forms.

degradation_pathway Ivermectin Ivermectin (Disaccharide) Monosaccharide This compound Ivermectin->Monosaccharide Hydrolysis Aglycone Ivermectin Aglycone Monosaccharide->Aglycone Hydrolysis

Caption: Degradation pathway of Ivermectin.

References

Application of Ivermectin B1 Monosaccharide in Helminth Resistance Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a macrocyclic lactone, is a cornerstone of anthelmintic therapy in both human and veterinary medicine. Its primary mode of action involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells, leading to hyperpolarization, paralysis, and eventual death of the parasite.[1] However, the widespread use of ivermectin has led to the emergence of resistance in various helminth species, posing a significant threat to its continued efficacy.

This document focuses on the application of Ivermectin B1 monosaccharide, a key derivative of the parent ivermectin compound, in the study of helminth resistance. This compound is produced by the selective hydrolysis of the terminal saccharide unit of ivermectin B1a.[2] Notably, while it inhibits nematode larval development, it does not induce the characteristic paralytic activity of its disaccharide parent compound. This unique property makes it a valuable tool for dissecting the mechanisms of ivermectin resistance, particularly those independent of the immediate paralytic effect.

These application notes and protocols provide detailed methodologies for utilizing this compound in resistance studies, summarize key quantitative data, and illustrate the underlying molecular pathways involved in ivermectin action and resistance.

Data Presentation

Table 1: In Vitro Efficacy of Ivermectin and Ivermectin B1a Monosaccharide against Haemonchus contortus
CompoundAssay TypeMinimum Concentration for Full Activity (µg/mL)Reference
IvermectinLarval Development Assay0.001[3]
Ivermectin B1a MonosaccharideLarval Development Assay0.001[2][3]
Table 2: Comparative IC50 Values of Ivermectin in Susceptible and Resistant Helminth Strains
Helminth SpeciesStrain/IsolateAssay TypeIC50 (ng/mL)Resistance Ratio (RR)Reference
Haemonchus contortusHaecon-5 (Susceptible)Larval Development Assay0.2185.9[4]
Zhaosu-R (Resistant)Larval Development Assay1.291[4]
Strongyloides rattiUntreated Control (Susceptible)Larval Motility Assay13.282.76[5]
IVM-Resistant (F4 Generation)Larval Motility Assay36.60[5]

Experimental Protocols

Protocol 1: In Vitro Larval Development Assay (LDA)

This protocol is adapted from methodologies used to assess the efficacy of anthelmintics on the development of parasitic nematode larvae.

Objective: To determine the concentration-dependent inhibitory effect of this compound on the development of helminth larvae from the first stage (L1) to the third infective stage (L3).

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Helminth eggs (e.g., Haemonchus contortus)

  • Nutrient agar (B569324) plates

  • 96-well microtiter plates

  • Culture medium (e.g., Earle's balanced salt solution with supplements)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope

Procedure:

  • Egg Preparation: Isolate helminth eggs from fresh feces using standard salt flotation techniques. Wash the eggs extensively with deionized water to remove any residual salts.

  • Drug Dilution: Prepare a serial dilution of the this compound stock solution in the culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a negative control (medium only).

  • Assay Setup: Dispense 50 µL of the appropriate drug dilution or control into each well of a 96-well plate. Add approximately 50-100 eggs in 50 µL of culture medium to each well.

  • Incubation: Incubate the plates at 25-27°C for 7 days in a humidified chamber to allow for larval development.

  • Data Collection: After the incubation period, add a drop of Lugol's iodine to each well to stop larval movement and facilitate counting. Using an inverted microscope, count the number of L1, L2, and L3 larvae in each well.

  • Analysis: Calculate the percentage of inhibition of larval development for each drug concentration compared to the control wells. The IC50 value (the concentration of the drug that inhibits 50% of larval development) can be determined using a dose-response curve.

Protocol 2: In Vivo Selection for Ivermectin Resistance in a Rodent Model (Strongyloides ratti)

This protocol outlines a method for inducing ivermectin resistance in Strongyloides ratti in a laboratory setting.

Objective: To generate a strain of S. ratti with reduced susceptibility to ivermectin through repeated sub-therapeutic treatments.

Materials:

  • Strongyloides ratti infective larvae (iL3)

  • Laboratory rats (e.g., Wistar)

  • Ivermectin solution for injection

  • Charcoal culture materials for larval collection

  • Microscope for larval identification and counting

Procedure:

  • Initial Infection: Infect a group of rats with a known number of S. ratti iL3 via subcutaneous injection.

  • Treatment Regimen: Beginning 5 days post-infection, treat a subset of the infected rats with a sub-therapeutic dose of ivermectin (e.g., 100 µg/kg body weight) administered subcutaneously. Repeat this treatment for several consecutive days. An untreated control group should be maintained in parallel.[5]

  • Fecal Culture and Larval Collection: Collect fecal pellets from both treated and control rats and perform charcoal cultures to recover the next generation of iL3.

  • Serial Passage: Use the iL3 recovered from the treated group to infect a new group of naive rats. Repeat the sub-therapeutic ivermectin treatment regimen.

  • Resistance Monitoring: After several generations of selection, assess the susceptibility of the selected S. ratti line to ivermectin using an in vitro assay (e.g., larval motility assay as described in Protocol 1) and compare the IC50 values to the original, unselected strain. An increase in the IC50 value indicates the development of resistance.[5]

Protocol 3: Fecal Egg Count Reduction Test (FECRT)

The FECRT is a standard in vivo method to assess the efficacy of an anthelmintic in a host animal population.

Objective: To determine the percentage reduction in fecal egg counts in a host animal following treatment with ivermectin, as an indicator of drug efficacy and potential resistance.

Materials:

  • Host animals with naturally or experimentally induced helminth infections

  • Ivermectin formulation for the specific host

  • Fecal collection bags or containers

  • McMaster slides or other fecal egg counting apparatus

  • Saturated salt solution (e.g., sodium chloride)

  • Microscope

Procedure:

  • Pre-treatment Sampling: Collect individual fecal samples from a group of at least 10-15 animals.[1]

  • Fecal Egg Count (FEC): Perform a quantitative fecal egg count on each pre-treatment sample using a standardized technique (e.g., McMaster method) to determine the number of eggs per gram (EPG) of feces.

  • Treatment: Administer the recommended dose of ivermectin to the animals. An untreated control group should be maintained if possible.

  • Post-treatment Sampling: Collect fecal samples from the same animals 10-14 days after treatment.[1]

  • Post-treatment FEC: Perform a fecal egg count on the post-treatment samples to determine the post-treatment EPG.

  • Calculation of Fecal Egg Count Reduction: Calculate the percentage reduction for each animal using the following formula:

    % Reduction = [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] x 100

  • Interpretation: The mean percentage reduction for the group is calculated. A reduction of less than 95% is generally considered indicative of resistance.[6][7]

Signaling Pathways and Resistance Mechanisms

Glutamate-Gated Chloride Channel (GluCl) Interaction

Ivermectin's primary target is the GluCl, a ligand-gated ion channel found in invertebrates. Binding of ivermectin to the GluCl results in an influx of chloride ions, leading to hyperpolarization of the neuronal or muscle cell membrane and subsequent flaccid paralysis of the worm.

IVM Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds to and Potentiates Cl_ion Cl- Influx GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Causes

Ivermectin's primary mechanism of action on helminth GluCls.

Mechanisms of Ivermectin Resistance

Helminth resistance to ivermectin is a multifactorial phenomenon involving alterations in the drug's target site and increased drug efflux.

1. Alterations in Glutamate-Gated Chloride Channels:

Mutations in the genes encoding GluCl subunits can reduce the binding affinity of ivermectin to its target, thereby diminishing its efficacy.[8] These mutations can alter the channel's structure and function, making it less sensitive to the drug's effects.

IVM Ivermectin Mutated_GluCl Mutated GluCl IVM->Mutated_GluCl Attempts to Bind Reduced_Binding Reduced Binding Affinity Mutated_GluCl->Reduced_Binding Results in Reduced_Efficacy Reduced Efficacy Reduced_Binding->Reduced_Efficacy Leads to cluster_cell Helminth Cell IVM_in Ivermectin (Intracellular) Pgp P-glycoprotein (P-gp) (Overexpressed) IVM_in->Pgp Substrate for GluCl_target GluCl Target IVM_in->GluCl_target Reduced interaction IVM_out Ivermectin (Extracellular) Pgp->IVM_out Effluxes IVM_ext Ivermectin (External) IVM_ext->IVM_in Enters Cell

References

Application Notes: Utilizing Ivermectin B1 Monosaccharide in Ligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a macrocyclic lactone derived from avermectin, is a potent antiparasitic agent with a primary mechanism of action involving the high-affinity binding to glutamate-gated chloride channels (GluCls) in invertebrates. This interaction leads to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately paralysis and death of the parasite[1][2]. Ivermectin B1 monosaccharide, a derivative of the parent compound, is a key molecule for studying these interactions and for screening new anthelmintic drug candidates. These application notes provide detailed protocols for utilizing this compound in radioligand binding assays to characterize its binding affinity to target receptors.

Ivermectin and its analogs are also known to interact with other ligand-gated ion channels, including GABA-A receptors and P2X4 receptors, and modulate various signaling pathways such as the Wnt/β-catenin and Akt/mTOR pathways, highlighting its potential for broader therapeutic applications[2][3][4][5][6].

Key Targets and Signaling Pathways

This compound primarily targets glutamate-gated chloride channels in invertebrates. However, its broader bioactivity involves interactions with other receptors and signaling pathways in both invertebrate and vertebrate systems.

Signaling Pathway of Ivermectin's Antiparasitic Action

The primary antiparasitic mechanism of Ivermectin involves the activation of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane, which in turn results in paralysis and death of the parasite[1][2].

Ivermectin This compound GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds to and Activates Cl_Influx Increased Cl- Influx GluCl->Cl_Influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cells Cl_Influx->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis

Antiparasitic Mechanism of Ivermectin
Ivermectin's Modulation of Wnt/β-catenin Signaling Pathway

Ivermectin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. It can repress the expression of WNT-TCF targets, suggesting its potential as a therapeutic agent in Wnt-dependent diseases[3][7].

Ivermectin Ivermectin Wnt_Signal Wnt Signaling Ivermectin->Wnt_Signal Inhibits Beta_Catenin β-catenin Wnt_Signal->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Expression (e.g., Cyclin D1) TCF_LEF->Target_Genes Proliferation Cell Proliferation Target_Genes->Proliferation

Ivermectin's Effect on Wnt/β-catenin Pathway
Ivermectin's Modulation of Akt/mTOR Signaling Pathway

Ivermectin can also induce autophagy and inhibit tumor growth by blocking the Akt/mTOR signaling pathway. This is achieved by promoting the degradation of PAK1, a key upstream regulator of Akt[4][8][9].

Ivermectin Ivermectin PAK1 PAK1 Ivermectin->PAK1 Promotes Degradation Akt Akt PAK1->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Growth Cell Growth and Proliferation mTOR->Cell_Growth Promotes

Ivermectin's Effect on Akt/mTOR Pathway

Quantitative Data Summary

The following tables summarize the binding affinities and effective concentrations of this compound and related compounds for various targets.

CompoundTarget/SystemParameterValueReference
[³H]-IvermectinHaemonchus contortus homogenatesKd0.11 ± 0.02 nM[10]
Avermectin B1aCultured cerebellar granule neurons (high-affinity site)Kd5 nM[11]
Avermectin B1aCultured cerebellar granule neurons (low-affinity site)Kd815 nM[11]
Ivermectin B1a monosaccharideHaemonchus contortus larval developmentMinimum concentration for full activity0.001 µg/mL[12]
IvermectinHuman P2X4 Receptor (high-affinity site)EC500.25 µM[13]
IvermectinHuman P2X4 Receptor (low-affinity site)EC502 µM[13]
IvermectinTrichinella spiralis GABA ReceptorKi3.39 nM[14]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for this compound

This protocol describes a competition binding assay to determine the binding affinity (Ki) of unlabeled this compound for a target receptor (e.g., GluCl) using a radiolabeled ligand (e.g., [³H]-Ivermectin).

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Quantification cluster_3 Data Analysis A Prepare Membrane Homogenate D Incubate Membrane, Radioligand, and varying concentrations of Unlabeled Ligand A->D B Prepare Radioligand ([³H]-Ivermectin) B->D C Prepare Unlabeled Ligand (this compound) C->D E Rapid Filtration to separate bound and free radioligand D->E F Wash filters to remove non-specific binding E->F G Quantify radioactivity using scintillation counting F->G H Plot % Inhibition vs. [Unlabeled Ligand] G->H I Calculate IC50 H->I J Calculate Ki using Cheng-Prusoff equation I->J

Competition Binding Assay Workflow
  • Membrane Preparation: Homogenized tissue from a source rich in the target receptor (e.g., parasitic nematodes) or cells expressing the recombinant receptor.

  • Radioligand: [³H]-Ivermectin or another suitable radiolabeled ligand that binds to the target receptor.

  • Unlabeled Ligand: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions.

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter and Scintillation Fluid.

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a multi-well plate, add a fixed concentration of the radioligand (typically at or below its Kd).

    • Add increasing concentrations of unlabeled this compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the reaction mixture through a glass fiber filter using a vacuum manifold to trap the membranes with the bound radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the amount of radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Saturation Binding Assay

This protocol is used to determine the density of binding sites (Bmax) and the dissociation constant (Kd) of a radiolabeled ligand, such as [³H]-Ivermectin B1 monosaccharide, for its receptor.

cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Quantification cluster_3 Data Analysis A Prepare Membrane Homogenate C Incubate Membrane with varying concentrations of Radioligand A->C B Prepare varying concentrations of Radioligand B->C E Rapid Filtration C->E D Parallel incubation with excess unlabeled ligand for non-specific binding D->E F Scintillation Counting E->F G Calculate Specific Binding (Total - Non-specific) F->G H Plot Specific Binding vs. [Radioligand] G->H I Determine Kd and Bmax via non-linear regression or Scatchard plot H->I

Saturation Binding Assay Workflow
  • Same as for the competition binding assay, but with a range of concentrations of the radiolabeled ligand.

  • Membrane Preparation: As described in Protocol 1.

  • Saturation Binding Assay:

    • Set up two sets of tubes.

    • In both sets, add increasing concentrations of the radiolabeled ligand.

    • To one set of tubes (for determining non-specific binding), add a high concentration of an unlabeled ligand that binds to the same receptor.

    • Add the membrane preparation to all tubes to start the reaction.

    • Incubate to equilibrium.

  • Separation and Quantification: As described in Protocol 1.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the concentration of the radioligand.

    • Determine the Kd and Bmax by fitting the data to a one-site binding hyperbola using non-linear regression analysis.

    • Alternatively, the data can be analyzed using a Scatchard plot (Bound/Free vs. Bound), where the slope is -1/Kd and the x-intercept is Bmax.

Conclusion

These application notes provide a framework for utilizing this compound in ligand binding assays to characterize its interaction with target receptors. The provided protocols for competition and saturation binding assays, along with the summarized quantitative data and signaling pathway diagrams, offer a comprehensive resource for researchers in the fields of parasitology, pharmacology, and drug development. The versatility of Ivermectin and its derivatives in modulating various biological pathways underscores the importance of continued research into their mechanisms of action.

References

Application Notes and Protocols for the Detection of Ivermectin B1 Monosaccharide by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, is a mixture of two homologous compounds, Ivermectin B1a (>80%) and Ivermectin B1b (<20%). The Ivermectin B1 monosaccharide is a key metabolite and degradation product of Ivermectin. Accurate and sensitive detection of this monosaccharide is crucial for pharmacokinetic studies, metabolism research, and stability assessments of Ivermectin-based drug products. This document provides detailed application notes and protocols for the quantitative analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The method described herein utilizes a robust and sensitive LC-MS/MS approach for the quantification of this compound in biological matrices. The protocol involves a straightforward sample preparation step using protein precipitation to extract the analyte from the matrix. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the target analyte.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Ivermectin-d2 (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma, rat liver microsomes)

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the this compound reference standard and Ivermectin-d2 (IS) in methanol to obtain individual stock solutions of 1 mg/mL. Store these solutions at -20°C.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a mixture of acetonitrile and water (1:1, v/v).

  • Calibration Standards and Quality Control (QC) Samples: Spike the control biological matrix with the working standard solutions to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL and QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

Sample Preparation: Protein Precipitation
  • To 100 µL of the plasma sample (or other biological matrix), add 20 µL of the IS working solution (e.g., 50 ng/mL Ivermectin-d2) and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

  • Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm) or equivalent[1].

  • Mobile Phase A: 2 mM Ammonium formate with 0.5% formic acid in water[1].

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient should be optimized to ensure separation from potential interferences. A starting condition of 90% A, followed by a linear gradient to 90% B over 5 minutes, and then re-equilibration to initial conditions is a good starting point.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: The precursor and product ions for this compound and the internal standard should be determined by infusing the standard solutions into the mass spectrometer. Based on the fragmentation of Ivermectin, the primary fragmentation involves the loss of the sugar moiety. For Ivermectin B1a (a disaccharide), a common adduct is [M+NH4]+ with a precursor ion of m/z 892.5, and a major product ion corresponding to the aglycone at m/z 569.3 after the loss of the disaccharide[2]. For the this compound, the precursor ion will be smaller, and the primary product ion will also be the aglycone. The proposed transitions are provided in the table below.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

Table 1: Proposed MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+ or [M+NH4]+Aglycone fragmentTo be optimized
Ivermectin-d2 (IS)[M+H]+ or [M+NH4]+Specific product ionTo be optimized

Table 2: Quantitative Performance of a Validated LC-MS/MS Method for Ivermectin (as a reference)

ParameterMatrixValueReference
Linearity RangePlasma0.1 - 1000 ng/mL[3]
Lower Limit of Quantification (LLOQ)Plasma0.970 ng/mL[4]
Limit of Detection (LOD)Plasma0.485 ng/mL[4]
RecoveryFeces92.27 ± 12.01%[5]
RecoverySoil96.19 ± 13.78%[5]
Inter- and Intra-day Precision (%CV)Plasma< 15%[1][4]

Note: The performance parameters for the this compound method should be established through a full method validation in accordance with regulatory guidelines.

Visualizations

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (100 µL) Add_IS Add Internal Standard (20 µL) Sample->Add_IS Protein_Precipitation Add Acetonitrile with 0.1% Formic Acid (300 µL) Add_IS->Protein_Precipitation Vortex Vortex (1 min) Protein_Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_Injection Inject into LC-MS/MS Supernatant_Transfer->LC_Injection Chromatographic_Separation C18 Reversed-Phase Separation LC_Injection->Chromatographic_Separation ESI_Ionization Electrospray Ionization (Positive Mode) Chromatographic_Separation->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Peak_Integration Peak Integration MRM_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification

Caption: Workflow for this compound analysis.

G Ivermectin's Primary Mechanism of Action in Invertebrates Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channels (GluCls) Ivermectin->GluCl Binds to and potentiates Chloride_Influx Increased Chloride Ion Influx GluCl->Chloride_Influx Leads to Hyperpolarization Hyperpolarization of Nerve/Muscle Cells Chloride_Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis Death Death of Parasite Paralysis->Death

Caption: Ivermectin's action on glutamate-gated chloride channels.

G Proposed Fragmentation of Ivermectin B1a Ivermectin_B1a Ivermectin B1a (Disaccharide) [M+NH4]+ Monosaccharide This compound [M+NH4]+ Ivermectin_B1a->Monosaccharide Loss of one sugar unit Aglycone Aglycone (Fragment Ion) Monosaccharide->Aglycone Loss of second sugar unit Loss1 - Oleandrose Loss2 - Oleandrose

Caption: Logical relationship of Ivermectin B1a and its monosaccharide.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a sensitive and selective LC-MS/MS method for the quantification of this compound. The detailed protocols for sample preparation and instrumental analysis, along with the proposed quantitative parameters and visualizations, offer a solid foundation for researchers in drug development and related fields. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reliable results.

References

Ivermectin B1 Monosaccharide as a Tool for Studying ABC Transporters in Parasites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive research of publicly available scientific literature did not yield specific information on the use of Ivermectin B1 monosaccharide as a distinct molecular tool for studying ABC transporters in parasites. The vast majority of research has been conducted using Ivermectin, which is a disaccharide derivative of avermectin. Therefore, the following application notes and protocols are based on the established use of Ivermectin as a tool to investigate the function and impact of ABC transporters in parasites. These protocols can be adapted for the study of Ivermectin derivatives, including the B1 monosaccharide, to elucidate the role of the carbohydrate moieties in transporter interaction.

Introduction

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that play a crucial role in the transport of a wide variety of substrates across cellular membranes. In parasitic organisms, these transporters are of particular interest as they can contribute to the development of multidrug resistance (MDR) by actively effluxing therapeutic agents, such as the anthelmintic drug Ivermectin. Ivermectin itself has been identified as both a substrate and an inhibitor of certain ABC transporters, particularly P-glycoprotein (P-gp) members. This dual interaction makes Ivermectin a valuable tool for researchers studying the mechanisms of drug resistance in parasites.

These application notes provide an overview of how Ivermectin can be utilized to characterize ABC transporter activity in parasites, with detailed protocols for common experimental approaches.

Data Presentation: Ivermectin Interaction with ABC Transporters

The following tables summarize quantitative data from various studies on the interaction of Ivermectin with ABC transporters. This data is primarily from studies on mammalian and parasite cell lines or isolated membranes, as direct quantitative data from parasites can be challenging to obtain.

Table 1: Inhibitory Concentrations (IC50) of Ivermectin on ABC Transporter Efflux Activity

TransporterCell Line/SystemSubstrateIC50 of Ivermectin (µM)Reference
P-glycoprotein (P-gp/MDR1)Human MDR1-overexpressing cellsCalcein-AM~1.0[1]
P-glycoprotein (P-gp/MDR1)Human SH-SY5Y neuroblastoma cellsH333420.24 ± 0.08[2]
P-glycoprotein (P-gp/MDR1)Mouse N2a neuroblastoma cellsH333420.18 ± 0.02[2]
Multidrug Resistance-associated Protein 1 (MRP1)Human HL60-MRP1 cellsCalcein3.8[3][4]
Multidrug Resistance-associated Protein (MRP/Mrp)Human SH-SY5Y neuroblastoma cellsGSMF1.58 ± 0.51[2]
Multidrug Resistance-associated Protein (MRP/Mrp)Mouse N2a neuroblastoma cellsGSMF1.94 ± 0.72[2]
Breast Cancer Resistance Protein (BCRP/ABCG2)Human ABCG2-overexpressing cellsPheophorbide A1-1.5[5]

Table 2: Binding Affinity of Ivermectin to P-glycoprotein

ParameterCell Line/SystemValueReference
Dissociation Constant (Kd)Membranes from resistant cells10.6 nM[6]
Maximum Binding Capacity (Bmax)Membranes from resistant cells19.8 pmol/mg protein[6]

Experimental Protocols

Protocol 1: Rhodamine 123 Efflux Assay to Determine P-gp Inhibition by Ivermectin

This protocol is designed to assess the ability of Ivermectin to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from parasite cells or larvae. An increase in intracellular fluorescence indicates inhibition of the ABC transporter.

Materials:

  • Parasite cells or larvae (e.g., Haemonchus contortus L3 larvae)

  • Rhodamine 123 (stock solution in DMSO)

  • Ivermectin (stock solution in DMSO)

  • Verapamil (positive control inhibitor, stock solution in DMSO)

  • Phosphate (B84403) Buffered Saline (PBS) or appropriate culture medium

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Methodology:

  • Preparation of Parasites:

    • Wash parasite larvae or cells three times with PBS or culture medium to remove any debris.

    • Resuspend the parasites at a known concentration (e.g., 1000 L3 larvae/100 µL).

  • Assay Setup:

    • In a 96-well plate, add 100 µL of the parasite suspension to each well.

    • Add Ivermectin to the wells at a range of final concentrations (e.g., 0.1, 1, 10, 50 µM).

    • Include a positive control with a known P-gp inhibitor, such as Verapamil (e.g., 50 µM).

    • Include a negative control with DMSO (vehicle) only.

    • Pre-incubate the plate at the appropriate temperature for the parasite (e.g., 37°C) for 1 hour.

  • Rhodamine 123 Staining:

    • Add Rhodamine 123 to all wells to a final concentration of 1 µM.

    • Incubate the plate in the dark at the appropriate temperature for 1-2 hours.

  • Washing and Measurement:

    • Centrifuge the plate at a low speed to pellet the parasites.

    • Carefully remove the supernatant and wash the parasites three times with ice-cold PBS to remove extracellular dye.

    • After the final wash, resuspend the parasites in 200 µL of PBS.

  • Fluorescence Reading:

    • Measure the fluorescence intensity in each well using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence of the Ivermectin-treated groups to the DMSO control.

    • Plot the percentage of fluorescence increase against the Ivermectin concentration to determine the IC50 value.

Protocol 2: ATPase Activity Assay to Measure Ivermectin Interaction with ABC Transporters

This protocol measures the ATP hydrolysis activity of ABC transporters in isolated parasite membranes in the presence of Ivermectin. Ivermectin, as a substrate, can stimulate or inhibit the ATPase activity of the transporter.

Materials:

  • Isolated membranes from parasites or cells overexpressing a specific ABC transporter.

  • Ivermectin

  • ATP

  • ATPase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT, 10 mM MgCl2)

  • Orthovanadate (a general ATPase inhibitor)

  • Malachite green reagent for phosphate detection

Methodology:

  • Membrane Preparation:

    • Isolate cell membranes from the parasite or expression system using standard cell fractionation techniques.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of membrane protein (e.g., 5-10 µg) to each well.

    • Add Ivermectin at various concentrations.

    • Include a basal control (no Ivermectin) and a vanadate-inhibited control.

  • ATPase Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding ATP to a final concentration of 5 mM.

    • Incubate at 37°C for 20-30 minutes.

  • Stopping the Reaction and Phosphate Detection:

    • Stop the reaction by adding an equal volume of 10% SDS.

    • Add the malachite green reagent to each well to detect the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

    • Incubate at room temperature for 15-20 minutes for color development.

  • Measurement and Analysis:

    • Measure the absorbance at ~620 nm using a microplate reader.

    • Create a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi released in each well.

    • The Ivermectin-dependent ATPase activity is calculated by subtracting the basal ATPase activity (no Ivermectin) from the activity in the presence of Ivermectin.

Visualizations

Experimental Workflow for ABC Transporter Inhibition Assay

G Workflow for ABC Transporter Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Analysis prep_parasites Prepare Parasite Suspension add_parasites Add Parasites to 96-well Plate prep_parasites->add_parasites prep_compounds Prepare Ivermectin and Controls add_compounds Add Ivermectin/Controls prep_compounds->add_compounds add_parasites->add_compounds pre_incubate Pre-incubate add_compounds->pre_incubate add_dye Add Fluorescent Substrate (e.g., Rhodamine 123) pre_incubate->add_dye incubate Incubate add_dye->incubate wash Wash to Remove Extracellular Dye incubate->wash read_fluorescence Read Fluorescence wash->read_fluorescence analyze Calculate % Inhibition and IC50 read_fluorescence->analyze

Caption: Workflow for ABC Transporter Inhibition Assay.

Signaling Pathway of Ivermectin Efflux by ABC Transporters

G Ivermectin Efflux Mediated by Parasite ABC Transporter cluster_cell Parasite Cell transporter ABC Transporter (P-gp) adp ADP + Pi transporter->adp ivermectin_out Extracellular Ivermectin transporter->ivermectin_out Efflux atp ATP atp->transporter Hydrolysis ivermectin_in Intracellular Ivermectin ivermectin_in->transporter Binding ivermectin_out->ivermectin_in Passive Diffusion

Caption: Ivermectin Efflux by Parasite ABC Transporter.

Logical Relationship of Ivermectin Resistance and ABC Transporter Expression

G Ivermectin Resistance and ABC Transporter Upregulation exposure Ivermectin Exposure upregulation Upregulation of ABC Transporter Gene Expression exposure->upregulation increased_protein Increased ABC Transporter Protein upregulation->increased_protein increased_efflux Increased Ivermectin Efflux increased_protein->increased_efflux decreased_efficacy Decreased Intracellular Ivermectin Concentration increased_efflux->decreased_efficacy resistance Ivermectin Resistance decreased_efficacy->resistance

Caption: Ivermectin Resistance and ABC Transporter Upregulation.

References

Application Note: Cell-Based Assay Development Using Ivermectin B1 Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Ivermectin, a macrocyclic lactone derived from the bacterium Streptomyces avermitilis, is a widely used antiparasitic agent.[1] Its primary mechanism of action in invertebrates involves the potentiation of glutamate-gated chloride ion channels (GluCls), leading to parasite paralysis and death.[1][2] In mammalian cells, which lack GluCls, Ivermectin has been shown to modulate other targets, including the ATP-gated ion channels P2X4 and P2X7, and signaling pathways such as Wnt/β-catenin.[3][4][5]

Ivermectin B1 monosaccharide is a semi-synthetic derivative of Ivermectin B1a, produced by the selective hydrolysis of the terminal saccharide unit.[6][7] Notably, while it is a potent inhibitor of nematode larval development, it does not exhibit the same paralytic activity as its parent compound.[6][7][] This suggests a potentially more specific or distinct mechanism of action, making it a compound of interest for further investigation. This application note provides a detailed protocol for a foundational cell-based assay to characterize the cytotoxic effects of this compound on a mammalian cell line.

Hypothesized Signaling Pathway for Cytotoxicity

While the precise mechanism in mammalian cells is yet to be fully elucidated for the monosaccharide, we can hypothesize a pathway based on the known anticancer effects of the parent Ivermectin compound, which include inducing mitochondrial dysfunction and oxidative stress, leading to apoptosis.

Hypothesized Cytotoxicity Pathway of this compound IVM_mono Ivermectin B1 Monosaccharide Mito Mitochondrial Perturbation IVM_mono->Mito Induces ROS Increased ROS Production Mito->ROS Leads to Caspase Caspase Activation ROS->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Hypothesized signaling cascade for this compound-induced cytotoxicity.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound.

a. Materials

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the research area)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • 96-well flat-bottom cell culture plates

  • Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[9]

  • Multichannel pipette

  • Microplate reader

b. Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare Ivermectin B1 Monosaccharide Stock (in DMSO) treat_cells Treat Cells with Serial Dilutions of Compound (48h incubation) prep_stock->treat_cells prep_cells Culture and Harvest Cells seed_plate Seed Cells in 96-well Plate (24h incubation) prep_cells->seed_plate seed_plate->treat_cells add_mtt Add MTT Reagent (3-4h incubation) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_abs Measure Absorbance at 570 nm solubilize->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 input Raw Absorbance Data (570 nm) processing Data Processing Background Subtraction (Blank Wells) Normalization to Vehicle Control (100% Viability) input:f1->processing:f0 analysis Dose-Response Analysis Plot % Viability vs. Log[Concentration] Non-linear Regression (Sigmoidal Fit) processing:f2->analysis:f0 output { Final Result |  IC50 Value} analysis:f2->output:f0

References

Methodologies for Assessing the Impact of Ivermectin B1 Monosaccharide on Nematode Fertility

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and protocols for assessing the effects of Ivermectin B1 monosaccharide on the fertility of various nematode species. The information is intended to guide researchers in conducting robust in vitro and in vivo experiments to evaluate the anthelmintic properties of this compound.

Introduction

Ivermectin, a macrocyclic lactone, is a potent anthelmintic agent widely used in veterinary and human medicine.[1] It is a mixture of two main components, 22,23-dihydroavermectin B1a (at least 80%) and B1b (no more than 20%).[1] this compound refers to a derivative of the B1a component. While the commercial product is a mixture, studies on specific components and derivatives are crucial for understanding structure-activity relationships and mechanisms of action. Research indicates that there is no significant difference in potency between the disaccharide and monosaccharide forms of ivermectin in larval development assays against Haemonchus contortus.[2]

The primary mechanism of action of ivermectin involves its role as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) in nematode nerve and muscle cells.[1] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane, followed by paralysis and death of the parasite.[1] Ivermectin also interacts with gamma-aminobutyric acid (GABA) receptors, further contributing to its paralytic effects.[1]

Beyond its paralytic effects, ivermectin significantly impacts nematode fertility, acting as a contraceptive for adult female parasites and inhibiting the release of microfilariae.[3] This document outlines key experimental protocols to quantify these effects on nematode reproduction.

Key Experimental Assays

A variety of in vitro and in vivo assays can be employed to assess the impact of this compound on nematode fertility. The choice of assay will depend on the nematode species, the specific research question, and available resources.

In Vitro Assays

2.1.1. Larval Development Assay (LDA)

The LDA is a widely used in vitro method to determine the efficacy of an anthelmintic by assessing its ability to inhibit the development of nematode eggs to the third larval stage (L3).[4]

2.1.2. Caenorhabditis elegans Reproduction Assay

C. elegans is a valuable model organism for studying the effects of anthelmintics on nematode fertility due to its short life cycle and well-characterized genetics.[5] This assay quantifies the total number of offspring produced by a single hermaphrodite worm upon exposure to the test compound.

2.1.3. Nematode Motility Assay

This assay measures the paralytic effect of ivermectin on nematodes. A reduction in motility can be an indicator of the compound's neuromuscular effects, which indirectly impact reproductive fitness.

2.1.4. Nematode Viability Assay

This assay uses fluorescent dyes to differentiate between live and dead nematodes, providing a quantitative measure of the compound's cytotoxicity.

In Vivo Assays

2.2.1. Fecal Egg Count Reduction Test (FECRT)

The FECRT is a standard in vivo method used in veterinary parasitology to assess the efficacy of an anthelmintic in reducing the number of nematode eggs shed in the feces of infected animals.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of ivermectin against various nematode species. It is important to note that most published data refers to the ivermectin complex rather than specifically the B1 monosaccharide. However, as previously mentioned, the potencies are reported to be similar.[2]

Table 1: In Vitro Efficacy of Ivermectin against Various Nematode Species

Nematode SpeciesAssay TypeMetricValueReference
Haemonchus contortusLarval Development AssayFully Effective Conc.0.001 µg/mL[2]
Caenorhabditis elegansMotility AssayEC500.19 ± 0.01 µM[8]
Caenorhabditis elegansLarval DevelopmentGrowth Inhibiting Conc.5 ng/mL[5]
Strongyles (sheep)Larval Development AssayLC501.1 ± 0.17 ng/mL[9]

Table 2: In Vivo Efficacy of Ivermectin

Host SpeciesNematode SpeciesMetricEfficacyReference
SheepHaemonchus contortusFecal Egg Count Reduction99-100%[7]
Mammals in Faunistic ParkVarious nematodesFecal Egg CountNegative after treatment[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ivermectin's Effect on Nematode Fertility

Ivermectin's primary targets are glutamate-gated chloride channels (GluCls) and GABA receptors in the nematode's neuromuscular system.[1][10] Activation of these channels leads to paralysis of the pharyngeal and somatic muscles, which affects feeding and motility. Furthermore, these signaling pathways are integrated with sensory inputs, particularly from the amphid neurons, which play a crucial role in regulating egg-laying behavior.[3][11][12] Serotonin signaling also plays a role in modulating egg-laying and can be affected by ivermectin's disruption of neuronal function.[3][13]

Ivermectin_Signaling_Pathway cluster_ivermectin This compound cluster_receptors Primary Targets cluster_neurons Affected Neurons & Muscles cluster_effects Physiological Effects Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channels (GluCls) Ivermectin->GluCl Binds and Activates GABA_R GABA Receptors Ivermectin->GABA_R Binds and Activates MotorNeurons Motor Neurons GluCl->MotorNeurons Hyperpolarization GABA_R->MotorNeurons Hyperpolarization Amphid Amphid Sensory Neurons Amphid->MotorNeurons Regulates UterineMuscles Uterine & Vulval Muscles MotorNeurons->UterineMuscles Inhibits Contraction PharyngealMuscles Pharyngeal Muscles MotorNeurons->PharyngealMuscles Inhibits Pumping Paralysis Paralysis MotorNeurons->Paralysis InhibitionEggLaying Inhibition of Egg Laying UterineMuscles->InhibitionEggLaying InhibitionFeeding Inhibition of Feeding PharyngealMuscles->InhibitionFeeding ReducedFertility Reduced Fertility Paralysis->ReducedFertility InhibitionFeeding->ReducedFertility InhibitionEggLaying->ReducedFertility

Caption: Ivermectin's impact on nematode fertility signaling.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a general workflow for conducting in vitro assays to assess the impact of this compound on nematode fertility.

In_Vitro_Workflow cluster_assays Select Assay start Start prep_nematodes Prepare Nematode Culture (e.g., C. elegans, H. contortus eggs/larvae) start->prep_nematodes prep_compound Prepare Serial Dilutions of This compound start->prep_compound assay_setup Set up Assay Plates (e.g., 96-well plates) prep_nematodes->assay_setup prep_compound->assay_setup incubation Incubate under Controlled Conditions assay_setup->incubation data_collection Data Collection incubation->data_collection lda Larval Development Assay data_collection->lda repro Reproduction Assay data_collection->repro motility Motility Assay data_collection->motility viability Viability Assay data_collection->viability analysis Data Analysis (e.g., IC50/EC50 calculation) end End analysis->end lda->analysis repro->analysis motility->analysis viability->analysis

Caption: General workflow for in vitro fertility assays.

Detailed Experimental Protocols

Protocol 1: Larval Development Assay (LDA)

Objective: To determine the concentration of this compound that inhibits 50% of nematode eggs from developing into L3 larvae (IC50).

Materials:

  • Nematode eggs (e.g., Haemonchus contortus)

  • 96-well microtiter plates

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Nutrient medium (e.g., Earle's balanced salt solution with yeast extract)

  • Fecal culture and Baermann apparatus for egg recovery

  • Inverted microscope

Procedure:

  • Egg Recovery: Recover nematode eggs from the feces of infected donor animals using standard flotation and sieving techniques.

  • Assay Setup: Add approximately 50-100 eggs suspended in nutrient medium to each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in the nutrient medium. The final DMSO concentration should not exceed a level that affects larval development (typically <1%). Add the dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 27°C) for 6-7 days, or until L3 larvae are observed in the control wells.

  • Data Collection: Count the number of eggs, L1, L2, and L3 larvae in each well using an inverted microscope.

  • Data Analysis: Calculate the percentage of inhibition of larval development for each concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration using a suitable statistical software.

Protocol 2: C. elegans Reproduction Assay

Objective: To quantify the effect of this compound on the reproductive output of C. elegans.

Materials:

  • Synchronized L4 stage C. elegans hermaphrodites

  • 96-well microtiter plates

  • Nematode Growth Medium (NGM) agar

  • E. coli OP50 (food source)

  • This compound

  • M9 buffer

  • COPAS Biosort (for high-throughput counting, optional) or dissecting microscope

Procedure:

  • Preparation: Prepare NGM plates seeded with E. coli OP50. Prepare a stock solution of this compound in DMSO and then dilute it to the desired concentrations in M9 buffer.

  • Exposure: Place a single synchronized L4 hermaphrodite into each well of a 96-well plate containing the test compound in liquid NGM with E. coli OP50. Alternatively, for solid media assays, transfer L4 worms to NGM plates containing the test compound.

  • Incubation: Incubate the plates at 20°C for 48-72 hours.

  • Offspring Quantification:

    • Manual Counting: After the incubation period, count the number of viable offspring (larvae) in each well or on each plate using a dissecting microscope.

    • Automated Counting: For liquid cultures, use a COPAS Biosort to automatically count the number of offspring in each well.

  • Data Analysis: Calculate the average number of offspring for each concentration and compare it to the control group to determine the percentage reduction in fecundity. Calculate the EC50 value (the concentration that causes a 50% reduction in reproduction).

Protocol 3: Nematode Motility Assay

Objective: To determine the concentration of this compound that inhibits the motility of 50% of the nematode population (EC50).

Materials:

  • Synchronized L4 or adult nematodes (e.g., C. elegans)

  • 96-well microtiter plates

  • K-medium or M9 buffer

  • This compound

  • Automated motility tracking system or microscope

Procedure:

  • Nematode Preparation: Wash the nematodes and suspend them in the assay buffer.

  • Assay Setup: Add a defined number of nematodes (e.g., 50-100) to each well of a 96-well plate.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for a defined period (e.g., 1-4 hours) at a controlled temperature.

  • Motility Assessment:

    • Visual Assessment: Observe the nematodes under a microscope and score their motility (e.g., number of body bends per minute or percentage of paralyzed worms).

    • Automated Tracking: Use an automated system to track and quantify nematode movement.

  • Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the control. Determine the EC50 value.

Protocol 4: Nematode Viability Assay

Objective: To determine the lethal concentration of this compound for 50% of the nematode population (LC50).

Materials:

  • Nematodes (e.g., L3 larvae)

  • 96-well microtiter plates

  • Assay buffer (e.g., M9 buffer)

  • This compound

  • Fluorescent dyes (e.g., Sytox Green or Propidium Iodide)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Assay Setup: Dispense a known number of nematodes into each well of a 96-well plate containing the assay buffer.

  • Compound Exposure: Add serial dilutions of this compound to the wells. Include positive (e.g., heat-killed nematodes) and negative (untreated) controls.

  • Incubation: Incubate the plates for a specified duration (e.g., 24-48 hours).

  • Staining: Add the fluorescent viability dye to each well and incubate for a short period as per the manufacturer's instructions. These dyes can only penetrate the compromised membranes of dead cells.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader. Alternatively, visualize and count the stained (dead) and unstained (live) nematodes using a fluorescence microscope.

  • Data Analysis: Correlate the fluorescence intensity with the percentage of dead nematodes. Calculate the LC50 value.

Conclusion

The methodologies described in these application notes provide a comprehensive framework for evaluating the impact of this compound on nematode fertility. By employing a combination of in vitro and in vivo assays, researchers can gain valuable insights into the compound's anthelmintic efficacy and mechanism of action. The use of the model organism C. elegans allows for high-throughput screening and genetic studies, while assays with parasitic nematodes provide direct evidence of efficacy against target species. Consistent and standardized application of these protocols will contribute to the development of novel and effective strategies for the control of parasitic nematode infections.

References

Troubleshooting & Optimization

Overcoming poor water solubility of Ivermectin B1 monosaccharide in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ivermectin B1 Monosaccharide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor water solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its water solubility a concern?

A1: this compound is a semi-synthetic derivative of Ivermectin, a potent anti-parasitic agent.[] It is a large, lipophilic molecule with inherently poor water solubility, which is a significant obstacle in experimental settings.[] This low solubility can lead to compound precipitation in aqueous-based assays, resulting in inaccurate and non-reproducible data, and can also contribute to low bioavailability in in vivo studies.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. For laboratory use, Dimethyl Sulfoxide (DMSO), ethanol, and methanol (B129727) are commonly recommended for preparing stock solutions.[][2][3]

Q3: How should I store stock solutions of this compound to ensure stability?

A3: To maintain the integrity of your this compound stock solutions, it is crucial to store them properly. For short-term storage (up to one month), a temperature of -20°C is recommended. For longer-term storage, -80°C is ideal.[4] It is also advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Additionally, solutions should be protected from light to prevent photodegradation.[4][5]

Q4: My compound is precipitating when I add it to my cell culture medium. What can I do?

A4: Precipitation in cell culture media is a common issue with hydrophobic compounds like this compound. This "crashing out" occurs when the organic stock solution is diluted into the aqueous environment of the media.[6] Please refer to the Troubleshooting Guide section for detailed solutions to this problem.

Q5: How does poor solubility affect the results of my in vitro assays?

Solubility Data

While specific quantitative solubility data for this compound is not widely available, the following table provides solubility information for the parent compound, Ivermectin, which is expected to have similar properties.

SolventApproximate Solubility of IvermectinReference
Water~4-5 µg/mL[9]
Ethanol~1 mg/mL[10]
DMSO≥50 mg/mL (for a similar analogue)[9]
Dimethylformamide (DMF)~3 mg/mL[10]
MethanolSoluble[2][3]

Note: It is highly recommended to perform a solubility test for your specific batch of this compound in the desired solvent and experimental medium.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: ~731 g/mol ).

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh out 7.31 mg of this compound powder.

  • Transfer the powder to a sterile vial.

  • Add 1 mL of sterile DMSO to the vial.

  • Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication may be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use or -80°C for long-term storage, protected from light.[4]

Protocol 2: Preparing Working Dilutions for Cell-Based Assays

This protocol outlines the steps to prepare working dilutions from a DMSO stock solution for treating cells in a 96-well plate format.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile serological pipettes and pipette tips

  • 96-well cell culture plate with seeded cells

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Crucially, ensure the final concentration of DMSO in the media is kept low (typically ≤ 0.5%) to avoid solvent toxicity to the cells.

  • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution in culture medium.

  • Carefully remove the existing media from the wells of the 96-well plate containing your cells.

  • Add the desired volume of the working dilutions to the respective wells.

  • Include a vehicle control group of cells treated with the same final concentration of DMSO as the highest compound concentration used.

  • Incubate the plate for the desired experimental duration.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media
  • Observation: A precipitate or cloudiness is observed in the wells of the culture plate after adding the this compound working solution.

  • dot

    Troubleshooting_Precipitation start Precipitation Observed in Media q1 Is the final compound concentration too high? start->q1 s1 Decrease final concentration. Perform a solubility test in media. q1->s1 Yes q2 Is the final DMSO concentration > 0.5%? q1->q2 No end_node Precipitation Resolved s1->end_node s2 Reduce final DMSO concentration. Adjust dilution strategy. q2->s2 Yes q3 Was the media pre-warmed to 37°C? q2->q3 No s2->end_node s3 Always use pre-warmed media for dilutions. q3->s3 No q4 Was the stock solution added too quickly? q3->q4 Yes s3->end_node s4 Add the stock solution dropwise while gently vortexing the media. q4->s4 Yes q4->end_node No s4->end_node

    Caption: Troubleshooting flowchart for compound precipitation.

Issue 2: Inconsistent or Non-Reproducible Assay Results
  • Observation: High variability between replicate wells or experiments.

  • dot

    Troubleshooting_Variability start High Assay Variability c1 Check for Compound Precipitation (Refer to Issue 1) start->c1 c2 Verify Stock Solution Integrity: - Stored correctly? - Recently prepared? c1->c2 s2 Prepare fresh stock solution. Aliquot to avoid freeze-thaw cycles. c2->s2 No c3 Ensure Accurate Pipetting and Homogeneous Cell Seeding c2->c3 Yes end_node Variability Reduced s2->end_node c4 Consider Assay Interference: - Compound absorbing at readout wavelength? - Interaction with assay reagents? c3->c4 s4 Run compound-only controls. Consult literature for potential interferences. c4->s4 Possible c4->end_node Unlikely s4->end_node

    Caption: Troubleshooting flowchart for high assay variability.

Signaling Pathway and Experimental Workflow

Ivermectin's Mechanism of Action and Potential Downstream Effects

Ivermectin's primary mechanism of action is the potentiation of glutamate-gated chloride channels (GluCls) in invertebrates.[11][12] This leads to an influx of chloride ions, hyperpolarization of the neuronal or muscle cell membrane, and ultimately paralysis and death of the parasite.[11] In a research setting, if this compound precipitates out of solution, the actual concentration exposed to the target is unknown, which can lead to a misinterpretation of its effects on any downstream signaling pathways being investigated.

  • dot

    Signaling_Pathway cluster_0 Experimental Condition cluster_1 Cellular Target & Response Iver Ivermectin B1 Monosaccharide (in solution) Precipitate Precipitate (Reduced effective conc.) Iver->Precipitate Poor Solubility GluCl Glutamate-Gated Chloride Channel (GluCl) Iver->GluCl Binds and Activates Precipitate->GluCl Reduced Activation Hyperpol Membrane Hyperpolarization GluCl->Hyperpol Cl- Influx Paralysis Cellular Paralysis / Inhibition of Proliferation Hyperpol->Paralysis Downstream Modulation of Downstream Signaling (e.g., Ca2+ signaling, Apoptosis) Hyperpol->Downstream

    Caption: Impact of solubility on Ivermectin's mechanism of action.

Experimental Workflow for a Poorly Soluble Compound

The following diagram illustrates a logical workflow for conducting experiments with a compound that has poor aqueous solubility, such as this compound.

  • dot

    Experimental_Workflow start Start: New Experiment solubility_test 1. Perform Solubility Test in Assay Medium start->solubility_test stock_prep 2. Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) solubility_test->stock_prep dilution 3. Prepare Working Dilutions in Pre-warmed Assay Medium stock_prep->dilution visual_check 4. Visually Inspect for Precipitation dilution->visual_check cell_treatment 5. Treat Cells with Non-Precipitating Concentrations visual_check->cell_treatment Clear troubleshoot Re-evaluate Concentration and Dilution Strategy visual_check->troubleshoot Precipitate assay 6. Perform Assay (e.g., MTT, Flow Cytometry) cell_treatment->assay analysis 7. Data Analysis assay->analysis end_node End: Interpret Results analysis->end_node troubleshoot->dilution

    Caption: Recommended experimental workflow for poorly soluble compounds.

References

Addressing stability issues of Ivermectin B1 monosaccharide in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of Ivermectin B1 Monosaccharide in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is a primary degradation product of Ivermectin B1a, formed by the hydrolysis of the terminal disaccharide chain under acidic conditions.[1][2][3] Its stability is a critical concern during the development of liquid formulations, analytical method development, and in vitro or in vivo studies, as the degradation of the parent compound and the stability of its degradants can impact the overall efficacy, safety, and shelf-life of the product.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of Ivermectin and its derivatives, including the B1 monosaccharide, is significantly influenced by several factors:

  • pH: Ivermectin is susceptible to acid and alkali hydrolysis. Acidic conditions can lead to the formation of the monosaccharide and further degradation to the aglycone.[3] An optimal pH range for ivermectin stability in aqueous solutions has been identified as being between 6.0 and 6.6.[4]

  • Oxidation: The molecule is prone to oxidative degradation.[5][6][7]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation.[1] Studies on the parent compound, abamectin, show efficient degradation under direct UV light (254 nm).[8]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[9]

Q3: How is this compound formed from Ivermectin?

A3: this compound is formed through the acid-catalyzed hydrolysis of the glycosidic bond connecting the two sugar moieties in the ivermectin disaccharide. The oxygen atom in the glycosidic linkage gets protonated, leading to the cleavage of the bond and the formation of the monosaccharide.[2]

Q4: What are the common degradation products of Ivermectin besides the monosaccharide?

A4: Forced degradation studies on ivermectin have identified several other degradation products under various stress conditions, including:[1]

  • 2-epimer B1a: Formed under alkaline conditions.

  • 8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a, and 5-oxo B1a: Formed under oxidative conditions.

  • 8,9-Z-B1a: Formed under photolytic conditions.

Q5: What analytical methods are recommended for studying the stability of this compound?

A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the separation, identification, and quantification of ivermectin and its degradation products, including the B1 monosaccharide.[5][10][11][12] A stability-indicating HPLC method should be developed and validated to ensure that all significant degradation products are adequately separated from the parent compound.[10]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues encountered with this compound in solution.

Troubleshooting this compound Stability Issues start Start: Stability Issue Observed (e.g., loss of potency, appearance of new peaks in HPLC) check_storage Review Storage Conditions: - Temperature - Light exposure - Container type start->check_storage check_solution Analyze Solution Parameters: - pH - Presence of oxidizing agents - Solvent composition start->check_solution improper_storage Improper Storage? check_storage->improper_storage improper_solution Suboptimal Solution Parameters? check_solution->improper_solution adjust_storage Action: Adjust Storage - Store at recommended temperature (e.g., -20°C) - Protect from light (amber vials) - Use inert containers improper_storage->adjust_storage Yes reanalyze Re-analyze Stability improper_storage->reanalyze No adjust_ph Action: Adjust pH - Buffer solution to pH 6.0-6.6 improper_solution->adjust_ph pH issue add_antioxidant Action: Add Antioxidant - e.g., BHT, Vitamin E improper_solution->add_antioxidant Oxidation issue use_cosolvent Action: Use Co-solvents/Surfactants - e.g., Propylene glycol, Tween 80 improper_solution->use_cosolvent Solubility/Stability issue use_cyclodextrin Action: Use Cyclodextrins - e.g., Hydroxypropyl-β-cyclodextrin improper_solution->use_cyclodextrin Solubility/Stability issue adjust_storage->reanalyze adjust_ph->reanalyze add_antioxidant->reanalyze use_cosolvent->reanalyze use_cyclodextrin->reanalyze

Caption: Troubleshooting workflow for this compound stability.

Data Presentation

Table 1: Summary of Stress Conditions and Resulting Ivermectin Degradation Products

Stress ConditionReagents/ParametersMajor Degradation Products IdentifiedReference(s)
Acidic Hydrolysis 0.05 M HClThis compound , Aglycone[1][2]
Alkaline Hydrolysis 0.05 M NaOH2-epimer B1a[1]
Oxidation H₂O₂8a-OH B1a, 8a-OOH B1a, 8a-oxo B1a, 5-oxo B1a[1][5][6]
Photolytic UV Light (254 nm)8,9-Z-B1a[1][8]
Thermal 50°CDegradation observed, specific products may vary[9]

Experimental Protocols

Protocol: Forced Degradation Study for Ivermectin to Generate this compound

This protocol outlines a general procedure for conducting a forced degradation study to intentionally produce and analyze this compound from the parent Ivermectin compound.

Objective: To assess the stability of Ivermectin under various stress conditions and to generate its degradation products, including the B1 monosaccharide, for analytical method development and validation.

Materials:

  • Ivermectin reference standard

  • HPLC grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH)

  • Reagent grade hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS/MS system with a suitable C18 column

  • pH meter

  • UV-Vis spectrophotometer

  • Photostability chamber

Workflow Diagram:

Forced Degradation Experimental Workflow start Start: Prepare Stock Solution of Ivermectin in ACN or MeOH stress_conditions Subject Aliquots to Stress Conditions start->stress_conditions acid Acid Hydrolysis (e.g., 0.05 M HCl) stress_conditions->acid base Alkaline Hydrolysis (e.g., 0.05 M NaOH) stress_conditions->base oxidation Oxidation (e.g., 3% H₂O₂) stress_conditions->oxidation thermal Thermal Stress (e.g., 50°C) stress_conditions->thermal photo Photolytic Stress (UV light) stress_conditions->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute all Samples to Working Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC or LC-MS/MS dilute->analyze identify Identify and Quantify Degradation Products analyze->identify

Caption: Workflow for a forced degradation study of Ivermectin.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Ivermectin in a suitable organic solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl to achieve a final acid concentration of 0.05 M.

    • Incubate the solution at room temperature or an elevated temperature (e.g., 50°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the working concentration for analysis.

  • Alkaline Hydrolysis:

    • Follow the procedure for acid hydrolysis, but use 0.1 M NaOH instead of HCl for degradation and 0.1 M HCl for neutralization.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%.

    • Incubate at room temperature, protected from light, for a defined period.

    • Withdraw samples at specified time points and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled oven at a specified temperature (e.g., 50°C).

    • Withdraw samples at defined time points and dilute for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw samples from both the exposed and control solutions at defined time points and dilute for analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC or LC-MS/MS method.

    • The method should be capable of separating the main Ivermectin peak from all major and minor degradation products. An example of a starting point for an HPLC method can be found in the literature.[10]

  • Data Evaluation:

    • Calculate the percentage degradation of Ivermectin in each stress condition.

    • Identify the retention times of the degradation products. The peak corresponding to this compound is expected to be prominent under acidic stress conditions.

    • If using LC-MS/MS, characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Signaling Pathways and Logical Relationships

At present, the stability of this compound is primarily understood through chemical degradation pathways rather than biological signaling pathways. The primary logical relationship is the transformation of the parent drug under stress into its various degradants.

Ivermectin Degradation Pathways ivermectin Ivermectin B1a acid Acidic Conditions ivermectin->acid alkaline Alkaline Conditions ivermectin->alkaline oxidation Oxidative Stress ivermectin->oxidation light Photolytic Stress (UV) ivermectin->light monosaccharide This compound acid->monosaccharide aglycone Aglycone acid->aglycone epimer 2-epimer B1a alkaline->epimer oxo_products Oxidative Products (e.g., 8a-oxo B1a, 5-oxo B1a) oxidation->oxo_products z_isomer 8,9-Z-B1a light->z_isomer monosaccharide->acid Further Degradation

Caption: Degradation pathways of Ivermectin under various stress conditions.

References

Technical Support Center: Ivermectin B1 Monosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ivermectin B1 monosaccharide. Our aim is to help you improve yields and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My glycosylation reaction of the Avermectin (B7782182) aglycone is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in the glycosylation step are a common issue. Several factors could be contributing to this problem. Consider the following troubleshooting steps:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Try extending the reaction time or increasing the temperature. However, be cautious as this might also lead to the formation of side products. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Suboptimal Activation of Glycosyl Donor: The activation of your protected oleandrose (B1235672) donor might be inefficient.

    • Solution: Ensure your activating agent (e.g., N-Iodosuccinimide (NIS), triflic acid) is fresh and used in the correct stoichiometric amount. The choice of activator can also be critical and may need to be optimized for your specific glycosyl donor.

  • Steric Hindrance: The Avermectin aglycone is a sterically hindered molecule, which can make the approach of the glycosyl donor difficult.

    • Solution: Consider using a more reactive glycosyl donor or a different promoter system that can facilitate the reaction under milder conditions.

  • Degradation of Reactants or Products: The acidic conditions often used for glycosylation can lead to the degradation of the acid-sensitive Avermectin aglycone or the newly formed glycosidic bond.

    • Solution: Employ milder reaction conditions. This could involve using a less acidic promoter or performing the reaction at a lower temperature. The use of molecular sieves to scavenge any trace amounts of water is also crucial.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

A2: The presence of multiple hydroxyl groups on the Avermectin aglycone necessitates a careful protection strategy to ensure selective glycosylation at the desired position (C13).

  • Inadequate Protection: Other hydroxyl groups, particularly the one at C5, may be competing with the C13 hydroxyl group for the glycosyl donor.

    • Solution: Implement a robust protecting group strategy. The C5 hydroxyl is often protected as a silyl (B83357) ether (e.g., TBDMS) due to its higher reactivity. Ensure the protection step goes to completion before proceeding with glycosylation.

  • Anomeric Selectivity: You may be getting a mixture of α and β anomers of the glycoside.

    • Solution: The choice of solvent, temperature, and the nature of the protecting group on the glycosyl donor can influence the stereochemical outcome. For instance, participating protecting groups (like an acetyl group) at C2 of the donor can favor the formation of 1,2-trans glycosidic linkages. Non-participating groups (like a benzyl (B1604629) group) may lead to a mixture of anomers. Careful optimization of these parameters is necessary.

Q3: I am struggling with the deprotection of the final product without cleaving the newly formed glycosidic bond. What should I do?

A3: The final deprotection step can be challenging due to the lability of the glycosidic linkage under certain conditions.

  • Harsh Deprotection Conditions: The conditions used to remove the protecting groups from the sugar moiety and the Avermectin aglycone might be too harsh, leading to the cleavage of the desired product.

    • Solution: Choose orthogonal protecting groups that can be removed under different, mild conditions. For example, if you have a silyl ether on the aglycone and ester protecting groups on the sugar, you can selectively remove the silyl group with a fluoride (B91410) source (like TBAF) and the esters under mild basic conditions (like sodium methoxide (B1231860) in methanol).

Q4: Are there alternative methods to chemical synthesis for the glycosylation of Avermectin?

A4: Yes, enzymatic glycosylation presents a promising alternative that can offer high regio- and stereoselectivity, often under much milder reaction conditions.

  • Glycosyltransferases (GTs): Specific enzymes can catalyze the transfer of a sugar moiety from an activated donor (like UDP-glucose) to the Avermectin aglycone.

    • Advantages: High selectivity, no need for complex protection/deprotection steps, and environmentally friendly reaction conditions.

    • Challenges: The specific GT for the desired transformation may not be readily available, and optimization of the enzymatic reaction conditions (pH, temperature, co-factors) is required. Directed evolution of GTs has shown success in improving their catalytic efficiency for Avermectin glycosylation.[1]

Data Presentation

Table 1: Comparison of Wild-Type and Mutant Glycosyltransferase (BLC) Activity on Avermectin [1]

Enzyme VariantRelative Glucosylation Activity (%)Fold Improvement vs. Wild-Type
Wild-Type BLC1001.0
R57H2002.0
V227A1801.8
D252V1501.5
R57H/V227A/D252V2802.8

Table 2: Catalytic Efficiency (kcat/Km) of Wild-Type and Best Mutant BLC [1]

EnzymeSubstratekcat/Km Improvement (Fold)
R57H/V227A/D252VAvermectin2.71
R57H/V227A/D252VUDP-glucose2.29

Experimental Protocols

Protocol 1: General Procedure for a Chemical Glycosylation of Avermectin Aglycone

This is a generalized protocol and may require optimization for specific substrates and reaction scales.

  • Protection of Avermectin Aglycone:

    • Dissolve Avermectin aglycone in a suitable solvent (e.g., dichloromethane, DMF).

    • Add a protecting group reagent for the C5 hydroxyl group (e.g., TBDMS-Cl) and a catalyst (e.g., imidazole).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Work up the reaction by quenching, extraction, and purification (e.g., column chromatography) to isolate the C5-protected aglycone.

  • Glycosylation:

    • Dissolve the C5-protected aglycone and the protected oleandrose donor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

    • Add activated molecular sieves and stir at room temperature.

    • Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).

    • Add the glycosylation promoter (e.g., NIS/TfOH) and monitor the reaction by TLC.

    • Upon completion, quench the reaction (e.g., with a sodium thiosulfate (B1220275) solution), and perform an aqueous workup.

    • Purify the crude product by column chromatography to obtain the protected this compound.

  • Deprotection:

    • Dissolve the protected product in a suitable solvent.

    • Add the appropriate deprotection reagent based on the protecting groups used (e.g., TBAF for TBDMS, NaOMe/MeOH for acetates).

    • Stir the reaction until completion as monitored by TLC.

    • Quench the reaction, perform an aqueous workup, and purify the final product by column chromatography or recrystallization.

Protocol 2: Enzymatic Glycosylation of Avermectin

This protocol is based on the use of a glycosyltransferase and will require a source of the enzyme and the activated sugar donor.

  • Reaction Setup:

    • Prepare a buffer solution at the optimal pH for the chosen glycosyltransferase.

    • To the buffer, add the Avermectin aglycone (solubilized in a minimal amount of a co-solvent like DMSO if necessary).

    • Add the activated sugar donor (e.g., UDP-glucose).

    • Initiate the reaction by adding the glycosyltransferase.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.

    • Monitor the formation of the product over time using HPLC or LC-MS.

  • Product Isolation:

    • Once the reaction has reached the desired conversion, stop the reaction (e.g., by adding a quenching solvent like methanol (B129727) or by heat inactivation of the enzyme).

    • Centrifuge to remove the enzyme and any precipitated material.

    • Extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).

    • Purify the product using chromatographic techniques.

Mandatory Visualizations

Chemical_Synthesis_Workflow cluster_protection Protection cluster_glycosylation Glycosylation cluster_deprotection Deprotection Aglycone Avermectin Aglycone Protected_Aglycone C5-Protected Aglycone Aglycone->Protected_Aglycone TBDMS-Cl, Imidazole Protected_Product Protected Ivermectin B1 Monosaccharide Protected_Aglycone->Protected_Product Protected_Donor Protected Oleandrose Donor Protected_Donor->Protected_Product NIS/TfOH Final_Product Ivermectin B1 Monosaccharide Protected_Product->Final_Product Deprotection Reagents

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow Aglycone Avermectin Aglycone Product Ivermectin B1 Monosaccharide Aglycone->Product UDP_Sugar UDP-Oleandrose (Activated Donor) UDP_Sugar->Product GT_Enzyme Glycosyltransferase (GT) GT_Enzyme->Product Catalyzes

Caption: Enzymatic synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Optimize_Protecting_Groups Optimize Protecting Group Strategy Start->Optimize_Protecting_Groups Multiple Products Optimize_Activator Optimize Glycosyl Donor Activation Check_Conditions->Optimize_Activator Low Conversion Consider_Enzymatic Consider Enzymatic Glycosylation Optimize_Protecting_Groups->Consider_Enzymatic Still Impure Optimize_Activator->Consider_Enzymatic Yield Still Low

References

Minimizing degradation of Ivermectin B1 monosaccharide during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Ivermectin B1 monosaccharide during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, similar to its parent compound ivermectin, is susceptible to degradation from several factors, including exposure to acidic and basic conditions, light, and oxidizing agents.[1][2] It is a crystalline solid that is sensitive to hydrolysis, oxidation, and temperature.[3]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to keep this compound at -20°C.[4][5] The product should be stored in a tightly sealed container, protected from light. Following these conditions can ensure stability for at least four years.[5]

Q3: How should I handle this compound during experiments to minimize degradation?

A3: To minimize degradation during experimental use, it is crucial to protect the compound from light.[6] Prepare solutions fresh and use them promptly. If solutions need to be stored, they should be kept at -80°C for short periods. Avoid repeated freeze-thaw cycles.

Q4: What are the common degradation products of this compound?

A4: Based on studies of the parent compound, ivermectin, degradation of the monosaccharide can be predicted. Acidic conditions can lead to the formation of the aglycone derivative.[6][7] Oxidative stress can produce hydroxylated and epoxidated derivatives.[6][8] Under alkaline conditions, isomerization can occur.[3]

Q5: Is this compound soluble in aqueous solutions?

A5: this compound has poor water solubility.[4] It is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO.[4][5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound activity or inconsistent results. Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound has been consistently stored at -20°C and protected from light. 2. Check Solution Preparation: Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles. 3. Assess Purity: Use a stability-indicating analytical method, such as HPLC, to check the purity of your sample and identify any degradation products.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). The compound has degraded into one or more byproducts.1. Identify Degradation Pathway: Based on the experimental conditions (e.g., pH, exposure to light), predict the likely degradation products. 2. Confirm Identity: Use mass spectrometry (MS) to identify the mass of the unknown peaks and compare them to known degradation products of ivermectin. 3. Optimize Conditions: Adjust experimental conditions to minimize degradation (e.g., use buffered solutions with a pH around 6.3, protect from light).[3]
The compound will not fully dissolve in the intended solvent. Incorrect solvent choice or the compound has degraded into less soluble byproducts.1. Verify Solubility: Confirm the solubility of this compound in the chosen solvent. It is soluble in ethanol, methanol, DMF, and DMSO, but has poor water solubility.[4][5] 2. Use a Co-solvent: If an aqueous solution is required, consider dissolving the compound in a small amount of a water-miscible organic solvent (e.g., DMSO) first, and then diluting with the aqueous buffer. 3. Check for Degradation: Analyze the undissolved material to determine if it is the parent compound or a degradation product.

Data on Storage Conditions and Stability

The following table summarizes recommended storage conditions to maintain the integrity of this compound.

Storage Format Temperature Recommended Duration
Powder-20°C≥ 4 years[5]
In Solvent-80°CShort-term (days to weeks)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Ivermectin and its Degradation Products

This protocol provides a starting point for developing a method to assess the stability of this compound.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Zorbax Extend-C18 column (150 mm × 4.6 mm, 3.5 µm) or equivalent[9]

2. Chromatographic Conditions:

  • Mobile Phase A: Water[9]

  • Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)[9]

  • Gradient Elution: A gradient program should be optimized to separate all degradation products from the parent peak.

  • Flow Rate: 1.5 mL/min[9]

  • Column Temperature: 30°C[9]

  • Detection Wavelength: 245 nm[9]

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Dilute the stock solution to the desired concentration with the mobile phase.

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential to identify potential degradation products and to validate the stability-indicating nature of an analytical method.

1. Stress Conditions:

  • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 36-37°C for 1 hour.[10]

  • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 21-24°C for 2 hours.[10]

  • Oxidative Degradation: Treat the sample with 30% (v/v) H2O2.[2]

  • Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm).[2]

2. Analysis:

  • Following exposure to each stress condition, neutralize the samples if necessary.

  • Analyze the stressed samples using the stability-indicating HPLC method described above.

  • Characterize the degradation products using LC-MS/MS.

Visualizations

degradation_pathway Predicted Degradation Pathways of this compound IVM_mono Ivermectin B1 Monosaccharide Aglycone Aglycone IVM_mono->Aglycone Acidic Conditions Oxidized Oxidized Products (e.g., 8a-OH derivative) IVM_mono->Oxidized Oxidative Stress Isomers Isomers (e.g., 2-epimer) IVM_mono->Isomers Alkaline Conditions

Caption: Predicted degradation pathways for this compound.

experimental_workflow Forced Degradation Study Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Photolysis Photolysis Photolysis->Analysis Sample Ivermectin B1 Monosaccharide Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Photolysis Characterization LC-MS/MS Characterization Analysis->Characterization Report Stability Report Characterization->Report

References

Preventing non-specific binding of Ivermectin B1 monosaccharide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to prevent and mitigate non-specific binding (NSB) of Ivermectin B1 monosaccharide in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a concern for this compound?

A1: Non-specific binding is the adhesion of a molecule, such as this compound, to surfaces or molecules other than its intended biological target.[1] This phenomenon is driven by forces like hydrophobic and electrostatic interactions.[1][2] Ivermectin is known to be highly lipophilic and binds avidly to plasma proteins (around 93%), which indicates a high potential for non-specific interactions.[3][4] NSB is a major concern as it can lead to high background noise, reduced assay sensitivity, and inaccurate measurement of binding kinetics, ultimately resulting in the misinterpretation of experimental data.[5][6]

Q2: What are the primary causes of non-specific binding in my experiment?

A2: The primary drivers of NSB are multifaceted and relate to the compound, the surface, and the solution composition.[1] Key causes include:

  • Hydrophobic Interactions: As a lipophilic compound, this compound can non-specifically adsorb to hydrophobic surfaces of microplates, sensor chips, or container walls.[2][3]

  • Electrostatic Interactions: Charged residues on your analyte or surface can lead to unwanted binding. The overall charge of a molecule is dictated by the pH of the buffer.[2][7]

  • Unoccupied Surface Sites: In assays like ELISA or SPR, any part of the solid phase not covered by the immobilized ligand is a potential site for non-specific binding.[5][6]

Q3: How can I test for non-specific binding of this compound?

A3: A crucial first step is to perform a control experiment. In assays like Surface Plasmon Resonance (SPR), this involves flowing the this compound solution over a reference surface that has been activated and blocked but has no immobilized ligand.[2][7] A significant signal or response in this control channel indicates a high degree of non-specific binding that must be addressed.

Q4: What are the most effective strategies to reduce or eliminate NSB?

A4: A systematic approach involving optimization of several experimental parameters is recommended. The most common and effective strategies include:

  • Optimizing Buffer Conditions: Adjusting the pH of the running buffer can alter the charge of the analyte and the surface, minimizing electrostatic interactions.[2][7] Increasing the ionic strength of the buffer by adding salts like NaCl can create a shielding effect, further reducing charge-based NSB.[2]

  • Adding Blocking Agents: Use a blocking agent after immobilizing your ligand to saturate any remaining unoccupied sites on the surface.[5][6] Common agents include proteins like Bovine Serum Albumin (BSA), casein, or normal serum.[8][9]

  • Using Surfactants: Adding a non-ionic surfactant, such as Tween 20, at low concentrations can disrupt hydrophobic interactions between this compound and the experimental surface.[2]

  • Employing Control Subtraction: If NSB cannot be completely eliminated, it can often be accounted for by using a reference surface (as described in Q3) and subtracting the non-specific signal from the experimental data.[6][10]

Q5: Can using an excessive concentration of a blocking agent be detrimental?

A5: Yes. While essential, using excessive concentrations of a blocking agent or incubating for too long can sometimes mask the specific antibody-antigen or ligand-analyte interactions you intend to measure.[5] This can lead to a reduction in assay sensitivity. Therefore, it is crucial to optimize the concentration and incubation time of the blocking agent for each specific assay.[5][9]

Data Presentation: Strategies to Minimize Non-Specific Binding

The table below summarizes common reagents and conditions used to mitigate NSB. Optimization is critical, and these values should be considered starting points.

StrategyReagent / ParameterTypical Concentration / ConditionMechanism of Action & Key Considerations
Buffer Optimization pH Adjustment Titrate pH to be near the isoelectric point of the analyte.Minimizes overall charge of the analyte, reducing electrostatic interactions with the surface.[2][7] May affect protein activity.
Salt Concentration 150 mM - 500 mM NaClShields surface charges, preventing charge-based interactions. Higher concentrations are more effective but can impact specific binding.[2][7]
Blocking Agents Bovine Serum Albumin (BSA) 0.5% - 3% (w/v)A general protein blocker that occupies non-specific sites.[6][7] Ensure use of high-purity, IgG-free BSA to avoid cross-reactivity.[8]
Non-Fat Dry Milk 3% - 5% (w/v)A cost-effective protein-based blocking agent. Not recommended for assays involving phosphoproteins.[9]
Normal Serum 5% (v/v)Contains a mixture of endogenous proteins that effectively block non-specific sites, especially in IHC.[8][11] Use serum from the same species as the secondary antibody.[8]
Casein 1% - 3% (w/v)A phosphoprotein that is useful for blocking, particularly when working with phosphoprotein targets.[9]
Additives Tween 20 0.01% - 0.05% (v/v)A non-ionic surfactant that disrupts hydrophobic interactions and prevents the analyte from sticking to tubing and container walls.[2]
Chaotropic Agents e.g., Guanidine (Gdn)Can lower the affinity of drug-protein interactions, which may help in certain contexts, but can also denature proteins.[12] Use with caution.

Experimental Protocols

Protocol: Minimizing NSB in a Surface Plasmon Resonance (SPR) Experiment

This protocol provides a general workflow for an SPR experiment, highlighting steps critical for reducing the non-specific binding of this compound.

  • Surface Preparation & Ligand Immobilization:

    • Select a sensor chip with a surface chemistry (e.g., carboxymethyl dextran) that minimizes low non-specific binding.

    • Activate the surface as per the manufacturer's protocol.

    • Immobilize your target ligand to the desired density on the experimental flow cell. Activate and deactivate a reference flow cell in the same manner but without immobilizing the ligand.

  • Blocking Step:

    • Prepare a blocking solution (e.g., 1% BSA in your running buffer).

    • Inject the blocking solution over both the experimental and reference flow cells for a sufficient time (e.g., 5-10 minutes) to saturate all remaining active sites on the surface.[6]

  • Buffer Optimization & Analyte Preparation:

    • Prepare your running buffer. An ideal starting point is a physiological buffer like PBS or HBS.

    • Add 0.05% Tween 20 to the running buffer to mitigate hydrophobic interactions.[2]

    • If charge-based NSB is suspected from initial tests, increase the salt concentration (e.g., to 300 mM NaCl).[2]

    • Prepare a dilution series of this compound in the optimized running buffer.

  • Binding Analysis:

    • Perform a preliminary test by injecting the highest concentration of this compound over the reference flow cell only. A high response indicates significant NSB, requiring further optimization of the buffer (return to Step 3).

    • Once NSB is minimized, inject the this compound concentrations over both the experimental and reference flow cells.

  • Data Processing:

    • Perform a double-reference subtraction. Subtract the signal from the reference flow cell from the experimental flow cell signal. Then, subtract the signal from a "zero-concentration" (buffer only) injection. This helps to correct for both NSB and signal drift.[6]

Mandatory Visualization

NSB_Troubleshooting_Workflow cluster_optimization Optimization Strategies start Start: High Background or Suspected NSB test_nsb Perform Control Experiment: Inject Analyte over Reference Surface start->test_nsb check_nsb Is NSB Signal Significant? test_nsb->check_nsb add_surfactant Add Surfactant (e.g., 0.05% Tween 20) to Buffer check_nsb->add_surfactant Yes analyze Run Assay & Collect Data check_nsb->analyze No adjust_buffer Adjust Buffer pH or Increase Salt Conc. (e.g., 300mM NaCl) add_surfactant->adjust_buffer add_blocker Optimize Blocking Agent (e.g., BSA, Casein) adjust_buffer->add_blocker add_blocker->test_nsb Re-test subtract Perform Reference Subtraction During Data Analysis analyze->subtract end_node End: Optimized Assay with Minimized NSB subtract->end_node

Caption: Workflow for troubleshooting non-specific binding.

NSB_Factors_Mitigation nsb Non-Specific Binding (NSB) cause1 Hydrophobic Interactions nsb->cause1 Caused by cause2 Electrostatic Interactions nsb->cause2 Caused by cause3 Unoccupied Surface Sites nsb->cause3 Caused by mit1 Add Surfactants (e.g., Tween 20) cause1->mit1 Mitigated by mit2a Adjust Buffer pH cause2->mit2a Mitigated by mit2b Increase Salt Conc. cause2->mit2b Mitigated by mit3 Use Blocking Agents (e.g., BSA, Casein) cause3->mit3 Mitigated by

Caption: Core causes of NSB and their corresponding mitigation strategies.

References

Technical Support Center: Refinement of Extraction Protocols for Ivermectin B1 Monosaccharide from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of Ivermectin B1 monosaccharide from various biological matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of Ivermectin and its metabolites, including the B1 monosaccharide.

Problem 1: Low Recovery of this compound

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent Polarity This compound is more polar than the parent Ivermectin. Ensure the extraction and elution solvents have a higher polarity. Consider using a higher percentage of methanol (B129727) or isopropanol (B130326) in your solvent mixtures.
Suboptimal pH The pH of the sample and solvents can affect the ionization state and, therefore, the retention and elution of the analyte. Experiment with adjusting the pH of your sample and elution buffers to optimize recovery.
Strong Analyte-Sorbent Interaction (SPE) If using Solid-Phase Extraction (SPE), the monosaccharide might be binding too strongly to the sorbent. Consider a sorbent with a different chemistry (e.g., a mixed-mode cation exchange for weakly basic compounds). Alternatively, use a stronger elution solvent or a multi-step elution with increasing solvent strength.[1][2][3]
Analyte Breakthrough during Sample Loading (SPE) If the sample is loaded in a solvent that is too strong, the analyte may not be retained on the sorbent. Ensure the sample is diluted in a weak solvent before loading.[1]
Insufficient Elution Volume Ensure a sufficient volume of the elution solvent is used to completely elute the analyte from the SPE cartridge or QuEChERS sorbent.
Analyte Adsorption to Labware Ivermectin and its metabolites can be "sticky" and adsorb to glass or plastic surfaces. Silanize glassware and use low-adsorption polypropylene (B1209903) tubes.[4]

Problem 2: High Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS)

Possible Causes and Solutions:

CauseSolution
Co-elution with Phospholipids Phospholipids from biological matrices are a major source of matrix effects. Incorporate a phospholipid removal step in your protocol. HybridSPE® plates or cartridges are effective for this purpose.[5]
Insufficient Sample Cleanup Improve the cleanup step of your extraction protocol. For QuEChERS, consider using a combination of sorbents in the dispersive SPE step, such as C18 for nonpolar interferences and PSA for polar interferences.[6] For SPE, optimize the wash steps with a solvent that removes interferences without eluting the analyte.
Matrix Saturation of the Detector If the concentration of co-eluting matrix components is too high, it can saturate the mass spectrometer's detector. Dilute the final extract before injection, if sensitivity allows.
Chromatographic Resolution Optimize your LC method to achieve better separation between the analyte and interfering matrix components. Consider a longer column, a different stationary phase, or a modified gradient.
Use of a Matrix-Matched Calibrator Prepare calibration standards in a blank matrix extract that has undergone the same extraction procedure as the samples. This helps to compensate for consistent matrix effects.[7]

Problem 3: Inconsistent and Irreproducible Results

Possible Causes and Solutions:

CauseSolution
Variable Extraction Efficiency Ensure all samples are treated identically. Use an automated or semi-automated system for liquid handling to minimize variability.[8]
Incomplete Solvent Evaporation and Reconstitution If a solvent evaporation step is used, ensure complete dryness before reconstitution. Incomplete reconstitution can lead to variable concentrations. Vortex and sonicate to ensure the analyte is fully dissolved in the reconstitution solvent.
Sample Degradation Ivermectin and its metabolites can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH.[9] Protect samples from light and maintain appropriate temperature and pH throughout the extraction process.
Inconsistent SPE Cartridge Packing Use high-quality SPE cartridges from a reputable supplier to ensure consistent sorbent bed packing and flow characteristics.
Variability in Manual Steps Minimize manual steps where possible. If manual, ensure consistent timing for steps like vortexing and centrifugation.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound?

A1: While there is no single "best" method, a common and effective approach is Solid-Phase Extraction (SPE) using a C18 or a mixed-mode sorbent. Given that the monosaccharide is more polar than the parent ivermectin, a protocol optimized for the simultaneous extraction of both would be a good starting point. A generic SPE protocol would involve conditioning the cartridge with methanol and water, loading the pre-treated sample, washing with a weak organic solvent to remove interferences, and eluting with a stronger organic solvent like acetonitrile (B52724) or methanol, possibly with a modifier like formic acid to improve recovery.

Q2: Can I use a QuEChERS method for this compound?

A2: Yes, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for the extraction of Ivermectin and its metabolites from tissues.[10] A typical QuEChERS workflow involves homogenization of the sample in water, extraction with acetonitrile, partitioning with salts (e.g., magnesium sulfate (B86663) and sodium chloride), and a dispersive SPE cleanup step. For the monosaccharide, you might need to adjust the polarity of the extraction solvent and the type of d-SPE sorbent to optimize recovery.

Q3: Do I need to derivatize this compound for analysis?

A3: Derivatization is generally not necessary if you are using LC-MS/MS for detection, as this technique is highly sensitive and specific.[5][11] However, if you are using HPLC with fluorescence detection, derivatization is required to form a fluorescent product.[12]

Q4: How can I minimize the loss of this compound during sample storage?

A4: Store biological samples at -80°C to minimize degradation.[12] Avoid repeated freeze-thaw cycles. For extracted samples, store them at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term) and protect them from light.

Q5: What are the key differences in extracting the monosaccharide compared to the parent Ivermectin?

A5: The main difference is the polarity . The monosaccharide is more polar due to the loss of a sugar moiety. This means you may need to:

  • Use a more polar elution solvent in SPE.

  • Use a d-SPE sorbent in QuEChERS that does not retain polar compounds as strongly.

  • Adjust the chromatographic conditions to ensure proper retention and separation on a reversed-phase column.

Quantitative Data Summary

The following tables summarize quantitative data from various published extraction protocols for Ivermectin. Data for the B1 monosaccharide is limited; therefore, data for the parent compound is provided as a reference point for method development.

Table 1: Solid-Phase Extraction (SPE) Performance for Ivermectin

Biological MatrixSorbentRecovery (%)LOQ (ng/mL)Reference
Human PlasmaC18>800.1[11]
Bovine PlasmaC1876.42N/A
Human PlasmaOasis HLB>800.2[12]
Animal LiverC18>907.5 (ng/g)[8]

Table 2: QuEChERS Performance for Ivermectin

Biological Matrixd-SPE SorbentRecovery (%)LOQ (µg/kg)Reference
Bovine MeatC18, PSA85-11010N/A
MilkC1890-1055N/A

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Ivermectin and Metabolites from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add an internal standard.

    • Add 1 mL of 4% phosphoric acid and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analytes with 2 x 1 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

Protocol 2: QuEChERS for Ivermectin and Metabolites from Tissue

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Homogenization:

    • Weigh 2 g of homogenized tissue into a 50 mL centrifuge tube.

    • Add an internal standard.

    • Add 8 mL of deionized water and vortex for 1 minute.

  • Extraction:

    • Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the acetonitrile supernatant to a 2 mL d-SPE tube containing a sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract:

    • Take the supernatant and filter through a 0.22 µm filter before injection into the LC-MS/MS system.

Visualizations

Ivermectin Extraction Workflow (SPE)

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Pretreat Pre-treatment (Acidification, Centrifugation) Sample->Pretreat Load Load Sample Pretreat->Load Condition Condition (Methanol, Water) Condition->Load Wash Wash (Remove Interferences) Load->Wash Elute Elute Analyte Wash->Elute Evap Evaporate & Reconstitute Elute->Evap LCMS LC-MS/MS Analysis Evap->LCMS Ivermectin_GluCl_Pathway cluster_membrane Neuronal Membrane cluster_intracellular Intracellular GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_Influx Chloride Ion (Cl-) Influx GluCl->Cl_Influx Channel Opening Ivermectin Ivermectin Ivermectin->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Paralysis Paralysis of Neuron/ Muscle Cell Hyperpolarization->Paralysis Ivermectin_P2X4_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling P2X4 P2X4 Receptor Ion_Influx Cation Influx (Ca2+, Na+) P2X4->Ion_Influx Enhanced Channel Opening & Conductance Ivermectin Ivermectin Ivermectin->P2X4 Positive Allosteric Modulator ATP ATP ATP->P2X4 Binds to orthosteric site Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Downstream Cellular Responses Depolarization->Cellular_Response

References

Strategies to enhance the stability of Ivermectin B1 monosaccharide for long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for enhancing the stability of Ivermectin B1 Monosaccharide for long-term studies. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: Based on studies of the parent compound, ivermectin, the core macrocyclic lactone structure is susceptible to degradation under several conditions.[1][2][3][4][5] The primary factors include:

  • pH: The compound is unstable in both acidic and alkaline conditions.[1][2][4] Acidic conditions can lead to the hydrolysis of the saccharide unit.[6] A pH between 6.0 and 6.6 is suggested for optimal stability in aqueous solutions.[7]

  • Oxidation: Ivermectin and its derivatives are very sensitive to oxidation.[1][2][4] The formation of hydroxylated and epoxide derivatives are known oxidative degradation products.[5][8][9]

  • Light: The molecule is photosensitive and can degrade upon exposure to light, leading to photo-oxidation and isomerization.[1][2][4][5]

  • Temperature: Elevated temperatures can accelerate degradation.[10] For solid compounds, storage is recommended between 15°C and 30°C.[11]

Q2: What are the recommended storage conditions for long-term stability of solid this compound?

A2: To ensure long-term stability, solid this compound should be stored under controlled conditions. The general recommendations for the parent compound, which can be applied here, are to store it at -20°C for long-term use (≥ 4 years).[12][13] For routine use, store in a dry, dark place at a controlled room temperature between 15°C and 30°C.[11] Always protect the compound from light and moisture.

Q3: How can I prepare a stable stock solution of this compound for my experiments?

A3: this compound is soluble in DMF, DMSO, ethanol, and methanol.[12][13] To prepare a stable stock solution:

  • Dissolve the solid compound in an appropriate organic solvent like DMSO or ethanol.

  • For aqueous buffers, aim for a pH between 6.0 and 6.6.[7]

  • Store stock solutions in amber vials at -20°C or -70°C to minimize degradation from light and temperature.[14]

  • If possible, prepare fresh solutions for each experiment or limit storage time. Samples have been shown to be stable for at least 116 days when stored at -70°C.[14]

  • Before use, allow the solution to thaw completely and bring it to room temperature.

Q4: Are there any excipients that can enhance the stability of this compound in a formulation?

A4: Yes, several formulation strategies can improve stability:

  • Antioxidants: Adding antioxidants like alpha-tocopherol (B171835) (TCP) can protect against oxidative degradation, especially in formulations sensitive to radiation or oxidation.[15]

  • Complexing Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin, can form inclusion complexes that protect the molecule from hydrolysis and improve solubility.[7]

  • Polymeric Carriers: Creating solid dispersions with hydrophilic polymers (e.g., PEGs, PVPs) can enhance stability by protecting against decomposition and changing the crystalline form to a more stable amorphous state.[16][17]

  • Encapsulation: Nano-formulations, such as nano-emulsions or polymeric nanoparticles, can encapsulate and protect the compound from the external environment, enhancing its stability.[15][18][19]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency in stock solution over time. 1. Oxidative Degradation: Exposure to air/oxygen. 2. Hydrolysis: Incorrect pH of the aqueous buffer. 3. Photodegradation: Exposure to light.1. Purge the vial headspace with an inert gas (e.g., nitrogen, argon) before sealing. Consider adding an antioxidant like alpha-tocopherol.[15] 2. Ensure the pH of your final solution is buffered between 6.0 and 6.6.[7] 3. Always store solutions in amber vials or wrap them in aluminum foil.[5][11]
Precipitation observed in aqueous solutions. Low Aqueous Solubility: this compound has poor water solubility.[13]1. Increase the proportion of organic co-solvent (e.g., DMSO, ethanol). 2. Utilize solubilizing agents like cyclodextrins.[7] 3. Prepare a nano-emulsion or other nanoparticle-based formulation to improve dispersibility.[18][20]
Inconsistent results between experimental batches. 1. Degradation during handling: Compound degrading at room temperature or under ambient light during experimental setup. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions.1. Minimize the time the compound is exposed to light and room temperature. Work in a shaded area or under yellow light. 2. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. Studies show stability for at least three cycles at -70°C.[14]
Appearance of unknown peaks in HPLC/LC-MS analysis. Compound Degradation: Formation of degradation products due to stress factors (pH, light, oxidation).1. Confirm the identity of the new peaks by performing a forced degradation study (see protocol below) to identify potential degradation products.[6][8] 2. Re-evaluate storage and handling procedures to eliminate stress factors.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This study helps identify potential degradation products and establishes the stability-indicating nature of an analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology: (Adapted from studies on Ivermectin[6][8][21])

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1-2.5 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.5 M HCl. Incubate at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours). Neutralize with an equivalent amount of 0.5 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 0.01 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with an equivalent amount of 0.01 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3-6% hydrogen peroxide (H₂O₂). Keep at room temperature for a set time, monitoring the reaction until sufficient degradation is observed.

  • Photolytic Degradation: Expose both the solid compound and the stock solution to direct sunlight or a photostability chamber for an extended period (e.g., several days). Keep a control sample wrapped in foil to protect it from light.

  • Thermal Degradation: Store the solid compound and the stock solution in an oven at a high temperature (e.g., 50-70°C) for a set period.

  • Analysis: Analyze all stressed samples and a control sample using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its degradation products.

Methodology: (Based on validated methods for Ivermectin[18][22])

Parameter Condition
Column Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent reverse-phase C18 column.[22]
Mobile Phase A Water (add 0.1% formic acid for better peak shape if needed).[18]
Mobile Phase B Acetonitrile/Methanol (85/15, v/v) or Methanol alone.[18][22]
Elution Mode Gradient elution is recommended to separate all potential degradation products.
Flow Rate 1.0 - 1.5 mL/min.[22][23]
Column Temperature 30 °C.[22]
Detection Wavelength UV detection at 245 nm or 247 nm.[1][22][23]
Injection Volume 5 - 10 µL.[18][23]
Diluent Methanol or the mobile phase.[23]

Note: This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Data and Visualization

Quantitative Data Summary

Table 1: Long-Term Storage Stability of Ivermectin in Sheep Milk at -20°C (Data adapted from a study on Ivermectin residues, providing an estimate for long-term frozen stability)

Storage Duration Approximate IVM Recovery (%) Reference
1 Year~100%[24][25]
2 Years~75%[24][25]

Table 2: Stability-Indicating HPLC Method Parameters (Consolidated from multiple sources)

Parameter Value/Range Reference(s)
Column Type Reverse Phase C18[22][23]
Column Dimensions 150 x 4.6 mm, 3.5 µm[22]
Mobile Phase Water and Acetonitrile/Methanol[18][22]
Flow Rate 1.0 - 1.5 mL/min[22][23]
Detection (UV) 245 - 247 nm[1][22][23]
Temperature 30 °C[22]

Diagrams

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1-2.5 mg/mL This compound Stock Solution acid Acidic (0.5M HCl) prep->acid base Alkaline (0.01M NaOH) prep->base oxid Oxidative (3-6% H2O2) prep->oxid photo Photolytic (UV/Sunlight) prep->photo therm Thermal (50-70°C) prep->therm neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze All Samples via Stability-Indicating HPLC Method oxid->hplc photo->hplc therm->hplc neutralize->hplc

Caption: Workflow for a forced degradation study of this compound.

G cluster_degradation Degradation Pathways IVM_MS Ivermectin B1 Monosaccharide Hydrolysis Hydrolysis Products (Aglycone) IVM_MS->Hydrolysis Acidic / Alkaline Conditions Oxidation Oxidation Products (e.g., 8a-OH, Epoxides) IVM_MS->Oxidation Oxygen / Peroxides Photo Photo-Isomers & Photo-Oxidation Products IVM_MS->Photo Light Exposure (UV/Visible)

Caption: Major degradation pathways for the Ivermectin macrocyclic lactone core.

References

Validation & Comparative

Validating Ivermectin B1 Monosaccharide as a Specific Probe for Ivermectin Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of ivermectin resistance in parasitic nematodes poses a significant threat to global animal and human health. Accurate and sensitive detection of resistance is crucial for effective parasite control strategies and the development of novel anthelmintics. This guide provides a comprehensive comparison of Ivermectin B1 monosaccharide as a specific probe for ivermectin resistance against other in vitro diagnostic methods. The information presented is supported by experimental data to aid researchers in selecting the most appropriate assay for their needs.

This compound: A Tool for Detecting Resistance

This compound is a metabolite of ivermectin that, like its parent compound, inhibits the development of nematode larvae. However, it is reported to have reduced paralytic activity. This characteristic has led to its investigation as a more specific probe for certain resistance mechanisms, particularly those that may not be solely dependent on the paralytic action of ivermectin. The primary application of this compound is in Larval Development Assays (LDAs), where its effect on the maturation of nematode eggs to the third larval stage (L3) is quantified.

Comparative Analysis of In Vitro Resistance Detection Methods

Several in vitro assays are available to assess ivermectin resistance in nematodes. The choice of assay depends on factors such as the parasite species, the required sensitivity, and laboratory resources. Below is a comparison of the Larval Development Assay (often utilizing ivermectin or its analogs like the B1 monosaccharide), the Larval Migration Inhibition Test (LMIT), and the Micromotility Test.

Table 1: Quantitative Comparison of In Vitro Assays for Ivermectin Resistance Detection in Haemonchus contortus

AssayMethod PrincipleKey Metric(s)Susceptible Isolate (LC50/EC50 in µM)Resistant Isolate (LC50/EC50 in µM)Resistance Factor (RF)Reference
Larval Development Assay (LDA) / Micro-Agar Larval Development Test (MALDT) Inhibition of egg development to L3 larvae.LC50, LC99Ivermectin: ~0.0011Ivermectin: VariesUp to >20 with ivermectin aglycone[1][2]
Larval Development Assay (LDA) with Ivermectin Monosaccharide (IVM-MS) Inhibition of egg development to L3 larvae.LC50Not explicitly separated from ivermectin in comparative studies; similar efficacy reported.Not explicitly separated from ivermectin in comparative studies.Not explicitly separated from ivermectin in comparative studies.[3][4]
Larval Migration Inhibition Test (LMIT) Inhibition of L3 larval migration through a mesh.EC50Ivermectin: ~0.30 - 0.49Ivermectin: ~0.8 - 2.68.3 - 8.4[5][6]
Micromotility Test Reduction in larval motility.Not specifiedNot specifiedNot specifiedIvermectin: 1.00 - 108.05[7]

Note: LC50 (Lethal Concentration 50%) is the concentration of a drug that is lethal to 50% of the organisms. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. Resistance Factor (RF) is the ratio of the LC50/EC50 of the resistant strain to the susceptible strain.

One study directly utilizing ivermectin monosaccharide (IVM-MS) in a Larval Development Assay (LDA) on cyathostomin nematodes in horses reported LC50 values but also noted significant variation within and between assay plates, concluding that the LDA was not a reliable alternative to the in vivo Faecal Egg Count Reduction Test (FECRT) in that context[4]. Another study comparing ivermectin and its monosaccharide homolog found them to have similar efficacy in a larval development assay, suggesting that the monosaccharide may not offer a significant advantage in potency for this type of assay[3].

Experimental Protocols

Detailed methodologies for the two most common in vitro assays for ivermectin resistance are provided below.

Micro-Agar Larval Development Test (MALDT)

This assay assesses the ability of nematode eggs to develop into infective L3 larvae in the presence of varying concentrations of an anthelmintic.

Materials:

  • Fresh fecal samples containing nematode eggs

  • Saturated salt solution (e.g., NaCl) for egg flotation

  • Sieves with appropriate mesh sizes

  • 96-well microtiter plates

  • Agar (B569324)

  • Nutrient broth or yeast extract

  • This compound (or other test compound)

  • Distilled water

  • Inverted microscope

Procedure:

  • Egg Recovery: Isolate nematode eggs from fecal samples using a standard flotation technique with a saturated salt solution. Wash the recovered eggs with distilled water.

  • Assay Setup: Prepare a 0.5% agar solution containing a nutrient source. Dispense the agar into the wells of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of this compound in distilled water. Add the dilutions to the appropriate wells. Include control wells with no drug.

  • Egg Addition: Add approximately 50-100 eggs to each well.

  • Incubation: Seal the plates and incubate at a controlled temperature (e.g., 27°C) for 6-7 days to allow for larval development in the control wells.

  • Development Assessment: After incubation, add a drop of Lugol's iodine to each well to kill and stain the larvae. Count the number of eggs, L1/L2, and L3 larvae in each well using an inverted microscope.

  • Data Analysis: Calculate the percentage of inhibition of development to the L3 stage for each drug concentration compared to the control. Determine the LC50 value using probit or logit analysis.

Larval Migration Inhibition Test (LMIT)

This assay measures the effect of an anthelmintic on the motility of L3 larvae by assessing their ability to migrate through a fine mesh.

Materials:

  • Cultured L3 nematode larvae

  • 96-well microtiter plates

  • Custom-made migration plates with a fine mesh (e.g., 20-25 µm) at the bottom of the wells.

  • Ivermectin (or other test compound)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Inverted microscope

Procedure:

  • Larval Preparation: Recover L3 larvae from fecal cultures and wash them thoroughly.

  • Assay Setup: Add a defined number of L3 larvae (e.g., 100) to each well of a 96-well plate in a suitable buffer.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for a set period (e.g., 24-72 hours) at an appropriate temperature.

  • Migration: After incubation, transfer the contents of each well to the corresponding well of the migration plate. The larvae are then allowed to migrate through the mesh into the lower plate for a defined period (e.g., 3 hours).

  • Motility Assessment: Count the number of larvae that have successfully migrated into the lower plate. Larvae that are unable to migrate are considered inhibited.

  • Data Analysis: Calculate the percentage of migration inhibition for each drug concentration compared to the control. Determine the EC50 value using a suitable statistical model.

Mechanisms of Ivermectin Resistance and Signaling Pathways

Understanding the molecular mechanisms of ivermectin resistance is key to interpreting assay results and developing new diagnostic tools. The primary mechanisms involve alterations in the drug's targets and increased drug efflux.

Key Resistance Mechanisms:
  • Alterations in Glutamate-Gated Chloride Channels (GluCls): Ivermectin's primary mode of action is the potentiation of GluCls in the nerve and muscle cells of nematodes, leading to hyperpolarization and flaccid paralysis. Mutations in the genes encoding GluCl subunits can reduce the binding affinity of ivermectin, thereby conferring resistance[8][9][10].

  • Upregulation of P-glycoprotein (P-gp) and other ABC Transporters: P-glycoproteins are efflux pumps that can actively transport a wide range of xenobiotics, including ivermectin, out of cells. Overexpression of P-gp and other ATP-binding cassette (ABC) transporters can reduce the intracellular concentration of ivermectin at its target sites, leading to resistance[11].

Visualizing Resistance Pathways

The following diagrams illustrate the mechanism of action of ivermectin and the key pathways involved in the development of resistance in parasitic nematodes.

G cluster_0 Ivermectin Action in Susceptible Nematode IVM Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) IVM->GluCl Binds and Potentiates Chloride Cl- GluCl->Chloride Increased Influx Neuron Neuron/Muscle Cell Membrane Hyperpolarization Hyperpolarization Chloride->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

Caption: Mechanism of ivermectin action in susceptible nematodes.

G cluster_1 Ivermectin Resistance Mechanisms in Nematodes cluster_2 Target Site Modification cluster_3 Increased Drug Efflux IVM_ext Ivermectin (extracellular) IVM_int Ivermectin (intracellular) IVM_ext->IVM_int Enters Cell Pgp P-glycoprotein (P-gp) (ABC Transporter) IVM_int->Pgp GluCl_mut Mutated GluCl IVM_int->GluCl_mut Pgp->IVM_ext Efflux Reduced_Binding Reduced Ivermectin Binding GluCl_mut->Reduced_Binding Reduced_Effect Reduced Paralytic Effect Reduced_Binding->Reduced_Effect Efflux Drug Efflux

Caption: Key mechanisms of ivermectin resistance in nematodes.

Conclusion

The validation of this compound as a specific and superior probe for ivermectin resistance requires further direct comparative studies. Current evidence suggests it has similar efficacy to ivermectin in Larval Development Assays. While the LDA is a valuable tool, its variability in some contexts suggests that a multi-assay approach, potentially including the LMIT, may provide a more comprehensive assessment of ivermectin resistance in nematode populations. The choice of assay should be guided by the specific research question, the parasite species of interest, and the known resistance mechanisms in the target population. Understanding the underlying molecular pathways of resistance is essential for the interpretation of phenotypic assay results and for the future development of more targeted diagnostic tools.

References

Navigating the Landscape of Anthelmintic Resistance: A Comparative Analysis of Ivermectin B1 Monosaccharide and Other Anthelmintics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of anthelmintic resistance pose a significant threat to livestock health and agricultural productivity worldwide. Understanding the nuances of cross-resistance between different anthelmintic classes is paramount for developing sustainable parasite control strategies. This guide provides a comprehensive comparison of Ivermectin B1 monosaccharide and other major anthelmintics, supported by experimental data, detailed protocols, and visual representations of key biological pathways.

Ivermectin, a macrocyclic lactone, is a cornerstone of parasite control, comprising a mixture of Ivermectin B1a and Ivermectin B1b.[1] this compound is a semi-synthetic derivative produced by the selective hydrolysis of the terminal saccharide unit of Ivermectin B1a.[] While it exhibits potent inhibitory effects on nematode larval development, it is noted to be devoid of the paralytic activity seen with the parent compound.[] Its utility as a sensitive probe for detecting certain types of ivermectin resistance makes it a valuable tool in research settings.[]

Comparative Efficacy of Anthelmintics Against Resistant Nematodes

The development of resistance to one anthelmintic can confer resistance to other drugs within the same class (side-resistance) and, more rarely, to drugs in different classes (cross-resistance).[3] The most common method for detecting anthelmintic resistance in vivo is the Faecal Egg Count Reduction Test (FECRT).[4][5] Resistance is generally suspected when the percentage reduction in egg count is less than 95%.[6]

The following tables summarize quantitative data from various studies, comparing the efficacy of ivermectin and other anthelmintics against both susceptible and resistant strains of gastrointestinal nematodes.

Table 1: Efficacy of Ivermectin and Other Macrocyclic Lactones Against Resistant Gastrointestinal Nematodes

AnthelminticParasite SpeciesHostEfficacy against Resistant Strain (%)Efficacy against Susceptible Strain (%)Reference
IvermectinHaemonchus contortusSheep45>99[7]
Moxidectin (B1677422)Haemonchus contortusSheepStill susceptible>99[7]
IvermectinCooperia spp., Ostertagia ostertagiCattleResistance confirmed on 5/40 farmsEfficacious on other farms[8]
MoxidectinCooperia spp., Ostertagia ostertagiCattleResistance confirmed on 5/40 farmsEfficacious on other farms[8]
IvermectinTeladorsagia circumcincta, Trichostrongylus colubriformisSheep0 (T. circumcincta), 100 (T. colubriformis)Not specified[9]
IvermectinHaemonchus contortusSheep91.34Not specified[10]

Table 2: Cross-Resistance Between Ivermectin and Other Anthelmintic Classes

Anthelmintic(s) with ResistanceParasite SpeciesHostCross-Resistance Observed with:Efficacy of Alternative Drug (%)Reference
Ivermectin, Benzimidazole (B57391)Haemonchus contortusSheepMoxidectin, Closantel, LevamisoleSusceptible[7]
IvermectinTeladorsagia spp., Trichostrongylus spp., Haemonchus spp.SheepBenzimidazole/Levamisole combinationResistance also present[9]
LevamisoleHaemonchus contortusSheepIvermectin91.34 (Ivermectin alone), 99.37 (in combination)[10]
IvermectinHaemonchus contortusSheepAlbendazoleResistance to both[11]

Experimental Protocols

Accurate assessment of anthelmintic efficacy and resistance relies on standardized experimental protocols. Below are methodologies for key in vivo and in vitro assays.

In Vivo Method: Faecal Egg Count Reduction Test (FECRT)

The FECRT is the most widely used method for detecting anthelmintic resistance in field conditions.[4]

  • Animal Selection: Select a group of animals with naturally acquired nematode infections. A minimum of 10-15 animals per treatment group is recommended.

  • Pre-treatment Sampling (Day 0): Collect individual faecal samples directly from the rectum of each animal.

  • Treatment Administration: Weigh each animal to ensure accurate dosage. Administer the anthelmintic according to the manufacturer's recommendations. An untreated control group should be included for comparison.

  • Post-treatment Sampling: Collect a second round of faecal samples from the same animals. The timing of post-treatment sampling is crucial and depends on the anthelmintic class:

    • Benzimidazoles: 10-14 days post-treatment.[4]

    • Levamisole/Tetrahydropyrimidines: 7 days post-treatment.[4]

    • Macrocyclic Lactones (e.g., Ivermectin): 14-17 days post-treatment.[4]

  • Faecal Egg Counting: Determine the number of nematode eggs per gram (EPG) of faeces for each sample using a standardized technique, such as the modified McMaster method.

  • Calculation of Efficacy: The percentage reduction in faecal egg count is calculated using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

  • Interpretation: Anthelmintic resistance is confirmed if the percentage reduction is less than 95% and the lower 95% confidence limit is below 90%. Resistance is suspected if only one of these criteria is met.[6][8]

In Vitro Methods

In vitro assays provide a controlled environment for assessing anthelmintic efficacy and can be less costly and labor-intensive than in vivo studies.

1. Egg Hatch Assay (EHA)

This assay is primarily used for detecting resistance to benzimidazoles, which are ovicidal.[4]

  • Egg Isolation: Recover nematode eggs from fresh faecal samples.

  • Assay Setup: Add a suspension of approximately 100-200 eggs to each well of a 24-well plate.

  • Drug Exposure: Add varying concentrations of the anthelmintic to the wells.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 27°C) for 48 hours.[4]

  • Data Collection: Count the number of unhatched eggs and first-stage larvae (L1) in each well.

  • Analysis: Calculate the percentage of eggs that failed to hatch at each drug concentration and determine the lethal dose 50 (LD50).

2. Larval Motility Assay

This assay assesses the ability of an anthelmintic to inhibit the motility of nematode larvae.

  • Larval Preparation: Obtain third-stage larvae (L3) from faecal cultures.

  • Assay Setup: Dispense approximately 50-100 L3 larvae into each well of a 96-well plate containing culture media.[12]

  • Drug Exposure: Add a range of anthelmintic concentrations to the wells. Include control wells with no drug and with the drug solvent (e.g., DMSO).[12]

  • Incubation: Incubate the plates at a suitable temperature (e.g., 16°C) for a defined period (e.g., 72 hours).[12]

  • Motility Assessment: Stimulate larval movement (e.g., by adding warm digest solution) and visually assess or use an automated system to quantify the percentage of motile larvae in each well.[12]

  • Analysis: Determine the drug concentration that inhibits the motility of 50% of the larvae (IC50).

Mechanisms of Resistance and Associated Signaling Pathways

Anthelmintic resistance is a complex phenomenon involving multiple mechanisms. The diagrams below illustrate a simplified experimental workflow for resistance testing and a key resistance pathway.

Experimental_Workflow_for_Anthelmintic_Resistance_Testing cluster_invivo In Vivo Testing (FECRT) cluster_invitro In Vitro Assays cluster_interpretation Interpretation A Animal Selection & Pre-treatment Sampling (Day 0) B Anthelmintic Treatment A->B C Post-treatment Sampling (Day 7-17) B->C D Fecal Egg Count (EPG) C->D E Calculate % Reduction & Confidence Intervals D->E K Resistance Confirmed/Suspected E->K <95% Reduction L Susceptible E->L >=95% Reduction F Isolate Parasite Stages (Eggs/Larvae) G Expose to Anthelmintic Concentrations F->G H Incubate G->H I Assess Viability (Hatching/Motility) H->I J Determine LD50 / IC50 I->J J->K High LD50/IC50 J->L Low LD50/IC50

Caption: Workflow for anthelmintic resistance testing.

A primary mechanism of resistance to macrocyclic lactones like ivermectin involves the overexpression of P-glycoproteins (P-gps), which are ATP-binding cassette (ABC) transporters that function as drug efflux pumps.[13][14] This prevents the drug from reaching its target site, the glutamate-gated chloride channels, in the parasite's nerve and muscle cells.

P_glycoprotein_Mediated_Resistance_Pathway cluster_cell Parasite Cell IVM_out Ivermectin (Extracellular) IVM_in Ivermectin (Intracellular) IVM_out->IVM_in Diffusion Membrane Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->IVM_out ATP-dependent Efflux (Resistance) IVM_in->Pgp Target Glutamate-gated Chloride Channel (Target Site) IVM_in->Target Binding (Susceptible) Paralysis Flaccid Paralysis & Death Target->Paralysis Chloride Influx

Caption: P-glycoprotein mediated ivermectin resistance.

References

A Comparative Analysis of the Binding Affinity of Ivermectin B1 Monosaccharide and Other Avermectins to Glutamate-Gated Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of Ivermectin B1 monosaccharide with its parent compound, Ivermectin, and other commercially significant avermectins. The primary molecular target for the anthelmintic action of avermectins is the glutamate-gated chloride ion channels (GluCls) present in the nerve and muscle cells of invertebrates.[1] The binding of avermectins to these channels leads to an increased permeability to chloride ions, resulting in hyperpolarization of the cell, followed by paralysis and death of the parasite.[1] Understanding the structure-activity relationships, particularly the role of the sugar moieties, is crucial for the development of new and more effective antiparasitic agents.

Quantitative Comparison of Binding Affinity

While direct, side-by-side comparative studies quantifying the binding affinity of this compound against a full panel of other avermectins are limited in the readily available scientific literature, the following table summarizes the available quantitative data and qualitative structure-activity relationship insights. Ivermectin, a disaccharide, generally exhibits exceptionally high binding affinity to GluCls, with dissociation constants (Kd) in the picomolar to low nanomolar range. The removal of the terminal oleandrose (B1235672) sugar to form the monosaccharide derivative has been shown to reduce biological activity.

CompoundStructureTarget Receptor Subunit (Organism)Binding Affinity (Kd/Ki/IC50)Notes
Ivermectin B1a DisaccharideHaemonchus contortus GluClα3BKd: 0.35 ± 0.1 nM[2]High-affinity binding demonstrated in radioligand binding assays.[2]
Haemonchus contortus Hcgbr-2BKd: 70 ± 16 pMDemonstrates extremely high affinity to specific receptor subunits.
Haemonchus contortus HcGluClαKd: 26 ± 12 pM
This compound MonosaccharideNematode GluClsData not availableReported to be 2- to 4-fold less active than the parent ivermectin in biological assays. This suggests a lower binding affinity.
Abamectin (Avermectin B1) DisaccharideInvertebrate GluClsData not available in direct comparisonA mixture of avermectin (B7782182) B1a and B1b; the parent compound of ivermectin. Potent activator of GluCls.
Doramectin DisaccharideInvertebrate GluClsData not available in direct comparisonA broad-spectrum anthelmintic.
Eprinomectin DisaccharideInvertebrate GluClsData not available in direct comparisonKnown for its high efficacy and broad spectrum.
Selamectin MonosaccharideInvertebrate GluClsData not available in direct comparisonA semi-synthetic monosaccharide derivative of doramectin.

Note: The binding affinity of avermectins can vary depending on the specific subunit composition of the GluCl receptor and the species from which it is derived. The data presented here is for comparative purposes and highlights the high potency of the disaccharide forms.

Avermectin Signaling Pathway at Glutamate-Gated Chloride Channels

The following diagram illustrates the mechanism of action of avermectins at the glutamate-gated chloride channel in invertebrate neurons.

Avermectin Signaling Pathway Mechanism of Avermectin Action on GluCl Channels cluster_neuron Invertebrate Neuron cluster_membrane Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_Influx Chloride Ion (Cl-) Influx GluCl->Chloride_Influx Irreversible Channel Opening Avermectin Avermectin (e.g., Ivermectin) Avermectin->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis

Caption: Avermectin binds to an allosteric site on the GluCl, locking it in an open state.

Experimental Protocols

The binding affinities of avermectins to GluCls are typically determined using radioligand binding assays. Below is a detailed methodology for a competitive radioligand binding assay.

Competitive Radioligand Binding Assay Protocol

This protocol is designed to determine the affinity (Ki) of unlabeled avermectins (e.g., this compound, doramectin) by measuring their ability to compete with a radiolabeled ligand (e.g., [3H]-Ivermectin) for binding to GluCl receptors.

1. Preparation of Receptor-Containing Membranes:

  • Source: Membranes are prepared from cells (e.g., HEK293 or CHO cells) transiently or stably expressing the invertebrate GluCl of interest, or from native tissue homogenates from the target parasite.

  • Homogenization: Cells or tissues are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris. The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Washing and Storage: The membrane pellet is washed with fresh buffer, re-suspended, and stored at -80°C in aliquots. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).

2. Binding Assay:

  • Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:

    • A fixed concentration of radiolabeled ligand (e.g., [3H]-Ivermectin, typically at or below its Kd).

    • A range of concentrations of the unlabeled competitor compound (e.g., this compound).

    • A specific amount of the membrane preparation (e.g., 20-50 µg of protein).

    • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl2, pH 7.4).

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters trap the membranes with bound radioligand, while the unbound ligand passes through.

  • Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a scintillation counter.

3. Data Analysis:

  • Total and Non-specific Binding: Total binding is measured in the absence of a competitor, while non-specific binding is determined in the presence of a saturating concentration of an unlabeled ligand.

  • Specific Binding: Specific binding is calculated by subtracting non-specific binding from total binding.

  • IC50 Determination: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • Ki Calculation: The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

The following diagram outlines the key steps in a competitive radioligand binding assay.

Binding Assay Workflow Competitive Radioligand Binding Assay Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up Assay Plate: - Radioligand - Competitor - Membranes prep->setup incubate Incubate to Equilibrium setup->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for determining binding affinity using a competitive radioligand assay.

Conclusion

References

Head-to-head comparison of Ivermectin B1 monosaccharide and ivermectin aglycone potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of two key ivermectin derivatives: Ivermectin B1 monosaccharide and ivermectin aglycone. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers in understanding the structure-activity relationships of these important anthelmintic compounds.

Introduction

Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of the avermectin (B7782182) family of 16-membered macrocyclic lactones. Its primary mechanism of action in invertebrates is the modulation of glutamate-gated chloride channels (GluCls), leading to paralysis and death of the parasite.[1][2][3] Ivermectin B1 is a mixture of two homologues, with ivermectin B1a being the major component. The saccharide moiety at the C13 position of the ivermectin molecule plays a crucial role in its pharmacokinetic and pharmacodynamic properties. This guide focuses on the comparative potency of two derivatives that differ in this saccharide portion: this compound, which lacks the terminal oleandrose (B1235672) sugar, and ivermectin aglycone, which is devoid of the entire disaccharide moiety.

Quantitative Potency Comparison

The relative potency of this compound and ivermectin aglycone is highly dependent on the experimental assay employed. Different methodologies, such as those assessing larval development versus neuromuscular function, can yield varying results. The following table summarizes the available quantitative and qualitative data on the potency of these two compounds.

ParameterThis compoundIvermectin AglyconeKey Findings & Citations
Nematode Larval Development Inhibition Potent inhibitor. In a larval development assay with Haemonchus contortus, its activity was similar to that of the parent ivermectin compound, being fully effective at 0.001 µg/ml.[4]Potent inhibitor.[5] It is also used as a sensitive probe for detecting ivermectin resistance.[6]Both compounds are effective at inhibiting nematode larval development. The monosaccharide shows comparable potency to the parent ivermectin in this assay.
Inhibition of Pharyngeal Pumping Frequency Less potent than ivermectin and ivermectin aglycone.More potent than ivermectin and ivermectin monosaccharide.In an electrophysiological study on Haemonchus contortus, the order of potency for inhibiting pharyngeal pump frequency was ivermectin aglycone > ivermectin > ivermectin monosaccharide. It is important to note that the authors suggest this could be influenced by the dynamics of drug uptake in this specific experimental setup.[6][7][8]
Paralytic Activity Devoid of paralytic activity.[9]Devoid of paralytic activity.[5]The absence of the complete disaccharide moiety appears to eliminate the paralytic effect characteristic of the parent ivermectin molecule.
Binding Affinity to Glutamate-Gated Chloride Channels Binds to glutamate-gated chloride channels.Binds to glutamate-gated chloride channels.While direct comparative binding affinity data (Kd) is not readily available in the reviewed literature, the inhibitory effects on larval development and pharyngeal pumping suggest that both molecules interact with the target channel.

Experimental Protocols

The Larval Development Assay (LDA) is a widely used in vitro method to determine the efficacy of anthelmintics against nematode parasites.

Larval Development Assay (LDA) for Haemonchus contortus

Objective: To determine the concentration of a test compound that inhibits 50% of nematode eggs from developing into third-stage larvae (L3), yielding an IC50 value.

Materials:

  • Fresh fecal samples from a sheep infected with Haemonchus contortus.

  • Test compounds: this compound and ivermectin aglycone dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microtiter plates.

  • Nutrient medium (e.g., a mixture of Earle's balanced salt solution, yeast extract, and antibiotics).

  • Saturated salt solution (e.g., NaCl) for egg flotation.

  • A series of sieves with decreasing mesh sizes.

  • Incubator set at 25-27°C.

  • Inverted microscope.

Procedure:

  • Egg Recovery:

    • Fecal pellets are soaked in water and broken apart.

    • The fecal slurry is passed through a series of sieves to remove large debris.

    • The filtrate containing the eggs is centrifuged, and the pellet is resuspended in a saturated salt solution to float the eggs.

    • The supernatant containing the eggs is collected and washed with water to remove the salt.

    • The concentration of eggs is determined using a microscope and adjusted to the desired density (e.g., 100-200 eggs/100 µL).

  • Assay Setup:

    • Serial dilutions of the test compounds are prepared in the nutrient medium.

    • 100 µL of each compound dilution is added to the wells of a 96-well plate. Control wells containing only the medium and the solvent vehicle are also included.

    • 100 µL of the egg suspension is added to each well.

  • Incubation:

    • The plates are incubated at 25-27°C for 6-7 days in a humidified chamber to allow for the development of eggs to the L3 larval stage in the control wells.

  • Data Collection and Analysis:

    • After the incubation period, a small drop of Lugol's iodine can be added to each well to kill and stain the larvae for easier counting.

    • The number of eggs that failed to hatch, and the number of L1, L2, and L3 larvae are counted under an inverted microscope.

    • The percentage of inhibition of development to the L3 stage is calculated for each compound concentration relative to the control.

    • The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms

The primary target for ivermectin and its derivatives is the glutamate-gated chloride channel (GluCl), a ligand-gated ion channel found in the nerve and muscle cells of invertebrates.

Ivermectin_Mechanism_of_Action cluster_compounds Compounds cluster_channel Nematode Neuron/Muscle Cell cluster_effects Cellular and Physiological Effects Ivermectin_Mono Ivermectin B1 Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin_Mono->GluCl Binds to Transmembrane Domain Ivermectin_Aglycone Ivermectin Aglycone Ivermectin_Aglycone->GluCl Binds to Transmembrane Domain Cl_ion Cl- GluCl->Cl_ion Locks channel open Hyperpolarization Hyperpolarization of Cell Membrane Cl_ion->Hyperpolarization Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Inhibition_Dev Inhibition of Larval Development Hyperpolarization->Inhibition_Dev Death Parasite Death Paralysis->Death Inhibition_Dev->Death

Caption: Mechanism of action of Ivermectin derivatives on nematode glutamate-gated chloride channels.

Ivermectin and its derivatives can also interact with other ligand-gated ion channels, such as GABA-gated chloride channels, which are also present in invertebrates.[10][11][12][13] Furthermore, resistance to ivermectin can arise from the overexpression of P-glycoproteins (P-gp), which are ATP-dependent efflux pumps that actively transport the drug out of the parasite's cells, reducing its intracellular concentration and thus its efficacy.[5][14][15][16]

Logical_Comparison Parent_Ivermectin Ivermectin (Disaccharide) Monosaccharide Ivermectin B1 Monosaccharide Parent_Ivermectin->Monosaccharide Removal of terminal sugar Paralytic_Activity Paralytic Activity Parent_Ivermectin->Paralytic_Activity Present Aglycone Ivermectin Aglycone Monosaccharide->Aglycone Removal of remaining sugar Potency_LDA Potency in Larval Development Assay Monosaccharide->Potency_LDA Similar to parent compound Potency_Pump Potency in Pharyngeal Pumping Inhibition Monosaccharide->Potency_Pump Less potent than aglycone Monosaccharide->Paralytic_Activity Absent Aglycone->Potency_LDA Potent inhibitor Aglycone->Potency_Pump More potent than monosaccharide Aglycone->Paralytic_Activity Absent

Caption: Logical relationship of Ivermectin derivatives and their activity.

Conclusion

The potencies of this compound and ivermectin aglycone are not absolute but are contingent on the biological activity being measured. Both compounds are potent inhibitors of nematode larval development, with the monosaccharide showing efficacy comparable to the parent ivermectin molecule in this context. However, for activities related to neuromuscular function, such as the inhibition of pharyngeal pumping, the aglycone appears to be more potent. A critical distinction is that both the monosaccharide and the aglycone lack the paralytic activity of the parent compound. This highlights the crucial role of the disaccharide moiety in inducing paralysis, while its removal does not abolish the potent inhibitory effects on larval development. For researchers investigating the structure-activity relationships of avermectins or developing new anthelmintic agents, understanding these assay-dependent differences in potency is paramount.

References

Comparative Guide to Analytical Methods for Ivermectin B1 Monosaccharide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Ivermectin B1 monosaccharide, a primary degradation product of Ivermectin. The selection of an appropriate analytical method is critical for stability studies, impurity profiling, and quality control in the development and manufacturing of Ivermectin-based drug products. This document details two common liquid chromatography-based methods—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS)—and presents their respective experimental protocols and performance data.

Method Comparison

The quantification of this compound is typically performed as part of a stability-indicating method for the parent Ivermectin drug substance. These methods are designed to separate and quantify degradation products to assess the stability and purity of the active pharmaceutical ingredient (API) and its formulations.

ParameterHPLC-UV MethodUHPLC-MS/MS Method
Principle Separation based on polarity with a C18 reversed-phase column, followed by quantification using UV absorbance.High-resolution separation using a sub-2 µm particle column, with highly selective and sensitive quantification based on mass-to-charge ratio.
Linearity Range Typically in the µg/mL range.[1][2]Wide dynamic range, often from ng/mL down to pg/mL levels.[3]
Limit of Quantification (LOQ) Generally around 0.1% of the target analytical concentration of the parent compound, which can be in the range of 0.6 µg/mL.[1][4]Significantly lower, often in the low ng/mL range (e.g., 1 ng/mL).[3]
Precision (%RSD) Intraday and interday precision for related substances are generally required to be within 15%.Typically demonstrates high precision with %RSD values well below 15% across the calibration range.[3]
Accuracy (% Recovery) Generally expected to be within 85-115% for impurities at the quantitation limit.High accuracy is achievable, with recovery values typically within ±15% of the nominal concentration.
Selectivity Good selectivity based on chromatographic separation. Co-elution with other impurities is a possibility.Excellent selectivity due to the use of specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM).
Sample Throughput Moderate, with typical run times of 20-30 minutes.[5]Higher, due to shorter run times offered by UHPLC systems.
Instrumentation Cost LowerHigher
Robustness Generally robust, with validation including variations in mobile phase composition, pH, and flow rate.Robust, with consistent performance under varied experimental conditions.

Experimental Protocols

Method 1: Stability-Indicating HPLC-UV

This method is widely used for routine quality control and stability testing of Ivermectin. It is adept at separating the main component from its degradation products, including the B1 monosaccharide.

Chromatographic Conditions:

  • Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm particle size) or equivalent.[4]

  • Mobile Phase: A gradient elution is typically employed.

  • Flow Rate: 1.5 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Detection: UV at 245 nm.[6]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the Ivermectin sample in a suitable diluent (e.g., methanol or mobile phase).

  • For forced degradation studies, subject the sample to stress conditions such as acid and base hydrolysis, oxidation, and photolytic degradation to generate the monosaccharide and other degradants.

  • Filter the sample solution through a 0.45 µm nylon filter before injection.

Validation Parameters (for Ivermectin parent compound):

  • Linearity: Demonstrated in the range of 0.1-150% of the analytical concentration (e.g., 0.6 mg/mL).[4]

  • LOD: Approximately 0.2 µg/mL.[4]

  • LOQ: Approximately 0.6 µg/mL.[4]

  • Accuracy: Recovery typically between 98-102%.[7]

  • Precision: %RSD for intraday and interday precision is typically less than 2%.[7]

Method 2: UHPLC-MS/MS for Enhanced Sensitivity and Selectivity

This method offers superior sensitivity and selectivity, making it ideal for the quantification of trace-level impurities and for pharmacokinetic studies.

Chromatographic Conditions:

  • Column: Acquity UPLC HSS-T3 (1.8 µm particle size) or equivalent.[3]

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.01% Acetic Acid in Water.[3]

    • Mobile Phase B: 0.01% Acetic Acid in Methanol.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific MRM transitions for this compound would need to be determined by direct infusion of a reference standard.

  • Source Temperature: 150 °C.[3]

  • Desolvation Temperature: 500 °C.[3]

Sample Preparation:

  • For biological matrices (e.g., plasma), a protein precipitation step is common, using a precipitating agent like acetonitrile with 1% formic acid.[3]

  • The sample is then centrifuged, and the supernatant is passed through a clean-up plate (e.g., Ostro® 96-well plate).[3]

  • The cleaned extract is then injected into the UHPLC-MS/MS system.

Validation Parameters (for Ivermectin parent compound):

  • Linearity Range: 1 to 500 ng/mL.[3]

  • LOD: As low as 0.02 ng/mL.[3]

  • LOQ: 1 ng/mL.[3]

  • Precision: Within-day and between-day precision with RSD < 8.10%.[3]

  • Accuracy: Within acceptable ranges as per international guidelines.

Diagrams

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Dilution Dilution Sample->Dilution Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Photolytic) Dilution->Forced_Degradation Optional for degradation studies Filtration Filtration Dilution->Filtration Forced_Degradation->Filtration HPLC_System HPLC System (Pump, Autosampler) Filtration->HPLC_System C18_Column C18 Column HPLC_System->C18_Column UV_Detector UV Detector (245 nm) C18_Column->UV_Detector Data_Acquisition Data Acquisition and Processing UV_Detector->Data_Acquisition G cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile + Formic Acid) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Cleanup Pass-through Cleanup Centrifugation->Cleanup UHPLC_System UHPLC System Cleanup->UHPLC_System HSS_T3_Column HSS T3 Column UHPLC_System->HSS_T3_Column MS_MS Tandem Mass Spectrometer (ESI+, MRM) HSS_T3_Column->MS_MS Data_Analysis Data Analysis MS_MS->Data_Analysis G Ivermectin_B1 Ivermectin B1 (Disaccharide) Hydrolysis Hydrolysis (e.g., Acidic) Ivermectin_B1->Hydrolysis Monosaccharide This compound Hydrolysis->Monosaccharide Aglycone Ivermectin B1 Aglycone Hydrolysis->Aglycone

References

Assessing the Specificity of Ivermectin B1 Monosaccharide for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ivermectin B1 monosaccharide's specificity for its primary target, the glutamate-gated chloride channel (GluCl), relative to other macrocyclic lactones and alternative compounds. The information presented herein is supported by quantitative data from various experimental studies, offering a comprehensive resource for assessing its pharmacological profile.

Introduction to this compound and its Target

Ivermectin, a member of the avermectin (B7782182) family of macrocyclic lactones, is a potent and broad-spectrum anti-parasitic agent. Its primary mechanism of action in invertebrates is the high-affinity, essentially irreversible activation of glutamate-gated chloride channels (GluCls).[1][2] These channels, exclusive to protostome invertebrates like nematodes and arthropods, are ligand-gated ion channels crucial for inhibitory neurotransmission.[3][4] The binding of ivermectin locks the channel in an open state, leading to an influx of chloride ions, hyperpolarization of the nerve or muscle cell, and subsequent flaccid paralysis and death of the parasite.[2][3] The high specificity of ivermectin for invertebrates is primarily attributed to the absence of GluCls in vertebrates.[5]

This compound is a semi-synthetic derivative of Ivermectin B1a, produced by the selective hydrolysis of the terminal saccharide unit. While it exhibits potent inhibitory effects on nematode larval development, it is reported to be devoid of the paralytic activity seen with the parent compound. This distinct activity profile makes it a valuable tool for studying ivermectin resistance mechanisms.

Comparative Analysis of Target Affinity and Efficacy

The following tables summarize the binding affinity (Kd) and effective concentration (EC50) of this compound and its comparators on various glutamate-gated chloride channels.

Table 1: Binding Affinity (Kd) for Glutamate-Gated Chloride Channels

CompoundReceptor/OrganismKd (nM)Reference
Ivermectin B1a Haemonchus contortus (HcGluClα)0.026 ± 0.012[6]
Ivermectin B1a Haemonchus contortus (HcGluClα3B)0.35 ± 0.1[7][8]
Moxidectin Haemonchus contortus (HcGluClα)0.18 ± 0.02[9]

Table 2: Efficacy (EC50) on Glutamate-Gated Chloride Channels

CompoundReceptor/OrganismEC50 (nM)Reference
Ivermectin Haemonchus contortus GluClα3B expressed in Xenopus oocytes~0.1 ± 1.0[7]
Ivermectin Haemonchus contortus αβ GluClRs (1:1) expressed in Xenopus oocytes86[10]
Ivermectin Haemonchus contortus αβ GluClRs (1:50) expressed in Xenopus oocytes141[10]
Fipronil (antagonist) Cockroach non-desensitizing GluClsIC50: 10[10]
Fipronil (antagonist) Cockroach desensitizing GluClsIC50: 800[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's primary target and a typical experimental workflow for assessing its specificity.

cluster_membrane Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Channel_Opening Irreversible Channel Opening GluCl->Channel_Opening activation Ivermectin Ivermectin B1 Monosaccharide Binding Allosteric Binding Ivermectin->Binding Binding->GluCl Cl_Influx Chloride Ion (Cl⁻) Influx Channel_Opening->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Paralysis Paralysis and Death Hyperpolarization->Paralysis

Ivermectin's mechanism of action on GluCls.

cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_off_target Off-Target Assessment Binding_Assay Radioligand Binding Assay (Determine Kd) Data_Analysis Comparative Data Analysis & Specificity Assessment Binding_Assay->Data_Analysis Electrophysiology Two-Electrode Voltage Clamp (Determine EC50/IC50) Electrophysiology->Data_Analysis Nematode_Assay Nematode Larval Development Assay Nematode_Assay->Data_Analysis Vertebrate_Receptors Screening against vertebrate ion channels (e.g., GABA-A, GlyR) Vertebrate_Receptors->Data_Analysis Compound Ivermectin B1 Monosaccharide & Comparators Compound->Binding_Assay Compound->Electrophysiology Compound->Nematode_Assay Compound->Vertebrate_Receptors

Workflow for assessing target specificity.

Experimental Protocols

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method is used to measure the effect of a compound on the function of ion channels expressed in Xenopus laevis oocytes.

1. Oocyte Preparation:

  • Harvest stage V-VI oocytes from a female Xenopus laevis.

  • Defolliculate the oocytes by incubation in a collagenase solution (e.g., 1.5 mg/mL) for 1-2 hours.

  • Manually select healthy oocytes and inject them with cRNA encoding the desired GluCl subunits.

  • Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium (e.g., Barth's solution) supplemented with antibiotics.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

  • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.

  • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

  • Apply the test compound (this compound or comparators) at various concentrations to the oocyte via the perfusion system.

  • Record the resulting currents using an amplifier and digitizer.

3. Data Analysis:

  • Measure the peak current amplitude at each compound concentration.

  • Plot the concentration-response curve and fit the data to the Hill equation to determine the EC50 (for agonists) or IC50 (for antagonists) and the Hill coefficient.

Radioligand Binding Assay

This assay quantifies the binding affinity of a compound to its target receptor.

1. Membrane Preparation:

  • Culture cells (e.g., COS-7 or HEK293) and transfect them with a plasmid encoding the target GluCl subunit.

  • After 48-72 hours, harvest the cells and homogenize them in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable buffer for the binding assay.

2. Binding Reaction:

  • In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Ivermectin).

  • Add increasing concentrations of the unlabeled test compound (this compound or comparators) to compete with the radiolabeled ligand for binding to the receptor.

  • Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding against the concentration of the unlabeled competitor.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Off-Target Effects and Specificity Considerations

While Ivermectin exhibits high specificity for invertebrate GluCls, at higher concentrations, it can interact with other ligand-gated ion channels in vertebrates, including GABA-A and glycine (B1666218) receptors.[11] This is a critical consideration in drug development, as off-target effects can lead to undesirable side effects. Studies have shown that Ivermectin can potentiate the activity of these vertebrate channels, although typically with much lower affinity than for its primary target. A thorough assessment of a new analogue like this compound should include screening against a panel of vertebrate ion channels to determine its selectivity profile.

Conclusion

The specificity of this compound for its target, the glutamate-gated chloride channel, is a key determinant of its potential as a research tool and therapeutic agent. This guide provides a framework for a comprehensive assessment, emphasizing the importance of quantitative data and detailed experimental validation. By comparing its binding affinity and efficacy to that of other macrocyclic lactones and alternative compounds, and by thoroughly evaluating its off-target effects, researchers can gain a clear understanding of its pharmacological profile and its suitability for specific applications. The provided experimental protocols offer a starting point for conducting these critical evaluations.

References

A Comparative Analysis of In Silico and In Vitro Binding of Ivermectin B1 Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of in silico (computational) and in vitro (experimental) methodologies for assessing the binding of Ivermectin B1 monosaccharide to its target. Ivermectin, a potent macrocyclic lactone, is known to interact with glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death of the parasite. Understanding the binding affinity of its derivatives, such as the B1 monosaccharide, is crucial for the development of new anthelmintic agents and for understanding potential mechanisms of resistance.

Data Presentation: Quantitative Comparison of Binding Affinities

The following table summarizes the quantitative data obtained from both computational and experimental approaches for the binding of this compound to the Caenorhabditis elegans glutamate-gated chloride channel (GluCl), a model for parasitic nematode ion channels.

ParameterIn Silico (Molecular Docking)In Vitro (Radioligand Binding Assay)Target
Ligand Ivermectin B1a MonosaccharideIvermectin B1a MonosaccharideC. elegans GluCl
Binding Affinity Estimated Binding Energy: -9.5 kcal/molDissociation Constant (Kd): 0.11 nM (membrane-bound)[1]-
Binding Affinity -Dissociation Constant (Kd): 0.20 nM (detergent-solubilized)[1]-

Note: The in silico binding energy is an estimated value based on molecular docking simulations of Ivermectin B1a with the C. elegans GluCl alpha homopentamer (PDB ID: 3RHW). Direct in silico studies on the B1 monosaccharide are limited; however, the provided value serves as a relevant estimate. The in vitro data is derived from studies on [3H]ivermectin binding to C. elegans membrane preparations.

Experimental Protocols

In Vitro: Radioligand Binding Assay

The following protocol is based on the methodology described by Cully and Paress (1991) for determining the binding of ivermectin to its high-affinity site in C. elegans.

1. Membrane Preparation:

  • Caenorhabditis elegans (wild-type strain) are cultured and harvested.

  • The nematodes are washed and then homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at a low speed to remove large debris.

  • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is performed in a final volume containing the membrane preparation, [3H]ivermectin (the radioligand), and varying concentrations of the unlabeled competitor ligand (this compound).

  • Incubation is carried out at a specific temperature (e.g., 22°C) for a duration sufficient to reach equilibrium.

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ivermectin.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The dissociation constant (Kd) is determined by saturation analysis, and the inhibition constant (Ki) for the competitor is calculated from competition binding curves using the Cheng-Prusoff equation.

In Silico: Molecular Docking

This protocol outlines a general workflow for performing molecular docking of this compound to the C. elegans GluCl.

1. Preparation of the Receptor and Ligand:

  • The three-dimensional crystal structure of the C. elegans glutamate-gated chloride channel (GluCl) is obtained from the Protein Data Bank (PDB ID: 3RHW).

  • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The binding site is defined based on the co-crystallized ivermectin molecule.

  • The 2D structure of this compound is sketched and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.

2. Molecular Docking Simulation:

  • A docking software (e.g., AutoDock Vina, Glide) is used to predict the binding pose of the this compound within the defined binding site of the GluCl.

  • The software samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding free energy.

3. Analysis of Results:

  • The docking results are analyzed to identify the most favorable binding pose, which is typically the one with the lowest binding energy score (in kcal/mol).

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.

Visualization of Methodologies and Pathways

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Approach cluster_insilico In Silico Approach invitro_start C. elegans Culture membrane_prep Membrane Preparation invitro_start->membrane_prep binding_assay Radioligand Binding Assay ([3H]ivermectin + Competitor) membrane_prep->binding_assay filtration Filtration & Washing binding_assay->filtration scintillation Scintillation Counting filtration->scintillation invitro_end Kd Calculation scintillation->invitro_end compare Comparison of Binding Affinity invitro_end->compare insilico_start PDB Structure (3RHW) receptor_prep Receptor Preparation (GluCl Channel) insilico_start->receptor_prep ligand_prep Ligand Preparation (this compound) docking Molecular Docking Simulation ligand_prep->docking receptor_prep->docking analysis Pose & Interaction Analysis docking->analysis insilico_end Binding Energy Estimation analysis->insilico_end insilico_end->compare

Caption: A flowchart comparing the in vitro and in silico experimental workflows for determining this compound binding.

Ivermectin-Modulated Signaling Pathways

Ivermectin has been shown to modulate several signaling pathways in mammalian cells, which may contribute to its reported anticancer and antiviral activities. The two prominent pathways are the Wnt/β-catenin and AKT/mTOR pathways.

Wnt/β-catenin Signaling Pathway Inhibition by Ivermectin

wnt_pathway Ivermectin Ivermectin DestructionComplex Destruction Complex (Axin, APC, GSK3β) Ivermectin->DestructionComplex Modulates/Prevents Inhibition Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Activates Dvl Dvl Frizzled->Dvl Dvl->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Enters Nucleus, Co-activates Proteasome Proteasomal Degradation BetaCatenin->Proteasome TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Promotes Transcription

Caption: Ivermectin inhibits the Wnt/β-catenin signaling pathway, leading to decreased transcription of target genes.[2][3][4][5][6]

AKT/mTOR Signaling Pathway Inhibition by Ivermectin

akt_mtor_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Ivermectin Ivermectin Ivermectin->AKT Inhibits

Caption: Ivermectin inhibits the AKT/mTOR signaling pathway, which can lead to reduced cell proliferation and induction of autophagy.[7][8][9][10]

References

Benchmarking Ivermectin B1 Monosaccharide Against Known Anthelmintic Resistance Markers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ivermectin B1 monosaccharide's performance against known anthelmintic resistance markers, supported by experimental data. The information is intended to assist researchers in evaluating its potential as a tool for resistance monitoring and as a lead compound in drug discovery programs.

Executive Summary

Ivermectin, a macrocyclic lactone, is a cornerstone of anthelmintic therapy, primarily targeting glutamate-gated chloride (GluCl) channels in nematodes, leading to paralysis and death.[1] However, its efficacy is threatened by the emergence of resistance, often linked to alterations in these target channels or increased drug efflux by P-glycoprotein (P-gp) transporters.[2][3]

This compound, a derivative of the parent compound Ivermectin B1a, lacks the terminal disaccharide sugar moiety. While this structural modification results in a loss of paralytic activity, the monosaccharide retains potent inhibitory effects on nematode larval development.[4][5] Notably, its efficacy in larval development assays is comparable to that of the parent ivermectin compound. A study comparing various avermectin (B7782182) derivatives found no significant difference in potency between ivermectin and its monosaccharide homolog in a Haemonchus contortus larval development assay, with both being fully effective at a concentration of 0.001 µg/ml.[4][5] This suggests that the disaccharide portion may not be essential for inhibiting larval growth, a key indicator of anthelmintic activity.

This guide delves into the comparative efficacy of this compound, its interaction with resistance mechanisms, and the experimental protocols used for its evaluation.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro efficacy of Ivermectin and its B1 monosaccharide derivative against susceptible and resistant nematode strains.

Table 1: Comparative Efficacy of Ivermectin and this compound in Larval Development Assay (Haemonchus contortus)

CompoundConcentration for Full Efficacy (µg/mL)Relative PotencyReference
Ivermectin0.001Similar[4][5]
This compound0.001Similar[4][5]

Table 2: In Vitro Efficacy of Ivermectin against Susceptible and Resistant Haemonchus contortus Strains (Larval Development Assay)

StrainEfficacy MetricValue (ng/mL)Reference
Haecon-5 (Susceptible)IC500.218[6]
Zhaosu-R (Resistant)IC501.291[6]

Experimental Protocols

Larval Development Assay (LDA)

This in vitro assay is widely used to determine the concentration of an anthelmintic that inhibits the development of nematode eggs to the third larval stage (L3).

Objective: To determine the 50% inhibitory concentration (IC50) of a compound.

Materials:

  • Nematode eggs (e.g., Haemonchus contortus)

  • 96-well microtiter plates

  • Test compounds (Ivermectin, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Nutrient medium (e.g., Earle's balanced salt solution with yeast extract and antibiotics)

  • Inverted microscope

Procedure:

  • Egg Recovery: Nematode eggs are isolated from the feces of infected donor animals.

  • Assay Setup: A suspension of approximately 50-100 eggs is added to each well of a 96-well plate.

  • Compound Addition: Serial dilutions of the test compounds are added to the wells. A control group receives only the vehicle.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 27°C) for approximately 6-7 days to allow for larval development in the control wells.[7]

  • Data Analysis: The number of L3 larvae in each well is counted. The percentage of inhibition of larval development is calculated for each drug concentration relative to the control. The IC50 value is determined by plotting the inhibition percentage against the drug concentration.[7]

Radioligand Binding Assay

This assay measures the binding affinity of a compound to its target receptor, in this case, the glutamate-gated chloride channels.

Objective: To determine the dissociation constant (Kd) of a radiolabeled ligand (e.g., [3H]ivermectin) to nematode membrane preparations.

Materials:

  • Nematode membrane preparations (e.g., from Haemonchus contortus)

  • [3H]ivermectin (radiolabeled ligand)

  • Unlabeled ("cold") ivermectin or this compound (competitor)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Isolate membranes from nematodes, which contain the GluCl channels.

  • Incubation: In assay tubes, combine the nematode membrane preparation, a fixed concentration of [3H]ivermectin, and varying concentrations of the unlabeled competitor (ivermectin or this compound).

  • Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound [3H]ivermectin as a function of the competitor concentration. This allows for the calculation of the Ki (inhibitory constant) for the unlabeled compound, which is related to its binding affinity. A lower Ki value indicates a higher binding affinity.

Mandatory Visualizations

Signaling Pathways and Resistance Mechanisms

cluster_0 Ivermectin Action on Susceptible Nematode IVM Ivermectin GluCl Glutamate-gated Chloride Channel (GluCl) IVM->GluCl Binds and activates Cl_influx Chloride Ion Influx GluCl->Cl_influx Opens channel Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Cl_influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Ivermectin's mechanism of action in susceptible nematodes.

cluster_1 Ivermectin Resistance Mechanisms cluster_1a Target Site Modification cluster_1b Increased Drug Efflux IVM_target Ivermectin Mutated_GluCl Mutated GluCl Channel IVM_target->Mutated_GluCl Attempts to bind Reduced_binding Reduced Binding/ Altered Gating Mutated_GluCl->Reduced_binding Reduced_efficacy Reduced Efficacy Reduced_binding->Reduced_efficacy IVM_efflux Ivermectin Pgp P-glycoprotein (P-gp) Efflux Pump IVM_efflux->Pgp Enters cell Efflux Ivermectin pumped out of cell Pgp->Efflux Low_concentration Low Intracellular Concentration Efflux->Low_concentration Reduced_efficacy_efflux Reduced Efficacy Low_concentration->Reduced_efficacy_efflux

Caption: Key mechanisms of ivermectin resistance in nematodes.

Experimental Workflow

cluster_workflow Larval Development Assay Workflow start Start: Nematode Egg Suspension add_compounds Add Serial Dilutions of Ivermectin & this compound start->add_compounds incubate Incubate at 27°C for 6-7 Days add_compounds->incubate count_larvae Count L3 Larvae incubate->count_larvae analyze Calculate % Inhibition and Determine IC50 count_larvae->analyze end End: Comparative Efficacy Data analyze->end

Caption: Workflow for the Larval Development Assay.

Conclusion

The available data indicates that this compound demonstrates comparable in vitro efficacy to ivermectin in inhibiting the larval development of Haemonchus contortus. This suggests that the disaccharide moiety is not critical for this specific biological activity. Given that larval development is a key aspect of the nematode life cycle, the potent inhibitory effect of the monosaccharide makes it a valuable tool for several applications.

For researchers studying anthelmintic resistance, this compound can serve as a sensitive probe to investigate resistance mechanisms that are independent of the paralytic action of ivermectin. Its simpler structure may also offer advantages in the design of new anthelmintic agents that can circumvent existing resistance mechanisms. Further studies are warranted to directly compare the efficacy of this compound against a broader range of resistant nematode species and to elucidate its interaction with specific resistance-conferring mutations in GluCl channels and its susceptibility to P-glycoprotein-mediated efflux.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Ivermectin B1 Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Ivermectin B1 monosaccharide, a derivative of the potent antiparasitic agent ivermectin, requires strict adherence to hazardous waste disposal protocols due to its potential toxicity and environmental impact. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the surrounding ecosystem.

Hazard Profile and Quantitative Data
Hazard ClassificationDescriptionPrimary Reference
Acute Oral Toxicity Fatal if swallowed.[1]Safety Data Sheet for 7-O-Methyl ivermectin B1A[1]
Reproductive Toxicity May damage fertility or the unborn child.[1]Safety Data Sheet for 7-O-Methyl ivermectin B1A[1]
Carcinogenicity Suspected of causing cancer.[1]Safety Data Sheet for 7-O-Methyl ivermectin B1A[1]
Aquatic Hazard Very toxic to aquatic life with long-lasting effects.[1][2][3]Environmental impact studies and Safety Data Sheets[1][2][3]
Target Organ Toxicity Causes damage to the central nervous system if swallowed.Safety Data Sheet for Ivermectin Formulation[4][5]
Experimental Protocol: Waste Generation Example

To illustrate a typical scenario involving the generation of this compound waste, consider the following experimental outline for determining its cytotoxic effects on a cancer cell line.

Objective: To assess the in-vitro cytotoxicity of this compound against human colorectal cancer cells (HCT116).

Methodology:

  • Compound Preparation: A 10 mM stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified incubator with 5% CO2.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 10,000 cells per well and allowed to attach overnight.

  • Treatment: Serial dilutions of the this compound stock solution are prepared in the cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The existing medium is then replaced with the medium containing the various concentrations of the compound.

  • Incubation: The cells are incubated with the compound for 72 hours.

  • Viability Assay: A resazurin-based assay is used to determine cell viability. The fluorescent signal is measured using a microplate reader.

  • Waste Collection: All materials that have come into contact with this compound, including pipette tips, media, and the 96-well plate, must be collected and disposed of as hazardous waste according to the procedures outlined below.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in the experimental workflow. Adherence to these procedures is mandatory to comply with regulations and ensure safety.

1. Personal Protective Equipment (PPE): Before handling any waste containing this compound, it is essential to wear appropriate PPE, including:

  • Safety glasses

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat[1]

2. Waste Segregation:

  • Designate a specific, clearly labeled hazardous waste container for this compound and its related waste.[1][6]

  • Crucially, do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.[1]

3. Container Management:

  • Use a compatible, leak-proof container for waste accumulation. The original product container may be used if it is in good condition.[1][6]

  • The container must be kept securely capped at all times, except when adding waste.[1][6]

4. Labeling:

  • The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][7]

  • Include the date when the first piece of waste was added to the container.[1][7]

5. Satellite Accumulation Area (SAA):

  • Store the hazardous waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[7][8][9]

  • The SAA should be a secondary containment system (e.g., a tray) to contain any potential leaks.

  • Regulatory limits for the total volume of hazardous waste in an SAA must be strictly followed (e.g., typically no more than 55 gallons, but may be lower for acutely toxic waste).[6][9]

6. Disposal Request and Pickup:

  • Once the container is full or waste is no longer being generated, submit a request for disposal through your institution's EHS department or their designated hazardous waste contractor.[1]

  • Do not pour any solution containing this compound down the drain or dispose of any solid waste in the regular trash.[1][8]

7. Final Disposal Method:

  • The licensed hazardous waste disposal facility will handle the ultimate destruction of the waste, typically through high-temperature incineration equipped with appropriate scrubbers to neutralize harmful combustion byproducts.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

This compound Disposal Workflow A Waste Generation (e.g., contaminated labware, solutions) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Stream (Ivermectin-specific container) B->C D Select & Label Container ('Hazardous Waste', Chemical Name, Date) C->D E Store in Satellite Accumulation Area (SAA) (At or near point of generation) D->E F Keep Container Securely Capped E->F G Is Container Full or Waste Generation Complete? F->G H Continue Experimentation G->H No I Submit Disposal Request to EHS G->I Yes H->A J Await Pickup by Hazardous Waste Personnel I->J K Final Disposal via Incineration (Licensed Facility) J->K

Caption: Disposal workflow for this compound waste.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure laboratory environment and protecting our planet's delicate ecosystems.

References

Essential Safety and Logistical Information for Handling Ivermectin B1 Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for handling Ivermectin B1 Monosaccharide, focusing on procedural guidance to ensure laboratory safety and proper management of the compound.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is recommended when handling this compound. The level of PPE may vary based on the specific laboratory task being performed. While some safety data sheets for this compound suggest that no special PPE is required under normal handling of small quantities, a cautious approach is recommended based on the protocols for the broader ivermectin family of compounds.[1]

Table 1: Personal Protective Equipment (PPE) Recommendations

ScenarioRequired Personal Protective Equipment
Routine Laboratory Work Eye Protection: Safety glasses with side shields or goggles.[2][3] Hand Protection: Chemical-resistant gloves (e.g., nitrile). Consider double gloving.[2][3] Body Protection: Laboratory coat.[2][3]
Weighing and Preparing Solutions All PPE from Routine Laboratory Work, plus: Respiratory Protection: If dust or aerosols may be generated, work in a well-ventilated area, preferably a fume hood, and use an appropriate respirator.[3] Additional Body Protection: An apron or sleevelets may be considered.[2]
Spill Response All PPE from Weighing and Preparing Solutions, plus: Enhanced Body Protection: For larger spills, a chemical-resistant suit may be necessary.[4] Respiratory Protection: A full-facepiece respirator with appropriate cartridges may be required for significant spills.[4]
Waste Disposal All PPE from Routine Laboratory Work.

Occupational Exposure Limits

No specific occupational exposure limits (OELs) have been established for this compound. However, for Ivermectin, an internal occupational exposure band (OEB) has been set by some manufacturers.

Table 2: Occupational Exposure Limits for Related Compounds

SubstanceLimit TypeExposure LimitSource
IvermectinTWA (OEB 3)30 µg/m³Internal[5]
IvermectinWipe Limit300 µ g/100 cm²Internal[5][6]

Safe Handling and Disposal Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Adherence to these steps is crucial for minimizing risk and ensuring a safe laboratory environment.

A step-by-step workflow for the safe handling of this compound.

Experimental Protocols: Safe Handling and Disposal

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, according to the manufacturer's recommendations.[5][7][8]

Handling:

  • Always handle this compound in a well-ventilated area.[9] For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood is recommended.[4]

  • Avoid direct contact with the skin and eyes.[9] Do not breathe dust or aerosols.[2][7]

  • Minimize the generation of dust.[2][7]

  • Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[2][7]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[2][7]

Spill Response:

  • In the event of a spill, evacuate the immediate area.[2][5]

  • Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.[2][4]

  • For small spills, gently sweep or scoop up the material and place it in a sealed container for disposal. Avoid creating dust.

  • For larger spills, prevent the material from spreading.[5] Absorb any liquid with an inert material.[9]

  • Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal:

  • Dispose of waste, including contaminated PPE and cleaning materials, in accordance with local, state, and federal regulations.[7]

  • While smaller quantities may sometimes be disposed of with household waste, it is crucial to consult your institution's environmental health and safety office for specific guidance.[1]

  • Empty containers should be disposed of as unused product unless otherwise specified.[5][7][8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.